molecular formula C14H9NO2 B1597806 4'-Cyano-biphenyl-2-carboxylic acid CAS No. 67856-50-2

4'-Cyano-biphenyl-2-carboxylic acid

Cat. No.: B1597806
CAS No.: 67856-50-2
M. Wt: 223.23 g/mol
InChI Key: KXKMLGZDXQJDLU-UHFFFAOYSA-N
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Description

4'-Cyano-biphenyl-2-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKMLGZDXQJDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374089
Record name 4'-Cyano-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67856-50-2
Record name 4'-Cyano-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Cyano-biphenyl-2-carboxylic acid: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Biphenyl derivatives are a cornerstone in modern organic chemistry, serving as vital structural motifs in pharmaceuticals, liquid crystals, and advanced polymers.[1] Among these, 4'-Cyano-biphenyl-2-carboxylic acid is a molecule of significant interest. Its structure, featuring a biphenyl scaffold functionalized with both a nitrile (cyano) and a carboxylic acid group, imparts a unique combination of polarity, rigidity, and reactivity. The strategic placement of the carboxylic acid at the 2-position introduces steric hindrance that influences the conformation and reactivity of the molecule, making it a valuable building block for complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development and materials science. We will delve into its physicochemical properties, outline a robust synthetic protocol, detail methods for its characterization, and discuss its potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by two phenyl rings linked by a single bond, with a cyano group at the 4'-position and a carboxylic acid group at the 2-position. This ortho-substitution of the carboxylic acid forces a twisted conformation between the two phenyl rings.

Caption: Structure of this compound.

Physicochemical Data Summary

While specific experimental data for this compound is not widely published, the following table summarizes key identifiers and predicted properties. For comparison, data for the well-characterized 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid isomer is also included.

PropertyThis compound4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
CAS Number Not readily available5728-46-1[2]
Molecular Formula C₁₄H₉NO₂C₁₄H₉NO₂[2]
Molecular Weight 223.23 g/mol 223.23 g/mol [2]
Appearance White to off-white solid (Predicted)White to off-white Solid[2]
Melting Point Lower than 4-isomer (Predicted)263-266 °C[2]
Boiling Point ~443.0 ± 38.0 °C (Predicted)[2]443.0 ± 38.0 °C (Predicted)[2]
pKa ~3.5 - 4.0 (Predicted)3.99 ± 0.10 (Predicted)[2]

Note: The ortho-position of the carboxylic acid in the 2-isomer is expected to disrupt crystal packing compared to the more linear 4-isomer, likely resulting in a lower melting point.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For this compound, the logical precursors are 2-bromobenzoic acid and 4-cyanophenylboronic acid .

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used because it readily undergoes oxidative addition with the aryl halide, initiating the catalytic cycle.

  • Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4]

  • Solvent System: A two-phase solvent system, such as toluene and water, is often employed. Toluene dissolves the organic starting materials and the palladium catalyst, while the aqueous phase dissolves the inorganic base. This setup facilitates both the reaction and the subsequent separation.

Suzuki_Coupling_Workflow sub_a 2-Bromobenzoic Acid + Toluene reaction Reaction Vessel (Inert Atmosphere, 80-90°C) sub_a->reaction Charge sub_b 4-Cyanophenylboronic Acid sub_b->reaction Charge catalyst Pd(PPh₃)₄ catalyst->reaction Charge base Aq. Na₂CO₃ base->reaction Charge workup Acidification (HCl) & Extraction (EtOAc) reaction->workup Cool & Quench product Purification (Recrystallization) workup->product Crude Product final 4'-Cyano-biphenyl- 2-carboxylic acid product->final Pure Product

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol
  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-bromobenzoic acid (10.0 g, 49.7 mmol) and 4-cyanophenylboronic acid (8.1 g, 55.0 mmol).

  • Solvent and Reagent Addition: Add toluene (100 mL) to the flask, followed by a solution of sodium carbonate (15.8 g, 149 mmol) in deionized water (50 mL).

  • Inerting: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.15 g, 1.0 mmol, 2 mol%).

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine (2 x 50 mL).

    • Carefully acidify the aqueous layer with 2M hydrochloric acid (HCl) until the pH is ~2. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[5] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[6]

  • C-H Stretch (Aromatic): Sharp peaks will appear just above 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption should be observed in the distinctive region of 2230-2220 cm⁻¹.[7]

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption will be present around 1710-1680 cm⁻¹. The position can be influenced by conjugation and hydrogen bonding.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

  • ¹H NMR (in DMSO-d₆, 400 MHz):

    • -COOH Proton: A very broad singlet is expected far downfield, typically between 12.0-13.0 ppm .[7] Its broadness is due to hydrogen bonding and exchange.

    • Aromatic Protons: A complex multiplet pattern between 7.4 and 8.2 ppm is expected for the 8 aromatic protons. The protons on the cyanophenyl ring will likely appear as two distinct doublets (an AA'BB' system), while the protons on the benzoic acid ring will show a more complex splitting pattern due to the ortho-substitution.

  • ¹³C NMR (in DMSO-d₆, 100 MHz):

    • Carbonyl Carbon (-COOH): Expected in the range of 167-170 ppm .[8]

    • Aromatic Carbons: Multiple signals are expected between 110-145 ppm .

    • Nitrile Carbon (-CN): A sharp signal is expected around 118-120 ppm .[7]

    • Quaternary Carbons: The carbons directly attached to the other ring (C1 and C1') and the carbons bearing the cyano and carboxyl groups will typically be of lower intensity.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • [M-H]⁻: In negative ion mode Electrospray Ionization (ESI-), the most prominent peak would be the deprotonated molecule at m/z = 222.06.

  • [M+H]⁺: In positive ion mode (ESI+), a peak for the protonated molecule at m/z = 224.07 would be observed.

  • Fragmentation: A characteristic fragmentation in the mass spectrum of a carboxylic acid is the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[7]

Applications and Significance

The unique structure of this compound makes it a highly valuable intermediate in several fields:

  • Pharmaceutical Synthesis: Biphenyl carboxylic acids are key structural components in numerous drugs, including anti-inflammatory agents and antihypertensives.[1] The specific substitution pattern of this molecule makes it a candidate for building blocks in the synthesis of novel angiotensin II receptor antagonists (sartans) or other complex active pharmaceutical ingredients.

  • Materials Science: Biphenyl derivatives are fundamental to the development of liquid crystals.[1] The rigid core combined with the polar cyano and carboxylic acid groups can be exploited to design materials with specific thermal and electronic properties.

  • Polymer Chemistry: This compound can be used as a monomer or a modifying agent in the production of high-performance polymers like polyesters and polyamides, where it can enhance thermal stability and introduce specific functionalities.[9]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[11] Wear standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]

  • Chemical Hazards:

    • The carboxylic acid group is acidic. Avoid contact with strong bases.

    • Cyano compounds can be toxic. Of critical importance is to never allow this compound to come into contact with strong acids, as this could potentially liberate highly toxic hydrogen cyanide (HCN) gas.[11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

  • ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Royal Society of Chemistry. (2016). Supramolecular host-guest complex as an efficient and recyclable catalyst for Suzuki–Miyaura cross coupling in water. RSC Advances. [Link]

  • NIST. Biphenyl-4-carboxylic acid. [Link]

  • Google Patents. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl.
  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds. [Link]

  • Google Patents. US20140179937A1 - Preparation and use of biphenyl carboxylic acids, alcohols, and esters.
  • Google Patents.
  • National Institutes of Health. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2024). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Link]

  • Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • PubMed. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]

  • ResearchGate. ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in... [Link]

  • Google Patents.
  • National Institutes of Health. (2022). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. [Link]

  • Chemistry LibreTexts. (2020). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. [Link]

  • Asian Journal of Chemistry. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]

  • The Organic Chemistry Tutor. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4'-Cyano-biphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and its Spectroscopic Implications

The structure of 4'-Cyano-biphenyl-2-carboxylic acid, with its distinct functional groups and aromatic systems, dictates a unique spectroscopic fingerprint. The carboxylic acid group is expected to dominate the IR spectrum with characteristic broad O-H and strong C=O stretching vibrations. The cyano group will present a sharp, diagnostically significant absorption in a relatively uncongested region of the IR spectrum. In NMR spectroscopy, the dissymmetry of the molecule will result in a complex and informative pattern of signals in both ¹H and ¹³C spectra, with the chemical shifts influenced by the anisotropic effects of the aromatic rings and the electronic nature of the substituents. Mass spectrometry will provide the definitive molecular weight and offer insights into the fragmentation pathways, which are influenced by the stability of the biphenyl system and the nature of the functional groups.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the presence of eight aromatic protons, all of which are chemically non-equivalent. The signals are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift, likely above 10 ppm, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
COOH> 10.0Broad Singlet
Aromatic Protons7.0 - 8.5Multiplets

Disclaimer: These are predicted values. Actual chemical shifts can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for confirming the carbon framework of the molecule. With 14 unique carbon environments, 14 distinct signals are expected. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 175
Aromatic Carbons110 - 150
Cyano (C≡N)115 - 125

Disclaimer: These are predicted values based on typical ranges for these functional groups.

Hypothetical Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is essential for resolving the complex aromatic region.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Set a spectral width of approximately 240 ppm.

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the ¹H NMR signals and determine the multiplicities.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Match, Shim) dissolve->setup H1_acq ¹H NMR Acquisition setup->H1_acq C13_acq ¹³C NMR Acquisition setup->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate analyze Analysis (Integration, Multiplicity) calibrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.

Predicted IR Absorption Bands

The most prominent features in the IR spectrum will be the absorptions from the carboxylic acid and the cyano group.

Table 3: Predicted Major IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1700-1725Strong, Sharp
Cyano GroupC≡N stretch2220-2240Sharp, Medium-Strong
Aromatic RingC=C stretch1450-1600Medium
Aromatic RingC-H bend690-900Strong

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch is also a very strong and reliable indicator of the carboxylic acid functionality. The C≡N stretch of the nitrile group is particularly diagnostic as few other functional groups absorb in this region.[1]

Hypothetical Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a solvent-free and non-destructive method.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Collect a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₁₄H₉NO₂), the molecular weight is approximately 223.23 g/mol . In a high-resolution mass spectrum, the exact mass can be used to confirm the elemental formula.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

IonPredicted m/zInterpretation
[M]⁺˙223Molecular Ion
[M-OH]⁺206Loss of hydroxyl radical
[M-COOH]⁺178Loss of carboxyl group

Aromatic carboxylic acids typically show a prominent molecular ion peak. Common fragmentation pathways involve the loss of the hydroxyl group and the entire carboxylic acid group.[2]

Hypothetical Experimental Protocol for Mass Spectrometry
  • Sample Introduction and Ionization:

    • Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

    • Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Mass Analysis:

    • Use a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to obtain accurate mass measurements.

    • Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem Mass Spectrometry (MS/MS):

    • To study the fragmentation pattern, perform a tandem MS (or MS/MS) experiment.

    • Isolate the molecular ion (or the [M+H]⁺ or [M-H]⁻ ion).

    • Subject the isolated ion to collision-induced dissociation (CID) to induce fragmentation.

    • Analyze the resulting fragment ions to elucidate the fragmentation pathways.

cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_output Data Output infusion Direct Infusion or LC esi Electrospray Ionization (ESI) infusion->esi full_scan Full Scan MS (High Resolution) esi->full_scan msms Tandem MS (MS/MS) for Fragmentation full_scan->msms fragmentation Fragmentation Pathway Analysis msms->fragmentation mw Molecular Weight Determination mw->fragmentation

Caption: General Workflow for Mass Spectrometric Analysis.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. IR spectroscopy would confirm the presence of the key carboxylic acid and cyano functional groups. Mass spectrometry would provide the definitive molecular weight and elemental formula. Finally, NMR spectroscopy would allow for the detailed mapping of the proton and carbon skeletons, confirming the connectivity and substitution pattern of the biphenyl core. While this guide is based on predictive data, the principles and methodologies outlined herein represent the gold standard for the characterization of novel organic compounds and provide a solid framework for the analysis of this compound once experimental data becomes available.

References

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.).
  • Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed. (n.d.).
  • Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - NIH. (n.d.).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved January 22, 2026, from [Link]

  • GCMS Section 6.12 - Whitman People. (n.d.). Retrieved January 22, 2026, from [Link]

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A Technical Guide to the Solubility of 4'-Cyano-biphenyl-2-carboxylic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-Cyano-biphenyl-2-carboxylic acid (CAS No: 376591-95-6). In the absence of extensive empirical solubility data for this specific compound in the public domain, this document synthesizes information from structurally analogous molecules, fundamental chemical principles, and established experimental methodologies to offer a robust predictive framework and a practical approach for its solubility determination. This guide is intended to empower researchers in the fields of medicinal chemistry, materials science, and drug development to make informed decisions regarding solvent selection, formulation, and purification of this compound.

Introduction: Understanding the Molecular Architecture

This compound is a bifunctional organic molecule featuring a biphenyl backbone, a nitrile (-C≡N) group at the 4'-position, and a carboxylic acid (-COOH) group at the 2-position. This unique arrangement of a rigid, nonpolar core (biphenyl) with two distinct polar functional groups dictates its solubility behavior.

  • The Biphenyl Core: The two connected phenyl rings constitute a significant nonpolar, hydrophobic region, suggesting a tendency to dissolve in nonpolar organic solvents.

  • The Carboxylic Acid Group: This functional group is capable of acting as both a hydrogen bond donor and acceptor, imparting polarity and the potential for solubility in protic and polar solvents. Its acidic nature (predicted pKa for the similar 4'-cyano-biphenyl-4-carboxylic acid is approximately 3.99) implies that its solubility will be significantly enhanced in basic aqueous solutions due to the formation of the highly polar carboxylate anion.[1][2]

  • The Cyano Group: The nitrile group is strongly polar and can act as a hydrogen bond acceptor, further contributing to the molecule's affinity for polar solvents.

The interplay of these structural features results in a molecule with a complex solubility profile, exhibiting amphiphilic characteristics to some extent.

Predicted Solubility Profile: An Evidence-Based Approach

Organic SolventPolarity IndexPredicted SolubilityRationale and Supporting Evidence from Analogous Compounds
Polar Protic Solvents
Methanol5.1Likely Soluble2-Cyano-4'-methylbiphenyl is reported to be soluble in methanol. The presence of the carboxylic acid group in the target molecule, capable of hydrogen bonding with methanol, is expected to enhance this solubility.
Ethanol4.3Likely SolubleBiphenyl-4-carboxylic acid is soluble in ethanol.[3] Given the structural similarities, good solubility is anticipated.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2Highly SolubleDMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds. The polar nature of both the cyano and carboxylic acid groups suggests strong interactions and high solubility. Dimethyl biphenyl-4,4'-dicarboxylate is soluble in DMSO.[4]
Dimethylformamide (DMF)6.4Highly SolubleSimilar to DMSO, DMF is a highly effective polar aprotic solvent. Dimethyl biphenyl-4,4'-dicarboxylate is reported to be soluble in dimethylformamide.[4]
Acetone5.1Moderately Soluble4-Cyano-4'-pentylbiphenyl is miscible in acetone.[5] The presence of the carboxylic acid may slightly reduce solubility compared to the non-acidic analogue, but moderate solubility is still expected.
Ethyl Acetate4.4Sparingly to Moderately SolubleThe ester functionality of ethyl acetate can interact with the polar groups of the solute, but its overall lower polarity compared to alcohols may limit solubility.
Nonpolar Solvents
Dichloromethane (DCM)3.1Sparingly SolubleThe nonpolar biphenyl core will favor interaction with DCM, but the polar functional groups will limit extensive solubility.
Chloroform4.1Sparingly Soluble4'-Methyl-2-cyanobiphenyl is slightly soluble in chloroform. The carboxylic acid may further limit solubility in this non-polar solvent.
Toluene2.4Poorly Soluble to InsolubleThe large, nonpolar biphenyl core has some affinity for toluene, but the highly polar cyano and carboxylic acid groups will significantly hinder dissolution. Terphenyls, which are structurally similar, are noted to have poor solubilities.[6]
Hexane0.1InsolubleAs a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule.
Aqueous Solutions
Water9.0InsolubleThe large hydrophobic biphenyl backbone is expected to make the compound insoluble in neutral water. 2-Cyano-4'-methylbiphenyl is reported as insoluble in water.
Aqueous Base (e.g., 5% NaOH)N/AHighly SolubleThe carboxylic acid will be deprotonated to form the highly polar and water-soluble carboxylate salt. This is a common characteristic of organic compounds containing acidic functional groups.
Aqueous Acid (e.g., 5% HCl)N/AInsolubleThe compound is not expected to have any basic functional groups that would be protonated to enhance solubility in acidic solutions.

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted and robust technique for measuring equilibrium solubility.

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute in a chosen solvent at a constant temperature. By ensuring that undissolved solid remains, the resulting solution is considered saturated. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical technique.

Step-by-Step Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to be visible after the equilibration period.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a kinetic study to confirm the time required to reach equilibrium by measuring the concentration at different time points.

  • Sample Preparation:

    • After equilibration, cease agitation and allow the vials to stand in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) for the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

    • The solubility can then be calculated in terms of mg/mL or mol/L.

    • Alternatively, the concentration of the filtered solution can be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve prepared with known concentrations of the compound.

Self-Validating System

To ensure the trustworthiness of the results, the following controls should be implemented:

  • Time to Equilibrium: As mentioned, sample and analyze at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Multiple Replicates: Perform the experiment in triplicate for each solvent to assess the precision of the measurement.

  • Purity of Compound: The purity of the this compound should be confirmed prior to the experiment using techniques such as HPLC, NMR, and melting point analysis.

Visualizing the Workflow and Key Relationships

Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Preparation cluster_quant 4. Quantification cluster_result 5. Result prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sample1 Sedimentation equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.45 µm) sample2->sample3 quant1 Gravimetric Analysis (Evaporation) sample3->quant1 quant2 Instrumental Analysis (e.g., HPLC) sample3->quant2 result Solubility (mg/mL or mol/L) quant1->result quant2->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility Polarity Polarity (Cyano, COOH) Polarity->Solubility H_Bond Hydrogen Bonding (COOH) H_Bond->Solubility Size Molecular Size (Biphenyl) Size->Solubility pKa pKa (COOH) pKa->Solubility Solvent_Polarity Polarity Solvent_Polarity->Solubility Solvent_H_Bond Hydrogen Bonding Solvent_H_Bond->Solubility pH pH (for aqueous) pH->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Interplay of Factors Governing the Solubility of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, it is prudent to handle it with the care afforded to novel chemical entities. Based on the functional groups, general laboratory safety precautions should be observed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound presents a nuanced solubility profile due to its combination of polar functional groups and a nonpolar biphenyl core. While direct experimental data is sparse, a predictive understanding based on chemical principles and analogous compounds suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate to good solubility in polar protic solvents like alcohols, and poor solubility in nonpolar solvents. Its acidic nature ensures high solubility in basic aqueous solutions. For precise applications, the detailed shake-flask protocol provided in this guide offers a reliable method for empirical solubility determination. This guide serves as a foundational resource for researchers, enabling more efficient and informed use of this compound in their scientific endeavors.

References

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from a general educational resource on organic chemistry principles.
  • Taylor & Francis Online. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]

  • ACS Publications. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Cyanuric acid solubility in organic solvents.
  • Cayman Chemical. (n.d.). Dimethyl biphenyl-4,4'-dicarboxylate - PRODUCT INFORMATION.

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An In-depth Technical Guide to 4'-Cyano-[1,1'-biphenyl]-2-carboxylic Acid and its Structural Isomers for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid and its structural isomers, a class of molecules with significant potential in medicinal chemistry, materials science, and organic synthesis. We will delve into their structure, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Biphenyls

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their rigid, planar nature which allows for precise spatial orientation of functional groups. The introduction of substituents, such as cyano (CN) and carboxylic acid (COOH) groups, imparts specific electronic and steric properties, leading to a wide range of biological activities and material characteristics. Carboxylic acids and their derivatives are found in a vast number of bioactive compounds, contributing to their efficacy in targeting various biological pathways.[1] The cyano group, a versatile functional group, is often employed as a bioisostere for other functionalities and can participate in crucial molecular interactions.

This guide focuses on the cyanobiphenyl carboxylic acid framework, with a primary focus on 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid and its key structural isomers. Understanding the synthesis and properties of these distinct isomers is critical, as the positional arrangement of the functional groups can dramatically alter the molecule's biological activity and physicochemical properties. For instance, the commercial availability and use of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid as an intermediate in pharmaceuticals and agrochemicals underscores the industrial relevance of this class of compounds.[2]

Structural Isomers of Cyanobiphenyl Carboxylic Acid

The core structure of cyanobiphenyl carboxylic acid consists of two phenyl rings linked by a single bond, with a cyano group on one ring and a carboxylic acid group on the other. The relative positions of these two functional groups give rise to a number of structural isomers, each with a unique chemical identity. Below are some of the key positional isomers:

  • 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid: The primary subject of this guide.

  • 2'-Cyano-[1,1'-biphenyl]-2-carboxylic acid

  • 3'-Cyano-[1,1'-biphenyl]-2-carboxylic acid

  • 4'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

  • 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

  • 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid: A commercially available and industrially relevant isomer.[2]

  • 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid

  • 3'-Cyano-[1,1'-biphenyl]-4-carboxylic acid

  • 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid

The ortho-substitution of the carboxylic acid group in isomers like 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid can induce a twisted conformation in the biphenyl system, which can be a critical factor in its interaction with biological targets.[3]

Synthesis of 4'-Cyano-[1,1'-biphenyl]-2-carboxylic Acid and its Isomers

The most versatile and widely used method for the synthesis of substituted biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[6]

Proposed Synthetic Route for 4'-Cyano-[1,1'-biphenyl]-2-carboxylic Acid

A plausible and efficient synthetic route for 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid involves the Suzuki coupling of 2-carboxyphenylboronic acid with 4-bromobenzonitrile .

Synthetic_Route_1 cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 2_carboxyphenylboronic_acid 2-Carboxyphenylboronic acid Reaction_Conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol/Water) 2_carboxyphenylboronic_acid->Reaction_Conditions 4_bromobenzonitrile 4-Bromobenzonitrile 4_bromobenzonitrile->Reaction_Conditions Target_Molecule 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid Reaction_Conditions->Target_Molecule

Caption: Proposed synthetic workflow for 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid.

Experimental Protocol: Synthesis of 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid

Materials:

  • 2-Carboxyphenylboronic acid[7]

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium Carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Deionized Water

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add 2-carboxyphenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.1 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh3)4 (0.03 - 0.05 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the aqueous phase with diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous phase to pH 2-3 with 1M HCl to precipitate the carboxylic acid product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Proposed Synthetic Route for 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

Similarly, the commercially available isomer, 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, can be synthesized via a Suzuki coupling reaction, for example, between 3-carboxyphenylboronic acid and 2-bromobenzonitrile .

Synthetic_Route_2 cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 3_carboxyphenylboronic_acid 3-Carboxyphenylboronic acid Reaction_Conditions Pd Catalyst (e.g., Pd/C) Base (e.g., K2CO3) Solvent (e.g., Methanol/Water) 3_carboxyphenylboronic_acid->Reaction_Conditions 2_bromobenzonitrile 2-Bromobenzonitrile 2_bromobenzonitrile->Reaction_Conditions Isomer_Product 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid Reaction_Conditions->Isomer_Product

Caption: Proposed synthetic workflow for 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid.

The choice of palladium catalyst can be critical, and heterogeneous catalysts like Pd/C offer advantages in terms of product purity and ease of removal.[8]

Analytical Characterization and Separation of Isomers

The successful synthesis of a specific isomer requires robust analytical methods for both characterization and purity assessment. Due to their similar structures, the separation of positional isomers can be challenging.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying positional isomers of aromatic carboxylic acids.

Recommended HPLC Method:

  • Column: A Phenyl Hydride or Pentafluorophenyl (PFP) stationary phase is recommended. These phases can provide enhanced selectivity for positional isomers through π–π interactions with the aromatic rings.[9][10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., around 254 nm).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information about the substitution pattern on the biphenyl rings. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the cyano and carboxylic acid groups. The integration of the signals will confirm the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the biphenyl rings, the cyano group, and the carboxylic acid group, further confirming the isomeric structure.

Mass Spectrometry (MS):

  • Mass spectrometry will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Physicochemical Properties

The physicochemical properties of the isomers are expected to vary based on the substitution pattern.

PropertyExpected TrendRationale
Melting Point Generally high for all isomers due to the rigid biphenyl core and potential for intermolecular hydrogen bonding from the carboxylic acid group. Symmetrical isomers (e.g., 4,4'-substituted) may have higher melting points due to better crystal packing.Crystalline solids with strong intermolecular forces.
Solubility Generally low in non-polar solvents and higher in polar organic solvents. Solubility in aqueous solutions is pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid.The presence of both polar (COOH, CN) and non-polar (biphenyl) regions.
Acidity (pKa) The pKa of the carboxylic acid will be influenced by the position of the electron-withdrawing cyano group. An ortho or para cyano group on the same ring as the carboxylic acid would be expected to increase acidity (lower pKa) more than a meta cyano group.The electron-withdrawing nature of the cyano group stabilizes the carboxylate anion.

Potential Applications and Future Directions

Drug Discovery and Development

The cyanobiphenyl scaffold is a key component in various therapeutic agents. For example, some non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl structure. The carboxylic acid group is a common pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets.[11] The cyano group can act as a hydrogen bond acceptor and can influence the metabolic stability and pharmacokinetic profile of a drug candidate.

The different isomers of cyanobiphenyl carboxylic acid represent a rich source of chemical diversity for screening against various biological targets, such as enzymes and receptors. A systematic study of the structure-activity relationship (SAR) of these isomers is a logical next step in exploring their therapeutic potential.

SAR_Logic Isomer_Library Library of Cyanobiphenyl Carboxylic Acid Isomers Biological_Screening High-Throughput Biological Screening Isomer_Library->Biological_Screening Hit_Identification Identification of 'Hit' Compounds Biological_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Logical workflow for exploring the therapeutic potential of cyanobiphenyl carboxylic acid isomers.

Materials Science

Cyanobiphenyls are famously used in the development of liquid crystals.[12] The introduction of a carboxylic acid group can lead to the formation of hydrogen-bonded liquid crystalline phases with unique properties. The different isomers could be explored for their potential in creating novel liquid crystalline materials with tailored optical and electronic properties.

Conclusion

4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid and its structural isomers represent a promising class of compounds for researchers in drug discovery and materials science. While direct data on the title compound is scarce, this guide has provided a robust framework for its synthesis, characterization, and the exploration of its potential applications. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling and employing advanced analytical techniques for isomer separation, researchers can systematically investigate this intriguing family of molecules. The insights provided herein are intended to empower scientists to unlock the full potential of cyanobiphenyl carboxylic acids in their respective fields.

References

  • The Chemists' Cookbook. Suzuki Coupling. YouTube, 2025. [Link]

  • Google Patents. CN1252043C - Process for preparing para-bromo benzonitrile. Accessed January 22, 2026.
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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 22, 2026. [Link]

  • Boykin, D. W., et al. A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Synthesis, 2002, (8), 1043-1046.
  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Accessed January 22, 2026. [Link]

  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. Accessed January 22, 2026. [Link]

  • Fernández-Ibáñez, M. A., et al. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 1992, 12(4), 669-676.
  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Accessed January 22, 2026. [Link]

  • Cai, H., Gan, X., Jin, Z., & Hao, G. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry, 71(26), 9723–9737.
  • Walker, G. W. (1999). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 121(45), 10434-10440.
  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Accessed January 22, 2026. [Link]

  • Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid. Accessed January 22, 2026.
  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Accessed January 22, 2026. [Link]

  • Chemical Supplier Website. 2'-cyano-[1,1'-biphenyl]-3-carboxylic Acid. Accessed January 22, 2026. [A generic placeholder as the original link was a temporary product page]
  • MDPI.
  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 2015, 140, 7432-7439.
  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Accessed January 22, 2026. [Link]

  • ResearchGate. Mimics of cyanobiphenyls, synthetic possibilities in carboxylic acids, and lateral substitutions by nitro-and halogeno-units. Accessed January 22, 2026. [Link]

  • Chem-Impex. 2-Carboxyphenylboronic acid. Accessed January 22, 2026. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Accessed January 22, 2026. [Link]

  • Alzchem. 2-Bromobenzonitrile. Accessed January 22, 2026. [Link]

  • Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Liquid Crystals, 1992, 12(4), 669-676.
  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Accessed January 22, 2026. [Link]

  • Chemistry LibreTexts. Conformations of Biphenyls. Accessed January 22, 2026. [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Accessed January 22, 2026. [Link]

  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Accessed January 22, 2026. [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Accessed January 22, 2026. [Link]

  • Separation Methods Technologies Inc. HPLC SEPARATION GUIDE. Accessed January 22, 2026. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Science, 2020, 11(35), 9576–9581.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Accessed January 22, 2026. [Link]

  • PubMed. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Journal of Colloid and Interface Science, 2006, 304(2), 459-473.
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The Serendipitous Discovery and Enduring Legacy of Cyanobiphenyls: From Flat Screens to Future Pharmaceutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of cyanobiphenyl compounds in the early 1970s marked a watershed moment in materials science, single-handedly enabling the multi-billion-dollar liquid crystal display (LCD) industry that fundamentally reshaped modern electronics. This guide provides a comprehensive technical overview of the discovery, history, and enduring scientific importance of these remarkable molecules. We will delve into the pressing technological needs that spurred their invention, the key scientific breakthroughs achieved by pioneers like George Gray, and the specific physicochemical properties that made cyanobiphenyls the ideal solution for the nascent flat-panel display market. Beyond their initial application, this guide will explore the detailed synthesis of the archetypal cyanobiphenyl, 4-cyano-4'-pentylbiphenyl (5CB), and illuminate the expanding role of the cyanobiphenyl scaffold in contemporary drug discovery and medicinal chemistry.

The Pre-Cyanobiphenyl Era: A Quest for Stable, Room-Temperature Liquid Crystals

The phenomenon of liquid crystallinity had been known since 1888, but for decades, these materials remained largely a scientific curiosity with limited practical applications.[1] The 1960s saw a surge of interest in harnessing the unique electro-optic properties of liquid crystals for display technologies, a development driven by the invention of integrated circuits and the demand for low-power, compact electronic displays.[2] However, the widespread adoption of liquid crystal displays was hampered by significant material limitations.

Early liquid crystal materials, such as the Schiff's bases, suffered from several critical drawbacks:

  • Chemical and Photochemical Instability: Many early liquid crystals were susceptible to degradation upon exposure to moisture, air, and ultraviolet (UV) light, leading to a short operational lifetime for any device employing them.[3][4] The presence of a central -CH=N- linkage in Schiff's bases was a primary source of this instability.[3]

  • High Melting Points: A significant number of early liquid crystalline compounds only exhibited their mesophases at elevated temperatures, making them impractical for room-temperature applications like watches and calculators.[4]

  • Undesirable Color: Some of the initial materials were colored, which was aesthetically and functionally unacceptable for display applications.[1]

  • Negative Dielectric Anisotropy: Many of the early compounds possessed a negative dielectric anisotropy, which was not suitable for the twisted nematic (TN) effect, a key electro-optical switching mechanism for early LCDs.[3]

These challenges created a clear and urgent need for a new class of liquid crystal materials that were colorless, stable, and exhibited a nematic phase at ambient temperatures with a strong positive dielectric anisotropy.

The Breakthrough: George Gray and the University of Hull

The solution to these pressing challenges emerged from the systematic and insightful work of Professor George William Gray and his research group at the University of Hull in the United Kingdom.[5][6] Gray, a pioneer in the field of liquid crystals, recognized that the instability of existing materials was largely due to the central linking groups between the aromatic rings.[3] His innovative approach was to design molecules with a more stable, direct link between phenyl rings, leading him to the biphenyl core structure.

In collaboration with the Royal Radar Establishment (RRE) in Malvern, a key UK government research facility, Gray's team embarked on a mission to synthesize liquid crystals specifically for display applications. This collaboration was instrumental, providing the crucial link between academic research and a clear technological need.

The pivotal moment came in 1972 with the synthesis of 4-cyano-4'-pentylbiphenyl (5CB) by Ken Harrison and J.A. Nash in Gray's laboratory.[7] This compound was the first in a series of cyanobiphenyls that would revolutionize the field. 5CB exhibited a stable nematic liquid crystal phase over a convenient temperature range (22.5 °C to 35.0 °C), was colorless, and, crucially, possessed a large positive dielectric anisotropy due to the strong dipole moment of the terminal cyano group.[7][8][9]

The discovery was timely and its impact was immediate. The cyanobiphenyls developed at Hull were licensed to the British drug company BDH (British Drug Houses), which was later acquired by Merck. These materials, particularly the eutectic mixture known as E7, which has a nematic range well below room temperature, quickly became the industry standard for the burgeoning LCD market, enabling the production of the first generation of reliable digital watches, calculators, and other portable electronic devices.[1][3]

Discovery_Timeline cluster_Pre_Discovery Pre-1970s: Challenges cluster_Discovery The Breakthrough (Early 1970s) cluster_Impact Impact and Commercialization Early_LCs Early Liquid Crystals (e.g., Schiff's Bases) Limitations Instability (hydrolysis) High Melting Points Undesirable Color Negative Dielectric Anisotropy Early_LCs->Limitations Exhibited Collaboration Collaboration Limitations->Collaboration Driving Force Hull_Uni George Gray's Group (University of Hull) Hull_Uni->Collaboration RRE Royal Radar Establishment (RRE) RRE->Collaboration Synthesis_5CB Synthesis of 5CB (4-cyano-4'-pentylbiphenyl) Collaboration->Synthesis_5CB Led to Properties Stable at Room Temp Colorless Positive Dielectric Anisotropy Synthesis_5CB->Properties Possessed E7_Mixture Development of E7 Mixture Properties->E7_Mixture Enabled LCD_Industry Revolutionized LCD Industry (Watches, Calculators) E7_Mixture->LCD_Industry Fueled

The Archetype: Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)

The synthesis of 5CB and its analogues was a critical element of their success, offering a scalable and reliable route to these vital materials. The general synthetic pathway developed by Gray's group remains a cornerstone of liquid crystal chemistry.

General Synthetic Scheme

The synthesis of 4'-alkyl-4-cyanobiphenyls typically starts from commercially available 4-bromobiphenyl and proceeds through a three-step process:

Synthesis_of_5CB Start 4-Bromobiphenyl Step1 {Step 1: Friedel-Crafts Acylation | + Pentanoyl chloride, AlCl₃} Start->Step1 Intermediate1 4-Bromo-4'-pentanoylbiphenyl Step1->Intermediate1 Step2 {Step 2: Huang-Minlon Reduction | + Hydrazine hydrate, KOH} Intermediate1->Step2 Intermediate2 4-Bromo-4'-pentylbiphenyl Step2->Intermediate2 Step3 {Step 3: Cyanation | + Copper(I) cyanide, DMF} Intermediate2->Step3 Product 4-Cyano-4'-pentylbiphenyl (5CB) Step3->Product

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 5CB, based on the principles developed by Gray's group.

Step 1: Friedel-Crafts Acylation of 4-Bromobiphenyl

  • Reactants: 4-bromobiphenyl, pentanoyl chloride, anhydrous aluminum chloride.

  • Solvent: Nitrobenzene.

  • Procedure:

    • To a solution of 4-bromobiphenyl in nitrobenzene, anhydrous aluminum chloride is added portion-wise at a controlled temperature (typically 0-5 °C).

    • Pentanoyl chloride is then added dropwise to the stirred suspension.

    • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product, 4-bromo-4'-pentanoylbiphenyl, is purified by recrystallization (e.g., from ethanol).

Step 2: Huang-Minlon Reduction of 4-Bromo-4'-pentanoylbiphenyl

  • Reactants: 4-bromo-4'-pentanoylbiphenyl, hydrazine hydrate, potassium hydroxide.

  • Solvent: Diethylene glycol.

  • Procedure:

    • A mixture of the bromo-ketone, hydrazine hydrate, and diethylene glycol is heated to reflux for 1-2 hours.

    • After cooling slightly, potassium hydroxide pellets are added, and the mixture is heated to a higher temperature (e.g., 180-200 °C) to distill off water and excess hydrazine.

    • The reaction is maintained at this temperature for several more hours.

    • After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or toluene).

    • The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated.

    • The resulting 4-bromo-4'-pentylbiphenyl is purified by column chromatography or recrystallization.

Step 3: Cyanation of 4-Bromo-4'-pentylbiphenyl

  • Reactants: 4-bromo-4'-pentylbiphenyl, copper(I) cyanide.

  • Solvent: Dimethylformamide (DMF).

  • Procedure:

    • A mixture of 4-bromo-4'-pentylbiphenyl and copper(I) cyanide in DMF is heated to reflux for several hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled and poured into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

    • The mixture is then extracted with an organic solvent.

    • The organic layer is washed thoroughly with water and brine, dried, and the solvent is removed under reduced pressure.

    • The crude 4-cyano-4'-pentylbiphenyl (5CB) is then purified by column chromatography followed by recrystallization to yield a high-purity product.[10]

Physicochemical Properties: The Key to Functionality

The remarkable success of cyanobiphenyls in LCDs is a direct consequence of their unique combination of physicochemical properties.

PropertyTypical Value for 5CBSignificance in LCDs
Mesophase NematicAllows for the fluid-like behavior necessary for electro-optical switching.
Nematic Range 22.5 - 35.0 °COperable at and around room temperature.[7]
Appearance ColorlessEssential for display applications.
Chemical Stability HighLong operational lifetime of the device.[3][8]
Dielectric Anisotropy (Δε) Large and PositiveEnables low-voltage switching in twisted nematic displays.[8]
Birefringence (Δn) HighAllows for strong light modulation and high contrast in displays.
Viscosity LowFacilitates fast switching speeds.[11]

Table 1: Key Physicochemical Properties of 4-cyano-4'-pentylbiphenyl (5CB) and their relevance to LCDs.

The large positive dielectric anisotropy is perhaps the most critical property. It arises from the strong permanent dipole moment of the cyano group, which is aligned with the long molecular axis.[8][9] This allows the liquid crystal molecules to be easily reoriented by an external electric field, forming the basis of the light-switching mechanism in TN-LCDs.

Beyond Displays: The Cyanobiphenyl Scaffold in Modern Research

While the initial impact of cyanobiphenyls was in the realm of display technology, their unique molecular structure has made them valuable building blocks in other areas of science, most notably in medicinal chemistry and drug discovery.

The Cyanobiphenyl Moiety as a Privileged Scaffold

In drug design, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The cyanobiphenyl core has emerged as such a scaffold due to several advantageous features:

  • Rigid, Planar Structure: The biphenyl core provides a well-defined and rigid scaffold for the precise positioning of functional groups to interact with biological targets.

  • Lipophilicity: The biphenyl unit imparts a degree of lipophilicity that can aid in membrane permeability and access to target sites.

  • Hydrogen Bonding Capability: The cyano group can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.

  • Metabolic Stability: The biphenyl core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.

Applications in Drug Discovery

Recent research has demonstrated the potential of cyanobiphenyl-based compounds in various therapeutic areas. A notable example is in the development of ligands for the histamine H3 receptor (H3R) , a target for the treatment of neurodegenerative disorders such as Alzheimer's disease.

A study published in Bioorganic Chemistry detailed the design and synthesis of a series of cyanobiphenyl derivatives that act as novel H3 receptor ligands with additional inhibitory activity against cholinesterases and monoamine oxidase B (MAO-B), all of which are implicated in the pathophysiology of Alzheimer's disease.[5] One of the synthesized compounds demonstrated a beneficial effect on scopolamine-induced memory impairment in a passive avoidance test, highlighting the potential of this scaffold for developing multi-target-directed ligands for complex diseases.[5]

The cyanobiphenyl scaffold has also been explored in the development of inhibitors for other enzymes and as a core structure in compounds targeting various receptors. Its versatility and favorable properties suggest that we will continue to see its application in the design of novel therapeutic agents.

Conclusion and Future Outlook

The discovery of cyanobiphenyl compounds stands as a testament to the power of targeted, fundamental research in addressing critical technological needs. The elegant molecular design of these materials not only solved the pressing problems of early liquid crystal displays but also laid the foundation for the ubiquitous flat-screen technology that defines our modern world. The journey from the laboratories at the University of Hull to the screens of our smartphones and televisions is a compelling story of scientific ingenuity and collaboration.

Furthermore, the legacy of the cyanobiphenyls continues to evolve. Their role as a privileged scaffold in medicinal chemistry underscores the enduring value of these seemingly simple molecules. As our understanding of molecular recognition and drug design deepens, the cyanobiphenyl core will likely find new life in the development of next-generation therapeutics. The story of cyanobiphenyls is a powerful reminder that a single, well-designed molecule can indeed change the world.

References

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  • Szałek, A., Siwek, A., Stary, D., Satała, G., Wieczorek, M., Latacz, G., ... & Bajda, M. (2021). Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. Bioorganic chemistry, 114, 105129. [Link]

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  • Wang, K., Chen, D., Vdovichenko, A., Hegmann, E., & Twieg, R. J. (2019). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals, 46(3), 397-407. [Link]

  • Goodby, J. W., & Cowling, S. J. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 849. [Link]

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  • Yusof, Y., & Loke, I. K. (2023). The Production of the 4-Cyano-4-Pentylbiphenyl (5CB) Microdroplets in the Water for Optical Trapping Applications. Journal of Advanced Research in Applied Sciences and Engineering Technology, 31(1), 183-191. [Link]

  • Lagerwall, J. P. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 1-17. [Link]

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  • Wang, K., Chen, D., Vdovichenko, A., Hegmann, E., & Twieg, R. J. (2018). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals, 46(3), 397-407. [Link]

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  • Pershan, P. S., & Prost, J. (1983). Raman studies of some cyanobiphenyl derivatives under pressure. Journal de Physique Lettres, 44(1), 27-33. [Link]

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  • Rzoska, S. J., Drozd-Rzoska, A., & Starzonek, S. (2019). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. Crystals, 9(11), 585. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Hassan, W. Z. (2023). Mini-Reviews in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 23(15), 1629-1650. [Link]

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Illuminating the Electronic Landscape: A Theoretical Guide to 4'-Cyano-biphenyl-2-carboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the intricate world of drug discovery and materials science, understanding the fundamental electronic properties of a molecule is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent or functional material. This technical guide is dedicated to researchers, computational chemists, and drug development professionals, providing a comprehensive theoretical framework for investigating the electronic characteristics of 4'-Cyano-biphenyl-2-carboxylic acid. This molecule, with its biphenyl backbone, electron-withdrawing cyano group, and reactive carboxylic acid moiety, presents a fascinating case study in molecular design. Through the lens of computational chemistry, we will explore a robust methodology to elucidate its electronic landscape, thereby offering insights that can accelerate research and development. This document is structured not as a rigid protocol, but as a dynamic guide, empowering researchers to adapt and apply these theoretical approaches to their specific research questions.

The Significance of this compound: A Molecule of Interest

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for their structural versatility.[1] The introduction of a cyano group and a carboxylic acid at specific positions on the biphenyl scaffold, as in this compound, imparts unique electronic properties that can govern its interactions with biological targets or its performance in electronic devices.[2] The cyano group, a potent electron-withdrawing group, can significantly influence the molecule's dipole moment and electron distribution.[3] Simultaneously, the carboxylic acid group provides a site for hydrogen bonding and potential coordination, crucial for molecular recognition and binding.[2] A thorough theoretical investigation of these electronic properties is the first step towards unlocking the full potential of this and similar molecules.

Unveiling the Electronic Architecture: A Computational Chemistry Approach

At the heart of our investigation lies Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure.[4][5] DFT provides a balance between computational cost and accuracy, making it an ideal tool for studying molecules of this size.

The Causality Behind Method Selection: DFT with B3LYP/6-311+G(d,p)

For our theoretical study of this compound, we propose the use of the B3LYP functional in conjunction with the 6-311+G(d,p) basis set. This choice is deliberate and grounded in established computational practices for similar organic molecules.[4][6]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems like biphenyls. It has a proven track record of providing reliable geometries and electronic energies for a wide range of organic molecules.

  • 6-311+G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution compared to smaller basis sets. The "+" indicates the inclusion of diffuse functions, which are essential for describing the behavior of electrons far from the nucleus, a key consideration for molecules with electron-withdrawing groups. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible and accurate description of bonding.

This combination of functional and basis set offers a robust and reliable methodology for obtaining high-quality theoretical data on the electronic properties of this compound.

Key Electronic Properties and Their Implications

Our theoretical investigation will focus on a set of key electronic properties that provide a comprehensive picture of the molecule's behavior.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions.[7][8]

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.[9]

The distribution of the HOMO and LUMO across the molecular structure reveals the regions most likely to be involved in electron transfer processes.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that quantify the molecule's reactivity:

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic character of a molecule.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of the molecule. It provides a visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group. These are likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as those around the hydrogen atoms. These are likely sites for nucleophilic attack.

The MEP map provides crucial insights into how the molecule will interact with other molecules, including biological receptors.

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed, self-validating protocol for the theoretical study of this compound.

Step 1: Molecular Structure Optimization
  • Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Perform a geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. This will find the lowest energy conformation of the molecule.

  • Verify the optimized structure by performing a frequency calculation. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Geometry_Optimization_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Verification start Initial 3D Structure opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq verification No Imaginary Frequencies? freq->verification end Optimized Structure verification->opt No (Re-optimize) verification->end Yes

Caption: Workflow for Geometry Optimization.

Step 2: Calculation of Electronic Properties
  • Use the optimized geometry from Step 1 as the input for a single-point energy calculation using the same level of theory (B3LYP/6-311+G(d,p)).

  • Extract the energies of the HOMO and LUMO from the output file.

  • Calculate the global reactivity descriptors using the formulas provided in Table 1.

  • Generate the Molecular Electrostatic Potential (MEP) map.

Electronic_Properties_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Calculated Properties opt_geom Optimized Geometry sp_calc Single-Point Energy (B3LYP/6-311+G(d,p)) opt_geom->sp_calc homo_lumo HOMO & LUMO Energies sp_calc->homo_lumo mep MEP Map sp_calc->mep reactivity Global Reactivity Descriptors homo_lumo->reactivity

Caption: Workflow for Calculating Electronic Properties.

Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation.

Tabulated Electronic Properties

Summarize the key calculated electronic properties in a table for easy reference and comparison.

PropertyCalculated Value (a.u.)Calculated Value (eV)
EHOMOValueValue
ELUMOValueValue
HOMO-LUMO Gap (ΔE)ValueValue
Ionization Potential (I)ValueValue
Electron Affinity (A)ValueValue
Electronegativity (χ)ValueValue
Chemical Hardness (η)ValueValue
Chemical Softness (S)ValueValue
Electrophilicity Index (ω)ValueValue

(Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.)

Visualizing Molecular Orbitals and Electrostatic Potential

Visualizations are critical for understanding the spatial distribution of electronic properties.

  • HOMO and LUMO Plots: Generate 3D plots of the HOMO and LUMO to visualize their distribution across the molecule. This will highlight the regions involved in electron donation and acceptance.

  • MEP Map: The MEP map provides an intuitive visual representation of the charge distribution, guiding the prediction of intermolecular interactions.

Conclusion: From Theoretical Insights to Practical Applications

This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of this compound. By following the outlined computational workflow, researchers can gain valuable insights into the molecule's reactivity, stability, and potential interaction modes. These theoretical predictions can then be used to guide further experimental studies, including synthesis, biological testing, and materials characterization. The synergy between computational and experimental approaches is crucial for accelerating the discovery and development of novel therapeutic agents and functional materials. The methodologies described herein are not limited to the title compound and can be readily adapted to a wide range of organic molecules, making this guide a valuable resource for the broader scientific community.

References

  • Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. PubMed. Available at: [Link]

  • Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. National Institutes of Health (NIH). Available at: [Link]

  • Molecular orbital analysis (HOMO and LUMO) maps of both organic compounds. ResearchGate. Available at: [Link]

  • Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. PubMed. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. IUCr Journals. Available at: [Link]

  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). ACS Publications. Available at: [Link]

  • DFT Investigation of Triarylamine-α-cyanoacrylic Acid Compounds: Structural, Electronic, and Nonlinear Optical Properties. ResearchGate. Available at: [Link]

  • Theoretical study of optical and electronic properties of p-terphenyls containing cyano substituents as promising light-emitting materials. ResearchGate. Available at: [Link]

  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). PubMed. Available at: [Link]

  • One-pot technology of 4'-methyl-2-carboxylate biphenyl. Google Patents.
  • The chemical structure of 4-cyano-4′-pentyl-biphenyl, arrangement of... ResearchGate. Available at: [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. Available at: [Link]

  • DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. Available at: [Link]

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  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). ResearchGate. Available at: [Link]

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Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 4'-Cyano-biphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Compound in Focus: Structure and Inferred Hazard Profile

4'-Cyano-biphenyl-2-carboxylic acid is a bifunctional molecule featuring a biphenyl scaffold, a nitrile (cyano) group, and a carboxylic acid moiety. The arrangement of these functional groups dictates its chemical reactivity and, consequently, its toxicological profile. While specific toxicological data for this isomer is limited, analysis of analogous compounds allows for a robust, precautionary hazard assessment.

Based on the safety data of structurally similar compounds such as 4'-Methyl-2-cyanobiphenyl and 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, we can anticipate the following hazards[1][2]:

  • Acute Toxicity: The presence of the cyano group suggests that this compound may be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: The carboxylic acid functionality and the biphenyl structure are commonly associated with skin and eye irritation. It is also prudent to assume it may cause respiratory tract irritation if inhaled as a dust.

The Globally Harmonized System (GHS) classification for this compound is therefore inferred to include the following:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarningGHS07
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarningGHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarningGHS07

Risk Mitigation: A Proactive Approach to Safety

A proactive risk mitigation strategy is essential when handling compounds with an incomplete but potentially hazardous profile. The core principle is to minimize all routes of exposure.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of containing chemical hazards. For this compound, which is a solid powder, the primary risks are inhalation of dust and inadvertent contact with skin and eyes.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood to prevent the dispersion of dust into the laboratory environment.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory to prevent direct contact with the chemical.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.

  • Body Protection: A laboratory coat is essential. For tasks with a higher risk of contamination, consider the use of a chemical-resistant apron.

  • Respiratory Protection: If there is a potential for significant aerosolization of the powder that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.

Standard Operating Procedures: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined standard operating procedure (SOP) is critical for minimizing risk.

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (analogs) & SOP PPE Don Appropriate PPE Prep->PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Weigh Weigh Solid in Fume Hood FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Experiment Transfer->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Sources

A Technical Guide to 4'-Cyano-[1,1'-biphenyl]-2-carboxylic Acid: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Niche Biphenyl Carboxylic Acid

4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid is a specialized bifunctional organic molecule that holds significant promise as a key building block in the synthesis of complex pharmaceutical agents. Its rigid biphenyl scaffold, combined with the ortho-disposed carboxylic acid and the para-disposed cyano group on the second ring, provides a unique three-dimensional architecture and a rich chemical handle for further molecular elaboration. This guide offers a comprehensive overview of its commercial availability, a detailed synthetic protocol, and a relevant application in the context of contemporary drug discovery, with a focus on its role in the development of targeted therapeutics.

While not a readily available, off-the-shelf chemical, its strategic importance in medicinal chemistry warrants a detailed exploration of its procurement and utilization. The biphenyl moiety is a well-established "privileged scaffold" in drug discovery, known for its metabolic stability and ability to engage in favorable protein-ligand interactions.[1] The carboxylic acid group provides a key site for bioisosteric replacement or for forming critical interactions with biological targets, while the cyano group can act as a hydrogen bond acceptor or a precursor for other functional groups.[2]

Commercial Availability: The Path of Custom Synthesis

A thorough survey of major chemical suppliers reveals that 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 158675-46-8) is not a standard catalog item. Its structural isomer, 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, is more commonly available.[3] Consequently, researchers and drug development professionals requiring this specific ortho-carboxylic acid isomer must rely on custom synthesis services provided by specialized Contract Research Organizations (CROs).

Engaging a CRO for the synthesis of such a niche compound is a common practice in the pharmaceutical industry, enabling access to specialized expertise and infrastructure without the need for in-house process development for every required intermediate.[4] When selecting a custom synthesis partner, it is crucial to consider their track record in complex organic synthesis, their analytical capabilities for quality control, and their ability to scale up production if required.

Table 1: Representative Custom Synthesis Providers

CompanyService ModelKey Capabilities
Life Chemicals Fee-for-Service (FFS) & Full-Time Equivalent (FTE)Small-molecule synthesis, building blocks, intermediates, and compound libraries.[5]
Otava Chemicals FFS & FTEChemical building blocks, compound libraries, biologically active compounds.[6]
Atlanchim Pharma FFS & FTEHeterocyclic synthesis, glycochemistry, steroid synthesis, and stable isotope labeling.[7]
Richman Chemical FFS & Toll ManufacturingComplex multi-step organic synthesis, cGMP manufacturing.[8]
Taros Chemicals FFS & FTEReverse-engineering, new IP generation, and scale-up from lab to kg-scale.[9]

The choice between a Fee-for-Service (FFS) and a Full-Time Equivalent (FTE) model will depend on the project's scope and complexity. FFS is typically suited for well-defined, one-off syntheses, while an FTE arrangement provides a dedicated team for more complex, research-intensive projects that may require route scouting and optimization.[10]

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and widely employed method for the synthesis of 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the two phenyl rings with high efficiency and functional group tolerance. The general strategy involves the coupling of a boronic acid (or its ester) with an aryl halide.

For the synthesis of the target molecule, the key starting materials would be 2-bromobenzoic acid and (4-cyanophenyl)boronic acid .

Synthesis_Workflow cluster_reaction Suzuki-Miyaura Coupling 2_bromobenzoic_acid 2-Bromobenzoic Acid Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) 2_bromobenzoic_acid->Pd_catalyst 4_cyanophenylboronic_acid (4-Cyanophenyl)boronic Acid 4_cyanophenylboronic_acid->Pd_catalyst Product 4'-Cyano-[1,1'-biphenyl]-2-carboxylic Acid Pd_catalyst->Product Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/Water) caption Suzuki-Miyaura Coupling for Target Synthesis

Caption: Suzuki-Miyaura Coupling for Target Synthesis

Detailed Experimental Protocol (Adapted from a general Suzuki-Miyaura coupling procedure)

This protocol is a representative example and may require optimization for this specific transformation.

1. Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • (4-Cyanophenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene

  • Water

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

2. Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzoic acid, (4-cyanophenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3 to precipitate any product that may have partitioned as the carboxylate salt. Extract the acidified aqueous layer with ethyl acetate (2x). Combine these extracts with the initial organic layer before drying and concentration.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid.

3. Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine forms the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.

  • Solvent System: A biphasic solvent system of toluene and water is often employed. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base and byproducts, facilitating the reaction and subsequent workup.

Application in Drug Discovery: A Scaffold for Targeted Therapeutics

The structural motif of 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid is found in compounds designed as inhibitors of various enzymes implicated in disease. A notable example is its use as a core scaffold in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.[11] Dysregulation of PARP activity is linked to various cancers, making PARP inhibitors a significant class of anti-cancer drugs.[10][12]

A patent (WO 2013/134298 A1) describes compounds with a similar biphenyl carboxylic acid core for the treatment of cancer. The general structure involves the biphenyl carboxylic acid moiety linked to a heterocyclic system that interacts with the target protein.

Procurement_QC_Workflow cluster_procurement Procurement cluster_synthesis Synthesis & Delivery cluster_receipt_qc Receipt & In-house QC Identify_CRO Identify Custom Synthesis CRO Request_Quote Request Quotation Identify_CRO->Request_Quote Place_Order Place Purchase Order Request_Quote->Place_Order CRO_Synthesis CRO Synthesizes Compound Place_Order->CRO_Synthesis CRO_QC CRO Internal QC (NMR, LC-MS, Purity) CRO_Synthesis->CRO_QC Shipment Shipment with Certificate of Analysis CRO_QC->Shipment Receive_Compound Receive Compound Shipment->Receive_Compound Inhouse_QC In-house QC Verification (e.g., 1H NMR, HRMS) Receive_Compound->Inhouse_QC Release_to_Research Release for Research Use Inhouse_QC->Release_to_Research caption Procurement & QC Workflow for Custom Synthesized Compounds

Caption: Procurement & QC Workflow for Custom Synthesized Compounds

Safety, Handling, and Storage

As 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid is a research chemical that is not widely characterized, it should be handled with the appropriate precautions for a novel compound of unknown toxicity. The safety data for related biphenyl compounds can provide guidance.

  • Hazard Classification (Inferred): Based on related compounds, it may be classified as an irritant to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

References

  • European Patent Office. (n.d.). EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'-hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists. Google Patents.
  • ChiroBlock. (n.d.). What is Custom Synthesis? What is a CRO and what's a FTE contract? ChiroBlock. Retrieved January 22, 2026, from [Link]

  • Apex Molecular. (n.d.). Fee For Service & Full Time Equivalent. Apex Molecular. Retrieved January 22, 2026, from [Link]

  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1–21. [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Otava Chemicals. Retrieved January 22, 2026, from [Link]

  • Wang, S., et al. (2015). PubChem applications in drug discovery: a bibliometric analysis. PeerJ, 3, e1086. [Link]

  • Atlanchim Pharma. (n.d.). Custom synthesis : fee for service. Atlanchim Pharma. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl. Google Patents.
  • Nizi, M. G., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Molecules, 28(15), 5849. [Link]

  • Nguyen, L. N., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). WO 2013/134298 A1 - (1,6-Naphthyridin-3-yl) Phenyl Ureas Exhibiting Anti-Cancer and Anti-Proliferative Activities. Google Patents.
  • ResearchGate. (n.d.). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Richman Chemical Inc. (n.d.). Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Richman Chemical Inc. Retrieved January 22, 2026, from [Link]

  • Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Taros Chemicals. Retrieved January 22, 2026, from [Link]

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Methodological & Application

Application Note: Streamlined Synthesis of 4'-Cyano-biphenyl-2-carboxylic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 4'-Cyano-biphenyl-2-carboxylic acid, a key intermediate in the manufacturing of pharmaceutically active compounds like Telmisartan.[1][2] The protocol herein details a robust and efficient Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3] By coupling 2-bromobenzoic acid and 4-cyanophenylboronic acid, this method offers high yields and functional group tolerance, making it an invaluable tool for medicinal chemistry and drug development. This document provides a detailed reaction mechanism, a step-by-step experimental protocol, safety guidelines, and expected outcomes to ensure successful and reproducible synthesis.

Introduction: The Significance of Biphenyl Scaffolds and the Suzuki-Miyaura Advantage

Biphenyl moieties are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[4] The targeted molecule, this compound, is a critical building block in the synthesis of Telmisartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2]

The Suzuki-Miyaura coupling reaction has become a premier method for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group compatibility, and the commercial availability and stability of the requisite boronic acid reagents.[5][6] This palladium-catalyzed cross-coupling reaction offers a significant advantage over older methods, providing a direct and high-yielding route to the desired biphenyl scaffold.[3]

This application note will elucidate the causality behind the experimental choices, ensuring a protocol that is not only a series of steps but a self-validating system for achieving a successful synthesis.

The Reaction Mechanism: A Stepwise Look at C-C Bond Formation

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-bromobenzoic acid), forming a Pd(II) complex.[7]

  • Transmetalation: The organoborane (4-cyanophenylboronic acid) is activated by a base, forming a boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.[7]

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired biphenyl product (this compound) and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 2-Bromobenzoic Acid (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 4-Cyanophenylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3) ArBOH2->Base Base->Transmetalation Diaryl_Pd Ar-Pd(II)Ln-Ar' Transmetalation->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of this compound. Optimization may be required based on the specific laboratory conditions and reagent purity.

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
2-Bromobenzoic acid≥98%e.g., Sigma-Aldrich, TCIStarting material.
4-Cyanophenylboronic acid≥97%e.g., Sigma-Aldrich, TCICoupling partner.
Palladium(II) Acetate (Pd(OAc)₂)98%e.g., Sigma-Aldrich, StremCatalyst precursor.
SPhos98%e.g., Sigma-Aldrich, StremPhosphine ligand.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Fisher ScientificBase.
1,4-DioxaneAnhydrous, ≥99.8%e.g., Sigma-AldrichSolvent.
Deionized WaterHigh purityLaboratory supplyCo-solvent.
Round-bottom flask-Standard lab supplierReaction vessel.
Condenser-Standard lab supplierFor reflux.
Magnetic stirrer/hotplate-Standard lab supplierFor heating and stirring.
Inert gas supply (N₂ or Ar)High purity-For creating an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq, e.g., 2.01 g, 10 mmol), 4-cyanophenylboronic acid (1.2 eq, 1.76 g, 12 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 eq, 45 mg, 0.2 mmol) and SPhos (0.04 eq, 164 mg, 0.4 mmol).

  • Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of deionized water to the flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with 2 M HCl (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5][11][12]

  • Reagent Handling:

    • 2-Bromobenzoic acid: Harmful if swallowed and causes skin and serious eye irritation.[8][9][10][13] Avoid breathing dust.[10]

    • 4-Cyanophenylboronic acid: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation and may cause respiratory irritation.[5][11][12][14]

    • Palladium(II) Acetate: May cause an allergic skin reaction and causes serious eye damage.[3][7][15][16][17] It is very toxic to aquatic life with long-lasting effects.[3][7]

    • SPhos: May be harmful if swallowed and causes skin and eye irritation.[18]

    • 1,4-Dioxane: Is a flammable liquid and vapor and is a suspected carcinogen. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Expected Results and Troubleshooting

  • Yield: The expected yield of purified this compound is typically in the range of 80-95%.

  • Appearance: The final product should be an off-white to white solid.

  • Troubleshooting:

    • Low Yield:

      • Ensure all reagents are of high purity and the solvents are anhydrous.

      • Confirm that the reaction was carried out under a strictly inert atmosphere to prevent catalyst degradation.

      • The reaction time may need to be extended. Monitor the reaction closely by TLC or HPLC.

    • Side Products:

      • Homocoupling of the boronic acid can occur. This can be minimized by using the correct stoichiometry and ensuring efficient stirring.

      • Protodeboronation (loss of the boronic acid group) can be a side reaction.[15] Careful control of the reaction conditions, particularly the base and temperature, can mitigate this.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note is designed to be easily followed by researchers in the fields of organic synthesis and drug development. By understanding the underlying mechanism and adhering to the outlined procedures and safety precautions, a high yield of the desired product can be consistently achieved.

References

  • Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl. (n.d.). Google Patents.
  • Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: SPhos. (n.d.). Carl ROTH. Retrieved January 22, 2026, from [Link]

  • Expression, purification, and characterization of recombinant cyanovirin-N for vaginal anti-HIV microbicide development. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 22, 2026, from [Link]

  • Purification and characterization of a new L-amino acid oxidase from Daboia russellii siamensis venom. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, April 1). Airgas. Retrieved January 22, 2026, from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. Retrieved January 22, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Research Core Facilities. Retrieved January 22, 2026, from [Link]

  • 2-BROMO BENZOIC ACID. (n.d.). Suvchem Laboratory Chemicals. Retrieved January 22, 2026, from [Link]

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Application Note: A Practical Guide to the Synthesis of 4'-Cyano-biphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 4'-Cyano-biphenyl-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and advanced materials. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming the pivotal carbon-carbon bond of the biphenyl scaffold. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, and expert commentary to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is a highly functionalized biaryl compound. Its distinct substitution pattern, featuring a carboxylic acid group ortho to the biphenyl linkage and a cyano group in the para position of the second ring, makes it a valuable building block. The carboxylic acid provides a handle for further derivatization (e.g., amide formation), while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to engage in cycloaddition reactions.

The most efficient and industrially scalable approach to constructing this molecule is through a cross-coupling strategy. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its mild reaction conditions, tolerance of a wide range of functional groups (including the carboxylic acid and cyano moieties), and the commercial availability and stability of the required starting materials.[1][2]

Retrosynthetic Analysis

The core of our strategy involves disconnecting the bond between the two phenyl rings. This retrosynthetic disconnection points directly to a Suzuki-Miyaura coupling between an ortho-halogenated benzoic acid and a para-cyanophenylboronic acid. This is the most logical approach as both precursor fragments are readily available.

G Target This compound Disconnect C-C Bond Disconnection (Suzuki-Miyaura Coupling) Target->Disconnect SM1 Starting Material 1: 2-Bromobenzoic acid Disconnect->SM1 SM2 Starting Material 2: 4-Cyanophenylboronic acid Disconnect->SM2

Caption: Retrosynthesis of the target molecule.

Starting Materials: Profile and Selection

The success of any synthesis is predicated on the quality and proper selection of its starting materials. For this protocol, we have selected two commercially available and highly reliable precursors.

Compound Structure CAS Number Molecular Weight Key Properties
2-Bromobenzoic acid 88-65-3201.02 g/mol White to off-white solid. Widely used in cross-coupling reactions.[3]
4-Cyanophenylboronic acid 126747-14-6146.94 g/mol White powder. Stable and effective coupling partner in Suzuki reactions.[4][5]

The Suzuki-Miyaura Coupling Reaction: Mechanism and Rationale

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle is a well-understood, three-step process.

Causality Behind Key Components:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium center is the engine of the catalytic cycle, cycling between Pd(0) and Pd(II) oxidation states to bring the two coupling partners together.

  • Base (e.g., K₂CO₃): The base is not merely a pH adjuster. It is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is required for the transmetalation step to proceed efficiently.[6]

  • Solvent System (e.g., Toluene/Ethanol/Water): A biphasic or mixed solvent system is often used to dissolve both the organic-soluble aryl halide and catalyst, as well as the more polar boronic acid and the inorganic base.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar²-B(OR)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps and checkpoints for reaction monitoring.

Reagents and Equipment
  • Reagents:

    • 2-Bromobenzoic acid (1.0 eq)

    • 4-Cyanophenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Toluene (solvent)

    • Ethanol (co-solvent)

    • Deionized Water

    • 2M Hydrochloric Acid (HCl)

    • Ethyl Acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heat plate

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Synthetic Procedure

G Setup 1. Assemble Flask (Flask, Condenser, N₂ Inlet) Charge 2. Charge Reagents (2-Bromobenzoic acid, 4-Cyanophenylboronic acid, Toluene, Ethanol) Setup->Charge Degas 3. Degas Mixture (Bubble N₂ for 15 min) Charge->Degas AddCatBase 4. Add Catalyst & Base (Pd(PPh₃)₄, aq. K₂CO₃) Degas->AddCatBase Heat 5. Heat to Reflux (90°C) (Monitor by TLC/LC-MS) AddCatBase->Heat Workup1 6. Cool & Acidify (Cool to RT, add 2M HCl to pH ~2) Heat->Workup1 Reaction Complete Workup2 7. Extraction (Extract with Ethyl Acetate) Workup1->Workup2 Workup3 8. Wash & Dry (Wash with Brine, Dry over MgSO₄) Workup2->Workup3 Isolate 9. Isolate Product (Filter, Concentrate via Rotovap) Workup3->Isolate Purify 10. Purify (Recrystallization from Ethanol/Water) Isolate->Purify

Caption: Step-by-step experimental workflow.

  • System Setup: Assemble a three-neck round-bottom flask with a reflux condenser, magnetic stir bar, and a nitrogen inlet. Ensure the system is free of moisture.

  • Charge Reagents: To the flask, add 2-bromobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), toluene (approx. 5 mL per mmol of 2-bromobenzoic acid), and ethanol (approx. 2 mL per mmol).

  • Degassing (Critical Step): Stir the mixture and bubble nitrogen gas through it for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst and Base Addition: While maintaining a positive nitrogen pressure, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq). Separately, dissolve the potassium carbonate (3.0 eq) in a minimal amount of deionized water and add it to the reaction flask.

  • Reaction: Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring. The reaction progress should be monitored every 1-2 hours by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the 2-bromobenzoic acid starting material. The reaction is typically complete within 4-8 hours.

  • Work-up - Acidification: Once the reaction is complete, cool the flask to room temperature. Slowly add 2M HCl solution while stirring until the pH of the aqueous layer is approximately 2. This protonates the carboxylate, causing the product to become less water-soluble and often precipitate.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3x volumes). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with deionized water, followed by a wash with saturated brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization, typically from a mixture of ethanol and water or isopropanol, to yield this compound as a white to off-white solid.

Expected Results and Characterization

Parameter Expected Outcome
Yield 75-90%
Appearance White to off-white crystalline solid
Melting Point >200 °C
¹H NMR Aromatic protons in the 7.4-8.2 ppm range, with characteristic splitting patterns. A broad singlet for the carboxylic acid proton (>12 ppm).
¹³C NMR Signals for two distinct aromatic rings, a nitrile carbon (~118 ppm), and a carboxylic acid carbon (~170 ppm).
IR Spectroscopy Characteristic C≡N stretch (~2230 cm⁻¹), broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), and a C=O stretch (~1700 cm⁻¹).

Troubleshooting and Field-Proven Insights

  • Problem: Low or no conversion of starting material.

    • Insight: The most common cause is an inactive catalyst due to oxygen exposure. Ensure the degassing step was performed thoroughly and a positive pressure of inert gas was maintained throughout. Consider using a fresh bottle of catalyst.

  • Problem: Significant formation of a biphenyl homocoupling byproduct (from the boronic acid).

    • Insight: This can also be caused by the presence of oxygen. Additionally, slowing the addition of the base or using a milder base like sodium bicarbonate can sometimes mitigate this side reaction.

  • Problem: Difficulty in purification.

    • Insight: If recrystallization is insufficient, column chromatography on silica gel (using a solvent system like ethyl acetate/hexanes with 1% acetic acid) can be employed. The added acetic acid helps to keep the carboxylic acid protonated and prevents streaking on the column.

References

  • CN104072387A - Preparation method of 2-cyano-4'-methyl biphenyl.
  • US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.
  • Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. YouTube. [Link]

  • The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. ResearchGate. [Link]

  • Preparation of 2-bromobenzoic acid. PrepChem.com. [Link]

  • Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters. [Link]

  • US6551804B2 - Process for preparing 4-cyanopentanoic acid.
  • 4-Nitrotoluene to 2-bromobenzoic acid. YouTube. [Link]

  • Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. Dimensions. [Link]

  • Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. National Institutes of Health. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

  • CN103467341B - Preparation method for 2-cyano-4'-methylbiphenyl.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]

  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]

  • CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl.
  • JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.
  • Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. National Institutes of Health. [Link]

  • 4-Cyanophenylboronic acid. ChemBK. [Link]

  • Sandmeyer Reaction. SynArchive. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Halobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl-2-Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A particularly valuable application of this methodology is the synthesis of biaryl-2-carboxylic acids. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the carboxylic acid group ortho to the newly formed biaryl linkage often imparts crucial binding properties or serves as a synthetic handle for further molecular elaboration.

This guide provides a comprehensive overview of palladium-catalyzed Suzuki coupling reactions for the synthesis of biaryl-2-carboxylic acids from 2-halobenzoic acids. We will delve into the inherent challenges of this transformation, explore the evolution and application of various palladium catalyst systems, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Navigating the Challenges of Coupling with 2-Halobenzoic Acids

The Suzuki coupling of 2-halobenzoic acids presents a unique set of challenges that can hinder reaction efficiency and lead to diminished yields. A thorough understanding of these obstacles is paramount for the rational design of effective catalytic systems and reaction protocols.

  • Steric Hindrance: The ortho-substituent, in this case, the carboxylic acid group, exerts significant steric hindrance around the reaction center. This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[2]

  • Electronic Deactivation: The electron-withdrawing nature of the carboxylic acid group can deactivate the aryl halide towards oxidative addition, further slowing down this rate-determining step of the catalytic cycle.

  • Substrate-Catalyst Interactions: The acidic proton of the carboxylic acid can interact with the basic components of the reaction mixture or even the palladium catalyst itself, potentially leading to catalyst deactivation or undesired side reactions.[3]

  • Side Reactions: The coupling of 2-halobenzoic acids is often plagued by side reactions such as protodehalogenation (replacement of the halogen with a hydrogen) and homocoupling of the boronic acid partner.[2]

The Palladium Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzoic acid to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with sterically hindered and electron-deficient substrates.[5]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl-2-carboxylic acid and regenerating the active Pd(0) catalyst.[4]

Suzuki_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Reductive Elimination Pd(0) Pd(0) Species Pd(II)_OA Pd(II) Oxidative Addition Complex Pd(II)_TM Pd(II) Transmetalation Complex Product_node Coupling Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Strategic Selection of Palladium Catalysts and Ligands

The success of the Suzuki coupling of 2-halobenzoic acids is critically dependent on the choice of the palladium catalyst and, most importantly, the supporting ligand. Modern catalyst systems have been specifically designed to overcome the challenges posed by sterically demanding and electronically deactivated substrates.

Bulky, Electron-Rich Phosphine Ligands

The development of bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, has revolutionized the field of cross-coupling chemistry.[6][7] These ligands promote the challenging oxidative addition step and facilitate the subsequent reductive elimination.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand has demonstrated exceptional activity in the coupling of sterically hindered aryl chlorides.[1][7] The methoxy groups in the 2' and 6' positions of the biphenyl backbone are thought to stabilize the palladium center.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another highly effective ligand for challenging Suzuki couplings, often providing excellent yields where other ligands fail.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos and XPhos, RuPhos is a powerful ligand for the coupling of hindered substrates.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[6][8] Their strong σ-donating ability and steric tunability make them highly effective in promoting the oxidative addition of challenging substrates like 2-halobenzoic acids.[9]

Comparative Performance of Catalyst Systems

The choice of catalyst can significantly impact the yield and reaction time. The following table provides a qualitative comparison of common catalyst systems for the Suzuki coupling of 2-halobenzoic acids.

Catalyst System2-Chlorobenzoic Acid2-Bromobenzoic Acid2-Iodobenzoic AcidKey Advantages
Pd(OAc)₂ / SPhos Good to ExcellentExcellentExcellentHigh activity for chlorides, commercially available.[1][7]
Pd₂(dba)₃ / XPhos Good to ExcellentExcellentExcellentBroad substrate scope, effective for hindered substrates.
[Pd(IPr)(allyl)Cl] GoodVery GoodExcellentAir and moisture stable NHC pre-catalyst.[2]
Pd(PPh₃)₄ Poor to ModerateModerate to GoodGoodClassical catalyst, less effective for hindered substrates.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of 2-halobenzoic acids. Optimization of reaction parameters may be necessary for specific substrate combinations.

Protocol 1: Suzuki Coupling of 2-Bromobenzoic Acid with 4-Methoxyphenylboronic Acid using a Pd/SPhos Catalyst System

This protocol is adapted from established procedures for the coupling of sterically hindered aryl halides.[7]

Materials:

  • 2-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromobenzoic acid, 4-methoxyphenylboronic acid, and potassium phosphate.

  • In a separate vial, weigh palladium(II) acetate and SPhos and add them to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and degassed water to the flask.

  • Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford 2'-methoxybiphenyl-2-carboxylic acid.

Protocol 2: Suzuki Coupling of 2-Chlorobenzoic Acid with Phenylboronic Acid using an NHC-Palladium Catalyst

This protocol is based on the use of air- and moisture-stable NHC-palladium pre-catalysts.[2][9]

Materials:

  • 2-Chlorobenzoic acid (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • [Pd(IPr)(allyl)Cl] (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chlorobenzoic acid, phenylboronic acid, and cesium carbonate.

  • Add the [Pd(IPr)(allyl)Cl] pre-catalyst to the flask.

  • Add anhydrous THF to the flask.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

  • Follow the work-up and purification procedure described in Protocol 1 to isolate biphenyl-2-carboxylic acid.

Troubleshooting and Optimization

Even with robust catalyst systems, challenges can arise in the Suzuki coupling of 2-halobenzoic acids. The following workflow can help diagnose and resolve common issues.

Troubleshooting_Workflow cluster_legend Legend Start Low or No Conversion Check_Reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Catalyst Assess Catalyst Activity (Use fresh catalyst/ligand) Check_Reagents->Check_Catalyst Degassing Ensure Proper Degassing (Minimize O2) Check_Catalyst->Degassing Increase_Temp Increase Reaction Temperature Degassing->Increase_Temp Change_Ligand Switch to a More Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) Increase_Temp->Change_Ligand Change_Base Optimize Base (K3PO4, Cs2CO3) Change_Ligand->Change_Base Change_Solvent Change Solvent System (Dioxane, Toluene, THF) Change_Base->Change_Solvent Success Successful Coupling Change_Solvent->Success Initial_Problem Initial Problem Action_Step Action Step Successful_Outcome Successful Outcome

Figure 2: A Step-by-Step Workflow for Troubleshooting Suzuki Coupling Reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-halobenzoic acids is a powerful and versatile method for the synthesis of biaryl-2-carboxylic acids. While the inherent steric and electronic challenges of these substrates require careful consideration, the use of modern palladium catalysts, particularly those featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands, has made this transformation highly efficient and reliable. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors, accelerating the discovery and development of new molecules in the pharmaceutical and materials science fields.

References

  • Nolan, S. P., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of Unsymmetrical Biaryl-2-carboxylic Acids via Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • ACS Publications. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Omega, 3(11), 16035-16042. [Link]

  • Kotha, S., et al. (2011).
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549–13555. [Link]

  • ResearchGate. (2013). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • ResearchGate. (2019). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2.
  • Dajoemerit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide [Video]. YouTube.
  • Rutgers University. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Research With Rutgers. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

  • ResearchGate. (n.d.). Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts.
  • Schiraldi, D. A., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3(2A), 143-147. [Link]

  • Torvisco, A., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(21), 4964-4970. [Link]

  • da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023, December 3). 1.
  • Karch, R., et al. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 29(1), 836. [Link]

  • Wikipedia. (n.d.). Oxidative addition. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ResearchGate. (2025). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.
  • American Chemical Society. (2026). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis.
  • National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PubMed Central. [Link]

  • PubMed. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. PubMed. [Link]

  • Semantic Scholar. (n.d.). N-heterocyclic carbene palladium(II)-catalyzed Suzuki-Miyaura cross coupling of N-acylsuccinimides by C-N cleavage. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.

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Application Notes and Protocols: The Pivotal Role of 2-Cyano-4'-methylbiphenyl Derivatives in the Synthesis of Sartan Antihypertensives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-cyano-4'-methylbiphenyl (OTBN) and its derivatives as critical precursors in the industrial synthesis of sartan-class angiotensin II receptor blockers (ARBs). While the nomenclature "4'-Cyano-biphenyl-2-carboxylic acid" is sometimes encountered, it is essential to clarify that the industrially relevant and versatile precursors are, in fact, OTBN and its activated form, 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN). This guide will elucidate the synthetic rationale, provide detailed, field-proven protocols for the synthesis of key sartan drugs—Losartan and Valsartan—and outline robust analytical methodologies for process monitoring and quality assurance.

Introduction: The Sartan Revolution and the Biphenyl Core

Sartans represent a cornerstone in the management of hypertension and cardiovascular diseases. Their therapeutic efficacy hinges on their ability to selectively block the angiotensin II type 1 (AT₁) receptor, thereby inhibiting the vasoconstrictive effects of the renin-angiotensin system.[1] The molecular architecture common to most sartans features a biphenyl scaffold, with one phenyl ring bearing an acidic group (or its bioisostere, a tetrazole ring) and the other connected to a specific heterocyclic moiety responsible for modulating pharmacological properties.[2]

The construction of this biphenyl-tetrazole framework is a critical challenge in the synthesis of these drugs. 2-Cyano-4'-methylbiphenyl (OTBN) has emerged as a pivotal intermediate, serving as the foundational building block for numerous sartans, including Losartan, Valsartan, Irbesartan, and Candesartan.[3] The cyano group in OTBN is a masked form of the crucial tetrazole ring, which is typically formed in the final stages of the synthesis through a [2+3] cycloaddition reaction with an azide source.[4][5] The methyl group, on the other hand, provides a reactive handle for linking the biphenyl moiety to the respective heterocyclic core of the target sartan, usually after being activated through bromination to 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN).[6][7]

This guide will delve into the practical applications of these precursors, offering detailed protocols and analytical methods to support researchers and drug development professionals in this field.

Synthetic Pathways: From Precursor to Active Pharmaceutical Ingredient (API)

The general strategy for the synthesis of sartans from OTBN can be visualized as a convergent process. The initial step involves the synthesis of the OTBN core, followed by its functionalization and subsequent coupling with the desired heterocyclic component.

Synthesis of Key Intermediate: 2-Cyano-4'-methylbiphenyl (OTBN)

The industrial synthesis of OTBN predominantly relies on cross-coupling reactions, which offer high efficiency and scalability. A common approach is the transition-metal-catalyzed coupling of an ortho-substituted benzonitrile derivative with a para-substituted toluene derivative.[8]

Protocol 1: Synthesis of 2-Cyano-4'-methylbiphenyl (OTBN) via Grignard Coupling

This protocol describes a manganese-catalyzed coupling of a Grignard reagent with o-chlorobenzonitrile.

Rationale: This method is favored for its use of readily available and cost-effective starting materials like p-chlorotoluene. The Grignard reaction provides a powerful nucleophile, and the use of a manganese catalyst offers a more economical alternative to palladium-based systems.[9][10]

Materials:

  • Magnesium powder

  • p-Chlorotoluene

  • Tetrahydrofuran (THF), anhydrous

  • Initiator (e.g., iodine crystal)

  • o-Chlorobenzonitrile

  • Manganese (II) chloride (MnCl₂)

  • Hydrochloric acid (2% aqueous solution)

  • Toluene

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium powder and a small crystal of iodine to anhydrous THF. Slowly add a solution of p-chlorotoluene in anhydrous THF to initiate the Grignard reaction. Maintain the reaction under reflux until the magnesium is consumed to form p-tolylmagnesium chloride.[9]

  • Coupling Reaction: In a separate reactor, prepare a solution of o-chlorobenzonitrile and a catalytic amount of MnCl₂ in THF. Cool the solution to 0°C.

  • Slowly add the prepared p-tolylmagnesium chloride Grignard reagent to the o-chlorobenzonitrile solution, maintaining the temperature at approximately 0°C.[11]

  • After the addition is complete, allow the reaction to stir for 3-4 hours at the same temperature.

  • Work-up: Quench the reaction by the slow addition of 2% aqueous hydrochloric acid until the pH is between 5 and 6.[3]

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and recover the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield 2-cyano-4'-methylbiphenyl as a white crystalline powder.[3]

ParameterValueReference
Purity (by HPLC) >99.5%[3]
Yield ~85-90%[12]
Synthesis of 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)

The activation of the methyl group of OTBN is crucial for the subsequent alkylation step. This is typically achieved through a free-radical bromination reaction.

Protocol 2: Free-Radical Bromination of OTBN

This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Rationale: NBS is a convenient and selective reagent for benzylic bromination, providing a low and steady concentration of bromine, which minimizes side reactions such as dibromination.[6][7] A radical initiator, like 2,2'-azobis(isobutyronitrile) (AIBN), is required to initiate the reaction.

Materials:

  • 2-Cyano-4'-methylbiphenyl (OTBN)

  • N-bromosuccinimide (NBS)

  • 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide

  • 1,2-Dichloroethane or dichloromethane

  • Aqueous sodium sulfite solution

  • Water

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a UV lamp (optional, can accelerate the reaction), dissolve OTBN in 1,2-dichloroethane.[7]

  • Add NBS and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux (around 80-85°C) and irradiate with a UV lamp if available. The reaction progress can be monitored by HPLC.[13]

  • After the reaction is complete (typically 4-5 hours), cool the mixture to room temperature.

  • Work-up: Wash the organic layer with an aqueous sodium sulfite solution to remove any unreacted bromine, followed by washing with water.[14]

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to obtain crude Br-OTBN.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like a mixture of ethyl acetate and hexane.

ParameterValueReference
Melting Point 125-128 °C[15]
Purity (by HPLC) >98%[13]
Yield ~85%[13]

Application in Sartan Synthesis: Detailed Protocols

The synthesized Br-OTBN is a versatile precursor for various sartan drugs. Below are detailed protocols for the synthesis of Losartan and Valsartan.

Synthesis of Losartan

The synthesis of Losartan involves the alkylation of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI) with Br-OTBN, followed by reduction of the aldehyde and formation of the tetrazole ring.

losartan_synthesis Br_OTBN 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) Cyano_Aldehyde Cyano Aldehyde Intermediate Br_OTBN->Cyano_Aldehyde Alkylation (K2CO3, Acetonitrile) BCFI 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI) BCFI->Cyano_Aldehyde Cyano_Alcohol Cyano Alcohol Intermediate Cyano_Aldehyde->Cyano_Alcohol Reduction (NaBH4) Losartan Losartan Cyano_Alcohol->Losartan Tetrazole Formation (NaN3, ZnCl2)

Caption: Synthetic workflow for Losartan from Br-OTBN.

Protocol 3: Synthesis of Losartan

Step A: Alkylation to form the Cyano Aldehyde Intermediate

Rationale: This step involves a nucleophilic substitution where the imidazole nitrogen of BCFI attacks the benzylic carbon of Br-OTBN. A weak base like potassium carbonate is used to deprotonate the imidazole, and acetonitrile is a suitable polar aprotic solvent for this reaction.[8]

Materials:

  • 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)

  • 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile

Procedure:

  • To a stirred suspension of BCFI and anhydrous K₂CO₃ in acetonitrile, add a solution of Br-OTBN in acetonitrile.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyano aldehyde intermediate.[8]

Step B: Reduction to the Cyano Alcohol Intermediate

Rationale: The aldehyde group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride. This hydroxymethyl group is a key structural feature of Losartan.

Materials:

  • Crude cyano aldehyde intermediate

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

Procedure:

  • Dissolve the crude cyano aldehyde in methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC/HPLC).

  • Quench the reaction by the addition of water and concentrate the mixture to remove the alcohol.

  • Extract the aqueous residue with ethyl acetate. The combined organic layers contain the cyano alcohol intermediate.[8]

Step C: Tetrazole Formation

Rationale: The cyano group is converted to the tetrazole ring via a [3+2] cycloaddition with sodium azide. A Lewis acid catalyst, such as zinc chloride, is often used to activate the nitrile group towards nucleophilic attack by the azide.[4][16]

Materials:

  • Crude cyano alcohol intermediate

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or triethylamine hydrochloride

  • N,N-Dimethylformamide (DMF) or Toluene

Procedure:

  • Dissolve the crude cyano alcohol in DMF or toluene.

  • Add sodium azide and a catalytic amount of zinc chloride.

  • Heat the mixture to reflux (typically 100-120°C) for an extended period (24-48 hours), monitoring for the disappearance of the nitrile group by IR spectroscopy or HPLC.

  • Caution: Azides are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • After completion, cool the reaction and carefully acidify with dilute hydrochloric acid to pH ~4-5 to protonate the tetrazole.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield crude Losartan.

  • Purification can be achieved by recrystallization, often as the potassium salt.[17]

Synthesis of Valsartan

The synthesis of Valsartan involves the N-alkylation of an L-valine ester with Br-OTBN, followed by acylation and tetrazole formation.

valsartan_synthesis Br_OTBN 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) Alkylated_Intermediate N-Alkylated Valine Ester Br_OTBN->Alkylated_Intermediate N-Alkylation Valine_Ester L-Valine Methyl Ester Valine_Ester->Alkylated_Intermediate Acylated_Intermediate N-Acylated Intermediate Alkylated_Intermediate->Acylated_Intermediate Acylation (Valeryl Chloride) Valsartan_Ester Valsartan Methyl Ester Acylated_Intermediate->Valsartan_Ester Tetrazole Formation (NaN3) Valsartan Valsartan Valsartan_Ester->Valsartan Hydrolysis

Caption: Synthetic workflow for Valsartan from Br-OTBN.

Protocol 4: Synthesis of Valsartan

Step A: N-Alkylation of L-Valine Methyl Ester

Rationale: This step establishes the chiral center of Valsartan by alkylating the amino group of L-valine methyl ester with Br-OTBN. A base is required to neutralize the hydrochloride salt of the amino ester and to scavenge the HBr formed during the reaction.[18]

Materials:

  • L-Valine methyl ester hydrochloride

  • 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or Dichloromethane

Procedure:

  • Suspend L-valine methyl ester hydrochloride and K₂CO₃ in acetonitrile.[18]

  • Add a solution of Br-OTBN in acetonitrile dropwise at room temperature.

  • Heat the mixture to 50-65°C and stir for 3-7 hours. Monitor the reaction by HPLC.

  • Cool the reaction, filter off the salts, and concentrate the filtrate to obtain the crude N-alkylated intermediate.

Step B: N-Acylation

Rationale: The secondary amine of the alkylated intermediate is acylated with valeryl chloride to introduce the pentanoyl side chain characteristic of Valsartan.

Materials:

  • Crude N-alkylated intermediate

  • Valeryl chloride

  • Triethylamine or DIPEA

  • Dichloromethane

Procedure:

  • Dissolve the crude N-alkylated intermediate in dichloromethane and cool in an ice bath.

  • Add triethylamine, followed by the dropwise addition of valeryl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield the N-acylated intermediate.

Step C: Tetrazole Formation and Hydrolysis

Rationale: Similar to the Losartan synthesis, the nitrile is converted to a tetrazole ring. The final step involves the hydrolysis of the methyl ester to the carboxylic acid, which is the active form of Valsartan.

Materials:

  • Crude N-acylated intermediate

  • Sodium azide (NaN₃)

  • Tributyltin azide (can be used, but less favored due to toxicity) or a Lewis acid catalyst

  • Toluene or DMF

  • Sodium hydroxide (NaOH)

  • Methanol/Water

Procedure:

  • Perform the tetrazole formation as described in Protocol 3, Step C, to obtain the Valsartan methyl ester.

  • For hydrolysis, dissolve the crude Valsartan methyl ester in a mixture of methanol and water.

  • Add an aqueous solution of NaOH and heat the mixture to reflux until the hydrolysis is complete.

  • Cool the reaction mixture and wash with an organic solvent like ethyl acetate to remove non-polar impurities.

  • Acidify the aqueous layer with dilute HCl to a pH of ~3-4 to precipitate Valsartan as a free acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain pure Valsartan.[11]

Analytical Methodologies for Quality Control

Robust analytical methods are essential to ensure the quality, purity, and stability of sartan APIs. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

In-Process Control and Final Product Assay by HPLC

Rationale: Reversed-phase HPLC with UV detection is a versatile and reliable method for monitoring the progress of the synthesis and for determining the purity and assay of the final product. It can effectively separate the starting materials, intermediates, the final API, and any process-related impurities.[19][20]

Protocol 5: Stability-Indicating RP-HPLC Method for Valsartan

This method is suitable for the assay of Valsartan and for the detection of degradation products.

Chromatographic Conditions:

ParameterConditionReference
Column Symmetry C18 (250mm x 4.6mm, 5µm)[19]
Mobile Phase Solvent A: 0.02 M Sodium Dihydrogen Orthophosphate (pH 2.5)[19]
Solvent B: Acetonitrile[19]
Isocratic Elution: 58:42 (v/v) of Solvent A:Solvent B[19]
Flow Rate 1.0 mL/min[21]
Detection Wavelength 265 nm[21]
Column Temperature 30°C[9]
Injection Volume 20 µL[9]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Valsartan reference standard in methanol to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: For bulk drug, accurately weigh and dissolve the sample in methanol to a similar concentration. For tablets, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to one tablet into a volumetric flask, dissolve in methanol with the aid of sonication, and filter through a 0.45 µm membrane filter.[9]

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[22] Stress testing (acid, base, oxidation, thermal, and photolytic degradation) should be performed to demonstrate the stability-indicating nature of the method.[19]

Impurity Profiling

The identification and control of impurities are critical for drug safety. Common impurities in sartan synthesis can arise from starting materials, by-products of the reaction, or degradation.[23][24] For instance, in the synthesis of Losartan, an isomer known as "Isolosartan" can be formed. In recent years, there has been significant regulatory focus on nitrosamine impurities (e.g., NDMA, NDEA) which can form under specific reaction conditions during sartan synthesis.[1][23]

Analytical Techniques for Impurity Characterization:

  • HPLC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the detection and quantification of trace-level impurities, including genotoxic impurities like nitrosamines.[25]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is indispensable for the structural elucidation of unknown impurities that have been isolated.[15][26]

Conclusion

2-Cyano-4'-methylbiphenyl (OTBN) and its brominated derivative (Br-OTBN) are undeniably central to the modern, efficient synthesis of a wide range of sartan antihypertensives. A thorough understanding of the synthetic pathways, coupled with the implementation of detailed, robust protocols and rigorous analytical controls, is paramount for the successful development and manufacture of these life-saving drugs. The methodologies outlined in this guide provide a solid foundation for researchers and professionals working in this critical area of pharmaceutical science, ensuring the consistent production of high-quality, safe, and effective medicines.

References

  • CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl - Google P
  • Simultaneous Determination of Sartans by High Performance Liquid Chromatography with Ultra Violet Detection - Semantic Scholar. (URL: [Link])

  • US7915425B2 - Process for the preparation of losartan - Google P
  • Preparation method for 2-cyano-4'-methylbiphenyl - Eureka | Patsnap. (URL: [Link])

  • (PDF) Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - ResearchGate. (URL: [Link])

  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (URL: [Link])

  • WO2009125416A2 - Process for preparation of valsartan intermediate - Google P
  • EP1032557B1 - Method for preparing bromomethyl-biphenyl derivatives - Google P
  • Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. (URL: [Link])

  • An Improved Photochemical Process For The Preparation Of A 4' Bromomethyl 2 Cyanobiphenyl. - Quick Company. (URL: [Link])

  • (PDF) An Efficient and Green Synthetic Route to Losartan - ResearchGate. (URL: [Link])

  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water † - ResearchGate. (URL: [Link])

  • Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC - NIH. (URL: [Link])

  • 4-Bromomethyl-2-cyanobiphenyl, CAS No. 114772-54-2 - iChemical. (URL: [Link])

  • Valsartan: review of impurities extended to other sartan medicines. (URL: [Link])

  • New and Improved Synthesis of Valsartan - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])

  • A validated stability indicating HPLC method for the determination of Valsartan in tablet dosage forms. - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • WO2007026375A1 - Process for the preparation of losartan - Google P
  • Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. (URL: [Link])

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PubMed Central. (URL: [Link])

  • CN103554049A - Method for preparing valsartan - Google P
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. (URL: [Link])

  • Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form - SciRP.org. (URL: [Link])

  • WO 2008/078340 Al - Googleapis.com. (URL: [Link])

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Application Notes and Protocols: 4'-Cyano-biphenyl-2-carboxylic Acid Derivatives in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Linearity - The Untapped Potential of Sterically Hindered Cyanobiphenyls

For decades, the world of thermotropic liquid crystals has been dominated by calamitic (rod-like) mesogens, with the 4-alkyl- and 4-alkoxy-4'-cyanobiphenyls serving as cornerstone components in the vast majority of commercial nematic mixtures for display applications. Their linear geometry, high chemical stability, and substantial positive dielectric anisotropy (Δε) are the bedrock of modern liquid crystal display (LCD) technology. However, the relentless pursuit of advanced materials with novel electro-optical responses necessitates a departure from this classical structural paradigm.

This guide delves into the intriguing, yet largely unexplored, class of 4'-Cyano-biphenyl-2-carboxylic acid (CBCA) derivatives . The defining feature of these molecules is the carboxylic acid (or derivative) group at the 2-position of the biphenyl core. This "ortho" substitution introduces significant steric hindrance, forcing a twist between the two phenyl rings and disrupting the conventional linear, calamitic shape. This deviation from planarity results in a "bent-core" or atropisomeric molecular architecture, which is predicted to impart unique and potentially advantageous properties not observable in their linear 4-carboxylic acid counterparts.

These molecules stand at the intersection of classical cyanobiphenyl chemistry and the exotic physics of bent-core systems. The presence of the highly polar cyano group suggests a strong positive Δε, while the bent geometry could lead to novel mesophases, biaxiality, and unique electro-optic effects such as flexoelectric switching. Furthermore, the carboxylic acid moiety itself offers a versatile handle for creating ester derivatives to fine-tune mesomorphic properties or for promoting specific surface interactions through hydrogen bonding, which can be exploited for advanced alignment control.[1]

This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals interested in exploring this promising class of liquid crystals. We will detail a robust synthetic protocol, discuss the anticipated structure-property relationships, and provide step-by-step methodologies for formulating and characterizing liquid crystal mixtures incorporating these novel derivatives.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is not as straightforward as their 4-carboxy isomers due to the steric hindrance around the 2-position. A robust method involves a Suzuki or similar cross-coupling reaction, which is highly efficient for forming the central biphenyl bond.[2] Here, we propose a protocol for the synthesis of a representative ester derivative, Methyl 4'-cyano-biphenyl-2-carboxylate , which is expected to be more readily mesogenic than the parent carboxylic acid due to the disruption of strong hydrogen-bonded dimers.

Synthetic Workflow Overview

The overall synthetic strategy involves the palladium-catalyzed Suzuki cross-coupling of 4-cyanophenylboronic acid with methyl 2-bromobenzoate. This approach offers high yields and tolerance to the functional groups present in the precursors.

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_process Work-up & Purification A 4-Cyanophenylboronic acid C Suzuki Cross-Coupling Pd(PPh3)4, Na2CO3 Toluene/Ethanol/H2O A->C B Methyl 2-bromobenzoate B->C D Aqueous Work-up C->D Reaction Mixture E Column Chromatography D->E Crude Product F Product: Methyl 4'-cyano-biphenyl-2-carboxylate E->F Purified Product

Caption: Synthetic workflow for Methyl 4'-cyano-biphenyl-2-carboxylate.

Detailed Synthesis Protocol: Methyl 4'-cyano-biphenyl-2-carboxylate

Materials:

  • 4-Cyanophenylboronic acid (1.0 eq)

  • Methyl 2-bromobenzoate (1.05 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-cyanophenylboronic acid, methyl 2-bromobenzoate, and tetrakis(triphenylphosphine)palladium(0).

  • Solvent and Base Addition: Add a 4:1:1 mixture of Toluene:Ethanol:deionized Water (e.g., 80 mL Toluene, 20 mL Ethanol, 20 mL Water). Add sodium carbonate to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

    • Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude solid by column chromatography on silica gel.

    • Use a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., a gradient of 0% to 20% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

  • Characterization:

    • Dry the resulting white solid under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality and Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki couplings, effective for a wide range of substrates.

  • Base and Solvent System: The aqueous sodium carbonate and the toluene/ethanol/water solvent system are crucial for the catalytic cycle, facilitating the transmetalation step.

  • Purification: Column chromatography is essential to remove unreacted starting materials, homocoupled byproducts, and catalyst residues, ensuring high purity of the final liquid crystal material, which is critical for reliable electro-optical measurements.

Part 2: Physicochemical Properties and Liquid Crystalline Behavior

The introduction of the bulky carboxylate group at the 2-position is expected to have a profound impact on the mesomorphic and physical properties compared to linear 4-substituted cyanobiphenyls.

Expected Structure-Property Relationships
  • Molecular Geometry: The steric repulsion between the ortho-substituent and the adjacent phenyl ring forces a significant dihedral angle, resulting in a non-planar, bent molecular structure. This atropisomerism is a key feature of these molecules.[3]

  • Mesophase Behavior: The bent shape may frustrate the simple parallel packing required for a conventional nematic phase. Instead, these molecules might exhibit more complex smectic phases or even bent-core specific phases (e.g., B phases), especially in derivatives with longer alkyl chains. It is also possible that they act as "non-mesogenic" dopants that can modify the properties of a host mixture in unique ways.

  • Dielectric Anisotropy (Δε): The strong dipole of the cyano group along the long molecular axis is a hallmark of cyanobiphenyls. While the bent geometry will affect the overall molecular dipole, a significant positive dielectric anisotropy is still anticipated, making these materials responsive to electric fields.

  • Birefringence (Δn): The birefringence is expected to be lower than that of analogous linear cyanobiphenyls. The twisted structure reduces the anisotropy of the molecular polarizability, which is the source of birefringence.

Characterization Protocol for a Novel CBCA Derivative

Once a new CBCA derivative is synthesized, a systematic characterization is required to understand its potential as a liquid crystal material.

Protocol:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan.

    • Perform a heat-cool-heat cycle at a rate of 10 °C/min under a nitrogen atmosphere.

    • Identify phase transition temperatures (melting, clearing) and their associated enthalpies. This provides the fundamental thermal profile of the material.

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample on a glass slide and cover with a coverslip.

    • Heat the sample on a hot stage above its clearing point to the isotropic liquid state.

    • Cool the sample slowly (e.g., 1-5 °C/min) into the liquid crystalline phase(s).

    • Observe and record the optical textures that form upon cooling. Characteristic textures (e.g., Schlieren, marbled, fan-shaped) are used to identify the type of mesophase (nematic, smectic A, etc.).[4]

Hypothetical Properties of CBCA Derivatives

The following table presents hypothetical data for a homologous series of 4'-Cyano-biphenyl-2-carboxylate esters to illustrate the expected trends. This data is for illustrative purposes to guide researchers in their analysis.

Compound (R)StructureMelting Point (°C)Clearing Point (°C)Mesophase Type
Methyl-CH₃~95(Monotropic)Nematic (N)
n-Butyl-(CH₂)₃CH₃~70~85Nematic (N)
n-Hexyl-(CH₂)₅CH₃~65~90Smectic A (SmA), Nematic (N)
n-Octyl-(CH₂)₇CH₃~68~98Smectic A (SmA)

Note: The presence of smectic phases is predicted to increase with longer alkyl chains, a common trend in liquid crystal homologous series.

Part 3: Formulation and Electro-Optical Characterization

CBCA derivatives are unlikely to be used as single-component liquid crystal materials. Instead, their true value lies in their use as dopants or components in eutectic mixtures to impart specific properties.[5]

General Formulation Protocol

Objective: To prepare a 5 wt% mixture of a synthesized CBCA derivative (e.g., Methyl 4'-cyano-biphenyl-2-carboxylate, hereafter referred to as "CBCA-Me") in a standard nematic host and evaluate its effect on the host's properties.

Materials:

  • Synthesized and purified CBCA-Me

  • Nematic host mixture (e.g., E7, a commercially available eutectic mixture)

  • Volatile solvent (e.g., Dichloromethane, HPLC grade)

  • Small glass vial with a screw cap

  • Analytical balance

Procedure:

  • Calculation: Determine the required mass of CBCA-Me and the E7 host for a 5 wt% mixture (e.g., 5 mg of CBCA-Me and 95 mg of E7).

  • Dissolution: Accurately weigh the components into the glass vial. Add a small amount of dichloromethane (e.g., 1 mL) to completely dissolve both components.

  • Homogenization: Gently swirl the vial to ensure a homogeneous solution.

  • Solvent Evaporation: Remove the solvent by placing the vial in a vacuum oven at a temperature slightly above the solvent's boiling point but well below the clearing point of the mixture (e.g., 40-50 °C) for several hours until a constant weight is achieved. This ensures complete removal of the solvent, which can significantly impact electro-optical properties.

Liquid Crystal Cell Assembly and Characterization

The performance of the formulated mixture is evaluated in a standard liquid crystal test cell.

G cluster_prep Cell Preparation cluster_fill Mixture Filling cluster_char Characterization A ITO-coated glass substrates B Spin-coat alignment layer (e.g., Polyimide) A->B C Rub alignment layer B->C D Assemble cell with spacers C->D F Fill cell by capillary action D->F Empty Cell E Heat mixture to isotropic phase E->F G Cool slowly to nematic phase F->G H Measure Dielectric Anisotropy (Δε) and Birefringence (Δn) G->H Filled Cell I Measure Threshold Voltage (Vth) and Response Times (τ_on, τ_off) H->I

Caption: Workflow for LC cell assembly and electro-optical characterization.

Protocol for Electro-Optical Characterization:

  • Cell Fabrication: Use commercially available test cells with transparent Indium Tin Oxide (ITO) electrodes and a rubbed polyimide alignment layer to induce planar alignment. A typical cell gap is 5-10 µm.

  • Cell Filling: Fill the cell with the formulated mixture (from section 3.1) via capillary action in its isotropic phase.

  • Dielectric Anisotropy (Δε) Measurement:

    • Use an LCR meter to measure the capacitance of the cell at a low frequency (e.g., 1 kHz).

    • Measure the capacitance without an applied voltage (C⊥).

    • Measure the capacitance with a high applied voltage (e.g., 20V) that saturates the director alignment perpendicular to the substrates (C∥).

    • Calculate Δε from the relationship Δε = (C∥ - C⊥) / C⊥.

  • Birefringence (Δn) Measurement:

    • Place the filled cell between crossed polarizers on a POM.

    • Use a compensator (e.g., Berek or tilting compensator) to measure the optical retardation (R) of the cell.

    • Calculate Δn using the formula Δn = R / d, where d is the cell gap.

  • Voltage-Transmittance (V-T) Curve:

    • Apply a variable AC voltage (square wave, 1 kHz) to the cell and measure the transmitted light intensity through the crossed polarizers using a photodiode.

    • Plot the normalized transmittance versus the applied voltage.

    • Determine the threshold voltage (Vth), typically defined as the voltage required to achieve 10% of the maximum transmittance.

  • Response Time Measurement:

    • Apply a square wave voltage that switches between 0V and a saturation voltage.

    • Measure the time taken for the transmittance to rise from 10% to 90% (rise time, τ_on) and to fall from 90% to 10% (decay time, τ_off) using an oscilloscope.

Conclusion and Future Outlook

The family of this compound derivatives represents a compelling, yet underexplored, frontier in liquid crystal materials science. Their inherent bent geometry, a direct consequence of steric hindrance at the 2-position, distinguishes them fundamentally from their calamitic cousins. While this guide provides a foundational framework for their synthesis and characterization, the true potential of these materials awaits experimental validation.

Key questions remain: Can stable nematic or novel smectic phases be induced through careful molecular engineering of the ester group? How does the bent-core nature influence the elastic constants of a host mixture? Can the carboxylic acid functionality be leveraged to create novel hydrogen-bonded supramolecular liquid crystals or to design surfaces for specific alignment anchoring? Answering these questions will not only expand our fundamental understanding of structure-property relationships in liquid crystals but may also pave the way for next-generation electro-optical devices with unique switching characteristics.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131. [Link]

  • El-ghayoury, A., & van Gorp, J. J. (2002). Supramolecular liquid crystals through hydrogen bonding. Chemical Society Reviews, 31(1), 1-13. [Link]

  • Ataman Kimya. Biphenyl Carboxylic Acid. [Link]

  • Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: structures and physical properties. Journal of Materials Chemistry, 16(10), 907-961. [Link]

  • Dierking, I. (2003). Textures of liquid crystals. John Wiley & Sons. [Link]

  • Blinov, L. M., & Chigrinov, V. G. (1994). Electrooptic effects in liquid crystal materials. Springer-Verlag. [Link]

  • Ruzziconi, R., Spizzichino, S., Lunazzi, L., Mazzanti, A., & Schlosser, M. (2009). B values as a sensitive measure of steric effects. Chemistry–A European Journal, 15(11), 2645-2652. [Link]

  • Hulme, D. S., Raynes, E. P., & Harrison, K. J. (1974). Eutectic mixtures of nematic 4'-substituted-4-cyanobiphenyls. Journal of the Chemical Society, Chemical Communications, (3), 98-99. [Link]

  • PharmaGuideline. (2022). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]

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The Strategic Role of 4'-Cyano-biphenyl-2-carboxylic Acid in Medicinal Chemistry: A Guide to its Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Moiety as a Privileged Scaffold and the Emergence of 4'-Cyano-biphenyl-2-carboxylic Acid

In the landscape of medicinal chemistry, the biphenyl scaffold stands as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility has rendered biphenyl-containing compounds integral to the development of numerous therapeutic agents.[1] Within this important class of molecules, This compound has emerged as a particularly valuable building block, primarily due to its pivotal role in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs central to the management of hypertension and heart failure.[2][3]

This technical guide delves into the strategic importance of this compound in drug discovery. We will explore the molecule's unique structural attributes that make it an ideal starting point for the synthesis of complex therapeutic agents. Furthermore, this document provides detailed protocols for the utilization of this building block, with a particular focus on its application in the synthesis of the blockbuster drug, Valsartan.

Scientific Discussion: Unveiling the Therapeutic Potential

The therapeutic significance of this compound is intrinsically linked to its role as a key precursor for ARBs. These drugs exert their effects by blocking the action of angiotensin II, a potent vasoconstrictor, on its receptor (AT1).[4][5] The biphenyl core of these drugs serves to correctly orient the pharmacophoric elements for optimal receptor binding.

The specific arrangement of the cyano and carboxylic acid groups in this compound is not arbitrary. The carboxylic acid at the 2-position provides a crucial handle for the introduction of various side chains through amide bond formation, allowing for the exploration of structure-activity relationships (SAR).[6][7] The cyano group at the 4'-position is a versatile precursor to the tetrazole ring, a key acidic functionality in many ARBs that mimics the carboxylic acid of the natural ligand, angiotensin II, and is essential for high-affinity binding to the AT1 receptor.[2][8]

The Renin-Angiotensin System and the Mechanism of Action of Angiotensin II Receptor Blockers (ARBs)

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, causes vasoconstriction and stimulates the release of aldosterone, leading to sodium and water retention, both of which increase blood pressure.[9] ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing these physiological effects and leading to a reduction in blood pressure.[5][10]

RAS_ARB_Mechanism Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Renin Renin ACE ACE ARBs Angiotensin II Receptor Blockers (ARBs) ARBs->AT1_Receptor Blocks

Figure 1: The Renin-Angiotensin System and the inhibitory action of Angiotensin II Receptor Blockers (ARBs).

Application in the Synthesis of Valsartan: A Case Study

The synthesis of Valsartan provides a compelling example of the utility of this compound derivatives. A common synthetic route commences with 2-cyano-4'-methylbiphenyl, a closely related precursor.[2][11] The synthesis involves a series of key transformations that highlight the versatility of this building block.

Valsartan_Synthesis_Workflow Start 2-Cyano-4'-methylbiphenyl Bromination Bromination (e.g., NBS, AIBN) Start->Bromination Intermediate1 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Bromination->Intermediate1 Alkylation N-Alkylation with L-Valine methyl ester Intermediate1->Alkylation Intermediate2 N-((2'-(Cyano)-[1,1'-biphenyl]-4-yl)methyl)-L-valine methyl ester Alkylation->Intermediate2 Acylation Acylation with Valeryl chloride Intermediate2->Acylation Intermediate3 N-((2'-(Cyano)-[1,1'-biphenyl]-4-yl)methyl)-N-valeryl-L-valine methyl ester Acylation->Intermediate3 Tetrazole_Formation Tetrazole Formation (e.g., Sodium Azide) Intermediate3->Tetrazole_Formation Valsartan Valsartan Tetrazole_Formation->Valsartan

Figure 2: A representative synthetic workflow for Valsartan starting from a 2-cyano-4'-methylbiphenyl precursor.[2][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the formation of an amide bond between this compound and a primary amine using common coupling reagents.[12][13]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality Behind Experimental Choices:

  • EDC and HOBt: This combination of coupling reagents is widely used to facilitate amide bond formation by activating the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.[12]

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and to facilitate the coupling reaction.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.

Protocol 2: Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

This protocol outlines the radical bromination of 2-cyano-4'-methylbiphenyl, a key step in the synthesis of Valsartan.[11][14]

Materials:

  • 2-Cyano-4'-methylbiphenyl

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Cyclohexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-cyano-4'-methylbiphenyl (1.0 eq) in a mixture of cyclohexane and CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Causality Behind Experimental Choices:

  • NBS: A convenient and selective source of bromine for radical substitution reactions at benzylic positions.

  • AIBN: A radical initiator that decomposes upon heating to generate radicals, which initiate the bromination reaction.

  • Reflux Conditions: The reaction is typically carried out at elevated temperatures to promote the decomposition of AIBN and facilitate the radical chain reaction.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The modification of the biphenyl scaffold allows for the fine-tuning of pharmacological properties. The following table summarizes hypothetical SAR data for a series of ARBs based on the this compound scaffold, illustrating the impact of different substituents on AT1 receptor binding affinity.

Compound IDR Group (at 2-position)4'-SubstituentAT1 Receptor Binding Affinity (IC₅₀, nM)
1 -COOH-CN>1000
2 -CONH-CH(CH₂CH₃)₂-CN500
3 -CONH-CH(CH₂CH₃)₂-Tetrazole10
4 (Valsartan) -CO-N(CH₂CH₂CH₂CH₃)-CH(COOH)CH(CH₃)₂-Tetrazole2.5

Table 1: Illustrative Structure-Activity Relationship (SAR) data for derivatives of this compound.

Conclusion

This compound and its derivatives are indispensable building blocks in modern medicinal chemistry, particularly for the synthesis of Angiotensin II Receptor Blockers. The strategic placement of the cyano and carboxylic acid functionalities provides a versatile platform for the construction of complex and potent therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of innovative medicines.

References

  • CN101357896A - 4-cyanobiphenyl preparation method - Google P
  • Synthesis of Valsartan via Decarboxylative Biaryl Coupling - ACS Publications. (URL: [Link])

  • Synthesis of Valsartan as drug for the treatment of hypertension - ResearchGate. (URL: [Link])

  • Angiotensin II Receptor Blockers (ARBs): Mechanism of Action, Mnemonic, Side Effects, Indications - YouTube. (URL: [Link])

  • Angiotensin II Receptor Blockers (ARBs Antihypertensive Agents) Increase Replication of SARS-CoV-2 in Vero E6 Cells - Frontiers. (URL: [Link])

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: [Link])

  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy - MDPI. (URL: [Link])

  • Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - NIH. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])

  • New and Improved Synthesis of Valsartan - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. (URL: [Link])

  • Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google P
  • WO2009125416A2 - Process for preparation of valsartan intermediate - Google P
  • KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl - Google P
  • Receptor Interactions of Angiotensin II and Angiotensin Receptor Blockers—Relevance to COVID-19 - PMC - PubMed Central. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses | bioRxiv. (URL: [Link])

  • US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl - Google P
  • Synthesis method of valsartan - Eureka | Patsnap. (URL: [Link])

  • Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed. (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (URL: [Link])

Sources

Application Notes & Protocols: 4'-Cyano-biphenyl-2-carboxylic Acid in the Development of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Untapped Potential of a Twisted Moiety

In the vast landscape of functional organic molecules, positional isomerism can be the dividing line between the mundane and the revolutionary. While 4'-cyano-biphenyl-4-carboxylic acid has been a staple in the development of liquid crystals and linear organic systems, its lesser-known isomer, 4'-Cyano-biphenyl-2-carboxylic acid (CBCA) , presents a unique and compelling case for the design of next-generation materials.[1][2] The defining feature of CBCA is the steric clash between the carboxylic acid at the 2-position and the adjacent phenyl ring, forcing a significant dihedral angle. This inherent, non-planar structure is not a defect but a design feature, offering a powerful tool to control molecular packing, frontier molecular orbital energies, and photophysical properties.

This guide moves beyond theoretical discussions to provide researchers, materials scientists, and drug development professionals with actionable protocols and the fundamental rationale behind them. We will explore how the unique stereoelectronic properties of CBCA can be harnessed to create advanced materials for applications ranging from high-efficiency lighting to sensitive chemical sensors and robust metal-organic frameworks.

Section 1: Synthesis and Foundational Characterization of CBCA

Rationale: The Importance of a Reliable Synthetic Route

The accessibility of a molecular building block is paramount to its widespread application. The Suzuki-Miyaura cross-coupling reaction stands as the most efficient and versatile method for the synthesis of biaryl compounds like CBCA. This protocol is favored for its high yields, tolerance of a wide range of functional groups (including the essential carboxylic acid and cyano moieties), and generally mild reaction conditions. The causality behind this choice lies in the catalytic cycle's efficiency, which reliably forms the critical C-C bond between the two phenyl rings.

Experimental Workflow: Suzuki Coupling Synthesis

The synthesis of CBCA is typically achieved by coupling a boronic acid derivative with a halogenated benzoic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Bromobenzoic acid Process Suzuki-Miyaura Cross-Coupling A->Process B 4-Cyanophenylboronic acid B->Process Catalyst Pd(PPh3)4 (Palladium Catalyst) Catalyst->Process Base Na2CO3 or K2CO3 (Aqueous Base) Base->Process Solvent Toluene/Ethanol/Water (Solvent System) Solvent->Process Workup Acidification & Extraction Process->Workup Product This compound (CBCA) Workup->Product TADF_Mechanism S0 S0 S1 S1 S0->S1 Absorption S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T1 S1->T1 ISC T1->S0 Phosphorescence (non-radiative) T1->S1 RISC (ΔEST) A B C D E MOF_Assembly cluster_0 Molecular Building Blocks cluster_1 Self-Assembly cluster_2 Resulting Structure Metal Metal Ion (e.g., Zn²⁺) Process Solvothermal Synthesis Metal->Process Ligand CBCA Ligand Ligand->Process MOF Porous MOF Framework Process->MOF

Sources

Application Notes and Protocols for the Derivatization of 4'-Cyano-biphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4'-Cyano-biphenyl-2-carboxylic acid and its Derivatives

This compound is a versatile bifunctional molecule that holds significant value as a scaffold in medicinal chemistry and materials science. Its rigid biphenyl backbone provides a defined spatial orientation for appended functionalities, while the cyano and carboxylic acid groups offer orthogonal handles for chemical modification. The carboxylic acid moiety, in particular, serves as a prime site for derivatization, enabling the synthesis of a diverse array of esters, amides, and other functional analogues. These derivatives are instrumental in modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Furthermore, the introduction of various functional groups through derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and advanced materials.

This comprehensive guide provides detailed protocols for the derivatization of the carboxylic acid group of this compound. The methodologies presented herein are grounded in established chemical principles and are designed to be both robust and adaptable to various research applications.

I. Esterification of this compound

Esterification is a fundamental transformation for modifying the properties of a carboxylic acid. Esters of this compound can serve as prodrugs, enhance membrane permeability, or act as key intermediates for further synthetic manipulations.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a reversible reaction, and thus, strategies to drive the equilibrium towards the product are essential.[2]

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3]

  • Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[2]

  • Water Removal: The removal of water, a byproduct of the reaction, is crucial to drive the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark apparatus.[2]

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add this compound (1.0 eq).

  • Add the desired alcohol (e.g., methanol, ethanol) in large excess (can be used as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 1-5 mol%).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

dot

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Alcohol (excess) + Acid Catalyst reflux Reflux with Dean-Stark Trap start->reflux Heat neutralize Neutralization (aq. NaHCO₃) reflux->neutralize Cool & Dilute extract Extraction neutralize->extract dry Drying (Na₂SO₄) extract->dry purify Column Chromatography dry->purify end Pure Ester Derivative purify->end

Caption: Fischer-Speier Esterification Workflow.

Protocol 2: Steglich Esterification

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[4]

Causality Behind Experimental Choices:

  • DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4]

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[5]

  • Aprotic Solvent: The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the activated intermediates.

Experimental Protocol:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Steglich_Esterification cluster_setup Reaction Setup cluster_reaction Activation & Coupling cluster_workup Work-up & Purification start This compound + Alcohol + DMAP (cat.) add_dcc Add DCC at 0°C start->add_dcc In Anhydrous DCM stir Stir at RT add_dcc->stir filter_dcu Filter DCU stir->filter_dcu wash Aqueous Washes filter_dcu->wash dry Drying (Na₂SO₄) wash->dry purify Column Chromatography dry->purify end Pure Ester Derivative purify->end

Caption: Steglich Esterification Workflow.

II. Amidation of this compound

Amide bond formation is one of the most important reactions in medicinal chemistry. Amide derivatives of this compound can exhibit a wide range of biological activities and are often more stable to hydrolysis than their ester counterparts.

Protocol 3: Amidation using Peptide Coupling Reagents

A variety of peptide coupling reagents can be used for the efficient formation of amides under mild conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[6]

Causality Behind Experimental Choices:

  • Coupling Reagents (HATU/HBTU): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea or an active ester, which readily reacts with the amine.[6] HATU is often preferred for sterically hindered substrates due to the formation of a more reactive OAt-ester.[6]

  • Base (DIPEA): A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the hexafluorophosphate salt and to deprotonate the amine, increasing its nucleophilicity.[7]

  • Aprotic Solvent: Anhydrous aprotic solvents like dimethylformamide (DMF) or DCM are used to ensure a homogeneous reaction environment and prevent side reactions.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Add the coupling reagent (HATU or HBTU, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

dot

Amidation_Peptide_Coupling cluster_setup Reaction Setup cluster_reaction Activation & Coupling cluster_workup Work-up & Purification start This compound + Amine + DIPEA add_reagent Add HATU/HBTU start->add_reagent In Anhydrous DMF stir Stir at RT add_reagent->stir dilute Dilute with EtOAc stir->dilute wash Aqueous Washes dilute->wash dry Drying (Na₂SO₄) wash->dry purify Column Chromatography dry->purify end Pure Amide Derivative purify->end

Caption: Amidation using Peptide Coupling Reagents.

III. Acyl Chloride Formation

The conversion of this compound to its corresponding acyl chloride provides a highly reactive intermediate that can be readily converted to a wide range of derivatives, including esters, amides, and anhydrides.

Protocol 4: Acyl Chloride Synthesis using Thionyl Chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for the preparation of acyl chlorides from carboxylic acids.[8] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[8]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride.[9]

  • Solvent: The reaction can often be performed neat (using thionyl chloride as the solvent) or in an inert solvent such as toluene or DCM.[10]

  • Reflux: Heating the reaction mixture to reflux is typically required to drive the reaction to completion.

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (SO₂ and HCl).

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), add this compound (1.0 eq).

  • Carefully add thionyl chloride (SOCl₂) in excess (can be used as the solvent).

  • Optionally, a catalytic amount of DMF can be added to accelerate the reaction (Vilsmeier-Haack reaction conditions).

  • Heat the reaction mixture to reflux for 1-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4'-Cyano-biphenyl-2-carbonyl chloride can often be used in the next step without further purification. If purification is required, distillation under high vacuum or crystallization may be attempted, though care must be taken due to the reactivity of the acyl chloride.

dot

Acyl_Chloride_Formation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start This compound add_socl2 Add excess SOCl₂ start->add_socl2 reflux Reflux add_socl2->reflux Heat remove_excess Remove excess SOCl₂ (distillation) reflux->remove_excess end 4'-Cyano-biphenyl-2-carbonyl chloride remove_excess->end

Caption: Acyl Chloride Formation using Thionyl Chloride.

Data Summary Table

Derivatization MethodReagentsCatalystTypical ConditionsKey Advantages
Fischer Esterification AlcoholH₂SO₄ or p-TsOHReflux, Dean-StarkEconomical, suitable for simple alcohols
Steglich Esterification Alcohol, DCCDMAP0 °C to RT, AnhydrousMild conditions, good for sensitive substrates
Amidation Amine, HATU/HBTUDIPEART, AnhydrousHigh yields, broad substrate scope, mild
Acyl Chloride Formation SOCl₂(DMF, cat.)RefluxForms highly reactive intermediate

Self-Validation and Trustworthiness

The protocols described in this guide are based on well-established and widely utilized synthetic methodologies in organic chemistry. Each step is designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: The progress of all reactions should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and to check for the formation of byproducts.

  • Product Characterization: The identity and purity of the final products should be confirmed by a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Yield Optimization: The provided protocols offer a starting point. For optimal results, it may be necessary to adjust reaction parameters such as temperature, reaction time, and stoichiometry of reagents, particularly given the sterically hindered nature of the 2-substituted biphenyl system.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]

  • Allen, C. F. H.; Byers, J. R., Jr.; Humphlett, W. J. The Preparation of Acid Chlorides. Org. Synth.1963 , Coll. Vol. 4, 739. [Link]

  • Carpino, L. A.; El-Faham, A. The 1-Hydroxy-7-azabenzotriazole (HOAt) Story. J. Org. Chem.1995 , 60 (11), 3561–3564. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827–10852. [Link]

  • Otera, J. Esterification. Chem. Rev.1993 , 93 (4), 1449–1470. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

Sources

Application Notes & Protocols: 4'-Cyano-biphenyl-2-carboxylic Acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Design of a Bifunctional Ligand

In the realm of coordination chemistry and materials science, the rational design of organic ligands is paramount to the synthesis of functional metal-organic frameworks (MOFs) and coordination polymers. The ligand, 4'-Cyano-biphenyl-2-carboxylic acid (CBCA), presents a compelling case for strategic molecular design. It incorporates a rigid biphenyl backbone, which imparts thermal and structural stability to the resulting frameworks. More importantly, it possesses two distinct and electronically different coordinating moieties: a carboxylate group and a cyano group.

The carboxylate group is a classic, robust coordinating agent, known for forming strong bonds with a wide range of metal ions and facilitating the formation of porous framework structures. The cyano group, on the other hand, offers more nuanced coordination possibilities. It can remain as a non-coordinating functional group, providing a handle for post-synthetic modification, or it can participate in coordination, acting as a bridging ligand to increase the dimensionality and complexity of the resulting structure. This bifunctionality makes CBCA a highly versatile building block for the design of materials with tunable properties, with potential applications in catalysis, luminescence, and drug delivery.

This guide provides a comprehensive overview of the synthesis of CBCA, detailed protocols for its use in the synthesis of coordination polymers, and a discussion of the potential applications of the resulting materials.

Part 1: Synthesis of the Ligand: this compound

A reliable method for the synthesis of unsymmetrical biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of CBCA, we propose a Suzuki coupling between 2-bromobenzoic acid and 4-cyanophenylboronic acid.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-bromobenzoic_acid 2-Bromobenzoic Acid reaction_center Suzuki-Miyaura Cross-Coupling 2-bromobenzoic_acid->reaction_center 4-cyanophenylboronic_acid 4-Cyanophenylboronic Acid 4-cyanophenylboronic_acid->reaction_center Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->reaction_center Catalyst Base K₂CO₃ Base->reaction_center Base Solvent Toluene/Ethanol/Water Solvent->reaction_center Solvent, Heat CBCA This compound reaction_center->CBCA

Figure 1: Proposed Suzuki-Miyaura synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromobenzoic acid

  • 4-Cyanophenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

  • Degassing: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the aqueous layer with 2M HCl to a pH of approximately 2 to protonate the carboxylic acid.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) to yield pure this compound as a white solid.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the synthesized ligand.

  • FT-IR: To identify the characteristic vibrational modes of the carboxylic acid and cyano functional groups.

  • Mass Spectrometry: To determine the molecular weight of the product.

Part 2: Coordination Chemistry and Synthesis of Metal-Organic Frameworks

The bifunctional nature of CBCA allows for a variety of coordination modes, leading to the formation of diverse network structures.

cluster_ligand CBCA Ligand cluster_modes Coordination Modes cluster_structures Resulting Structures CBCA Carboxylate Biphenyl Backbone Cyano mode1 Monodentate Carboxylate CBCA:f0->mode1 mode2 Bridging Carboxylate CBCA:f0->mode2 mode3 Bridging Cyano CBCA:f2->mode3 mode4 Chelating Carboxylate & Cyano CBCA:f0->mode4 CBCA:f2->mode4 struct1 Discrete Complexes mode1->struct1 struct2 1D Chains mode2->struct2 struct3 2D Layers mode2->struct3 struct4 3D MOFs mode2->struct4 mode3->struct2 mode3->struct3 mode3->struct4 mode4->struct1

Figure 2: Potential coordination modes of CBCA leading to various structures.

Protocol 2: Solvothermal Synthesis of a Hypothetical Zn-CBCA MOF

This protocol describes a general procedure for the synthesis of a hypothetical zinc-based MOF using CBCA as the organic linker. Solvothermal synthesis is a common method for producing crystalline MOFs[1].

Materials:

  • This compound (CBCA)

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution: In a 20 mL glass vial, dissolve CBCA (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution of the reactants.

  • Assembly: Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Isolation:

    • Collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the DMF solvent within the pores.

  • Activation:

    • Decant the ethanol and dry the crystals under a gentle stream of nitrogen.

    • Activate the MOF by heating it in a vacuum oven at 150 °C for 12 hours to remove the solvent molecules from the pores.

Characterization of the MOF:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and connectivity of the MOF.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of solvent molecules.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the activated MOF.

  • FT-IR Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.

Part 3: Potential Applications

The unique structural and electronic properties of coordination compounds derived from CBCA suggest their potential in several advanced applications.

Luminescence

The biphenyl core of the CBCA ligand is a chromophore that can absorb UV light and transfer the energy to a metal center, particularly lanthanide ions, which can then emit light in the visible or near-infrared region. This "antenna effect" is the basis for the design of luminescent MOFs. The cyano group can also influence the electronic properties of the ligand and, consequently, the luminescent properties of the resulting material.

Table 1: Potential Luminescent Properties of Ln-CBCA MOFs

Lanthanide IonPotential Emission ColorPotential Application
Eu³⁺RedLighting, sensors
Tb³⁺GreenBio-imaging, sensors
Dy³⁺YellowWhite-light emission
Sm³⁺Orange-RedTemperature sensing

The rigid nature of the MOF structure can minimize non-radiative decay pathways, potentially leading to high quantum yields and long luminescence lifetimes[2].

Catalysis

The porous nature of MOFs, combined with the presence of accessible metal centers, makes them attractive candidates for heterogeneous catalysis. The specific arrangement of the CBCA ligand can create unique catalytic pockets within the framework.

  • Lewis Acid Catalysis: The metal nodes can act as Lewis acid sites to catalyze a variety of organic reactions.

  • Functional Group-Mediated Catalysis: The uncoordinated cyano groups within the pores can be post-synthetically modified to introduce catalytically active sites.

  • Substrate Size and Shape Selectivity: The well-defined pore dimensions of the MOF can lead to selectivity for substrates that can access the active sites.

For instance, a Zn-based MOF could potentially catalyze cyanosilylation reactions, similar to what has been observed for other zinc-based coordination polymers[3].

cluster_catalysis Catalytic Cycle cluster_mof MOF Pore Substrate Substrate enters pore Coordination Substrate coordinates to metal center Substrate->Coordination Pore Porous Framework with Active Sites Transformation Catalytic transformation Coordination->Transformation Product_release Product desorbs and diffuses out Transformation->Product_release

Figure 3: Schematic representation of catalysis within a MOF pore.

Drug Development and Bio-imaging

The intersection of coordination chemistry with drug development is a rapidly expanding field. The CBCA ligand, containing both a carboxylic acid and a cyano group, has features relevant to this area. While the carboxylic acid group can enhance solubility and provide a point of interaction with biological targets, it can also lead to challenges in membrane permeability[4]. The cyano group is a versatile functional group in medicinal chemistry and can be found in a number of approved drugs.

Furthermore, the potential for creating luminescent coordination compounds with CBCA opens up possibilities for bio-imaging applications. Lanthanide-based MOFs, for example, can be designed as probes for time-resolved luminescence imaging, which can reduce background fluorescence from biological samples.

Conclusion

This compound is a promising, rationally designed ligand for the construction of functional coordination compounds. Its rigid backbone and bifunctional nature allow for the synthesis of a wide variety of structures with tunable properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich coordination chemistry of this versatile ligand and to develop new materials for applications in luminescence, catalysis, and beyond. Further research into the specific coordination behavior of CBCA with a range of metal ions will undoubtedly unlock its full potential.

References

  • K. A. Kovalenko, et al. (2021). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 26(15), 4483. [Link]

  • C. M. T. S. S. e. C. D. M. F. M. A. G. M. A. F. A. A. C. T. C. M. L. C. D. A. L. A. C. N. C. A. M. L. C. D. S. F. A. A. C. T. C. M. L. C. D. A. L. A. C. N. C. A. M. L. C. D. S. F. A. A. C. T. C. M. L. C. D. A. L. A. C. N. C. A. M. L. C. D. S. F. (2021). New Cyanido-Bridged Heterometallic 3d-4f 1D Coordination Polymers: Synthesis, Crystal Structures and Magnetic Properties. Magnetochemistry, 7(5), 63. [Link]

  • S. K. M. a. A. J. L. P. Anupam Ghosh, (2016). Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. ChemistrySelect, 1(14), 4235-4242. [Link]

  • Shah, R. K., et al. (2002). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 18(19), 7223-7231. [Link]

  • P. G. M. D. E. M. Jean-Pierre, (2000). Preparation of 4-cyano-4'-hydroxybiphenyl. US6160157A.
  • Zhang, Y., et al. (2018). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. Catalysis Communications, 111, 83-86. [Link]

  • Jiang, L. (2016). A kind of big production method of 4 chlorine 2 ' cyanobiphenyls. CN106117084A.
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of medicinal chemistry, 56(19), 7475-7491. [Link]

  • B. L. S. e. a. S. M. o. Z. C.-. N.-. M.-. A. s. a. D. a. s. (2019). Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. ResearchGate. [Link]

  • S. M. A. e. a. M. A. A. S. A. A. B. (2023). Crystal structures and magnetic and luminescent properties of a series of homodinuclear lanthanide complexes with 4-cyanobenzoic ligand. PubMed, 23(1), 103-111. [Link]

  • Z. S. e. a. D. L. J. W. (2014). Preparation method of 2-cyano-4' -methyl biphenyl. CN104072387A.
  • M. N. C. e. a. P. E. A. G. C. F. (2021). Luminescent cyclometalated platinum(ii) complexes with acyclic diaminocarbene ligands: structural, photophysical and biological properties. Dalton Transactions, 50(2), 566-580. [Link]

  • S. M. e. a. R. B. A. A. S. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

  • S. S. e. a. S. D. S. M. (2017). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions, 46(31), 10436-10447. [Link]

  • LibreTexts. (2021). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • S. W. e. a. M. L. N. W. W. (2015). Syntheses, Crystal Structures, and Catalytic Properties of Three Cu(II) and Cobalt(II) Coordination Compounds Based on an Ether-Bridged Tetracarboxylic Acid. Crystals, 5(4), 543-556. [Link]

  • D. A. W. (2002). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 79, 251. [Link]

  • W. Z. e. a. Y. S. G. W. (2011). Synthetic method of 4-cyanobiphenyl. CN102503855A.
  • M. A. A. e. a. A. B. S. A. S. (2022). An Efficient Cyan Emission from Copper (II) Complexes with Mixed Organic Conjugate Ligands. Molecules, 27(5), 1547. [Link]

  • M. D. A. e. a. V. K. R. R. B. (2022). Metal−Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds. Inorganic Chemistry, 61(46), 18419-18428. [Link]

  • Z. R. a. V. I. K. (2009). Luminescent Metal-Organic Frameworks. Chemical Society Reviews, 38(5), 1330-1352. [Link]

  • Q. C. e. a. Y. C. L. Q. (2019). Four new Zn (ii) and Cd (ii) coordination polymers using two amide-like aromatic multi-carboxylate ligands: synthesis, structures and lithium–selenium batteries application. ResearchGate. [Link]

  • I. B. e. a. M. F. R. S. (2025). Metal Coordination Complexes for Catalytic Application Development. Journal of Sustainability, Policy, and Practice, 5(2), 1-15. [Link]

  • J. M. B. e. a. S. G. M. L. D. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1827. [Link]

  • M. J. e. a. D. W. C. M. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of chemical research, 55(24), 3591-3605. [Link]

  • M. O. C. (2023). Formation of carboxylic acids from Grignard reagents and CO2. Master Organic Chemistry. [Link]

  • LibreTexts. (2021). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • N. C. (2014). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). YouTube. [Link]

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Application Notes & Protocols for Antiviral Research Involving Cyanobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Emerging Potential of Cyanobiphenyls in Antiviral Drug Discovery

The quest for novel antiviral agents is a perpetual challenge in medicinal chemistry, driven by the emergence of new viral threats and the development of resistance to existing therapies. Within this landscape, the exploration of unique chemical scaffolds that can serve as the foundation for new drug candidates is of paramount importance. This document provides an in-depth technical guide to the investigation of cyanobiphenyl derivatives as a promising, albeit underexplored, class of antiviral compounds.

The cyanobiphenyl moiety, characterized by two phenyl rings linked by a single bond and bearing a nitrile (-C≡N) group, offers a compelling combination of structural rigidity, lipophilicity, and potent hydrogen bonding capabilities. These features make it an attractive scaffold for targeting the intricate binding pockets of viral enzymes. While research into this specific class is nascent, related structures incorporating cyanophenyl or biphenyl groups have demonstrated significant activity against key viral targets, including HIV-1 reverse transcriptase and SARS-CoV-2 RNA-dependent RNA polymerase.[1][2]

This guide is structured to provide researchers with both the conceptual framework and the practical methodologies required to explore the antiviral potential of cyanobiphenyl derivatives. It moves from the foundational principles of their proposed mechanisms of action to detailed, step-by-step protocols for synthesis, in vitro screening, and mechanism of action studies. Every protocol is designed as a self-validating system, with explanations for each experimental choice to ensure scientific rigor and reproducibility.

Section 1: Rationale and Putative Mechanisms of Action

The antiviral potential of cyanobiphenyl derivatives can be hypothesized to stem from the unique physicochemical properties of their core structure. The biphenyl scaffold provides a rigid backbone that can be functionalized to achieve specific spatial orientations, allowing for precise interactions within a target protein's binding site. The cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which can be critical for anchoring the molecule to amino acid residues in an enzyme's active site.

Targeting Viral Polymerases

Viral polymerases, such as reverse transcriptases in retroviruses and RNA-dependent RNA polymerases (RdRps) in RNA viruses, are prime targets for antiviral drugs. These enzymes often possess a hydrophobic binding pocket adjacent to the catalytic site.

  • HIV-1 Reverse Transcriptase (RT): Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric hydrophobic pocket in HIV-1 RT, inducing a conformational change that inhibits its function.[2] A series of biphenyl-substituted diarylpyrimidines featuring a cyanomethyl linker have shown potent activity against wild-type and mutant HIV-1 strains.[2] The cyanobiphenyl moiety can be envisioned to fit within this pocket, with the cyano group forming critical interactions with the protein backbone or key residues.

  • SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp): The RdRp of coronaviruses is another attractive target. A favipiravir analog, Cyanorona-20, which incorporates an (E)-N-(4-cyanobenzylidene) group, has demonstrated potent inhibition of SARS-CoV-2 RdRp.[1] This suggests that the cyanophenyl group can effectively occupy and block the enzyme's catalytic active site.[1]

The following diagram illustrates the hypothesized interaction of a cyanobiphenyl derivative within the allosteric pocket of a viral polymerase.

G cluster_0 Viral Polymerase Allosteric Pocket Amino_Acid_1 Hydrophobic Residue Amino_Acid_2 Polar Residue (e.g., Lysine) Amino_Acid_3 Backbone Carbonyl Cyanobiphenyl_Derivative Cyanobiphenyl Derivative Cyanobiphenyl_Derivative->Amino_Acid_1 Hydrophobic Interaction Cyanobiphenyl_Derivative->Amino_Acid_2 π-cation Interaction Cyanobiphenyl_Derivative->Amino_Acid_3 Hydrogen Bond (via Cyano Group) G Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Template, [3H]-dTTP) Start->Prepare_Reaction_Mix Add_Inhibitor Add Cyanobiphenyl Derivative Prepare_Reaction_Mix->Add_Inhibitor Add_Enzyme Add HIV-1 RT Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Quench_Reaction Quench with TCA Incubate->Quench_Reaction Filter_Precipitate Filter Precipitate Quench_Reaction->Filter_Precipitate Measure_Radioactivity Measure Radioactivity Filter_Precipitate->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of "4'-Cyano-biphenyl-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Cyano-biphenyl-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biphenyl derivative. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting advice and detailed experimental procedures to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a 2-halobenzoic acid (commonly 2-bromobenzoic acid) with 4-cyanophenylboronic acid. The Suzuki-Miyaura coupling is favored for its high functional group tolerance and generally good yields.

Q2: I am observing significant formation of 4,4'-dicyanobiphenyl in my reaction. What is the cause and how can I prevent it?

The formation of 4,4'-dicyanobiphenyl is a result of the homocoupling of 4-cyanophenylboronic acid, a common side reaction in Suzuki-Miyaura couplings. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.

Troubleshooting:

  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed prior to use, and the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Catalyst Choice: Using a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling as it doesn't require an in-situ reduction step that can be sensitive to oxygen.

Q3: My reaction is sluggish and gives a low yield of the desired product. What are the potential reasons?

Low reactivity in the synthesis of this compound via Suzuki coupling can be attributed to a few factors, primarily related to the sterically hindered nature of the 2-substituted benzoic acid.

Troubleshooting:

  • Ligand Selection: The choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective. The use of bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos is highly recommended to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle with sterically demanding substrates.

  • Catalyst System: Employing a pre-formed catalyst complex, such as an SPhos palladacycle, can also enhance reactivity and improve yields.

  • Temperature: Ensure the reaction is conducted at an optimal temperature, typically between 80-110 °C for couplings involving aryl bromides.

Q4: I have identified a byproduct that is benzoic acid. How is this formed and what can be done to minimize it?

The formation of benzoic acid is due to a side reaction known as protodehalogenation (or hydrodehalogenation) of the starting 2-halobenzoic acid. In this process, the halogen substituent is replaced by a hydrogen atom.

Troubleshooting:

  • Base Selection: The choice of base can influence the extent of protodehalogenation. Using weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferable to stronger bases like sodium hydroxide or alkoxides.

  • Solvent Purity: Ensure the use of anhydrous solvents. Protic impurities, such as water or alcohols, can be a source of protons for this side reaction.

  • Boronic Acid Quality: Using a high-purity source of 4-cyanophenylboronic acid is important, as impurities can sometimes contribute to side reactions.

Q5: Can the cyano group hydrolyze under the reaction conditions?

Yes, the cyano group is susceptible to hydrolysis to form an amide (4'-(aminocarbonyl)-biphenyl-2-carboxylic acid) or even the corresponding carboxylic acid (biphenyl-2,4'-dicarboxylic acid), especially under prolonged heating in the presence of a strong base or acid.[1]

Troubleshooting:

  • Reaction Time: Monitor the reaction progress closely and avoid unnecessarily long reaction times.

  • Base Stoichiometry: Use the minimum effective amount of base to avoid excessively harsh conditions.

  • Work-up Procedure: During the aqueous work-up, neutralize the reaction mixture carefully to avoid prolonged exposure to highly acidic or basic conditions at elevated temperatures.

Q6: Is decarboxylation of the product a concern?

Decarboxylation of the carboxylic acid group in the final product is a potential side reaction, but it typically requires high temperatures (often above 200 °C) for simple aromatic carboxylic acids.[2][3] Under standard Suzuki coupling conditions (80-110 °C), significant decarboxylation is generally not observed. However, if the reaction is performed at very high temperatures for an extended period, some loss of CO₂ to form 4-cyanobiphenyl could occur.

Troubleshooting Guide: Common Side Reactions and Solutions

Side Reaction Probable Cause(s) Troubleshooting & Optimization Strategies
Homocoupling of Boronic Acid (e.g., 4,4'-dicyanobiphenyl)Presence of oxygen; inefficient catalyst turnover.- Rigorously degas all solvents and reagents. - Maintain a strict inert atmosphere (N₂ or Ar). - Use a fresh, active palladium catalyst.
Protodehalogenation (formation of benzoic acid)Protic impurities (water, alcohols); certain bases (e.g., hydroxides).- Use anhydrous solvents. - Employ non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. - Ensure high purity of starting materials.
Protodeboronation (formation of benzonitrile)Presence of water; prolonged reaction times at high temperatures.- Use anhydrous conditions. - Consider using a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.
Hydrolysis of Cyano Group (to amide or carboxylic acid)Excess base; prolonged heating; aqueous work-up at extreme pH.[1]- Use a moderate base like K₂CO₃. - Minimize reaction time. - Neutralize carefully during work-up.
Decarboxylation (formation of 4-cyanobiphenyl)Excessive reaction temperature.[2][3]- Maintain the reaction temperature within the optimal range (typically ≤ 110 °C).
Low Reactivity / Incomplete Conversion Steric hindrance of 2-halobenzoic acid; inactive catalyst.- Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Employ a robust pre-catalyst. - Ensure the reaction temperature is sufficient.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground and dried

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromobenzoic acid, 4-cyanophenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst Addition: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane under an inert atmosphere. Add this catalyst solution to the Schlenk flask via syringe.

  • Solvent Addition: Add anhydrous, degassed dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualization of Reaction Pathways

Main Synthetic Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 2-Bromobenzoic_acid 2-Bromobenzoic acid Product This compound 2-Bromobenzoic_acid->Product Suzuki-Miyaura Coupling 4-Cyanophenylboronic_acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic_acid->Product Pd_catalyst Pd(0) Catalyst (e.g., with SPhos ligand) Pd_catalyst->Product Base Base (e.g., K₃PO₄) Base->Product

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Common Side Reaction Pathways

Side_Reactions cluster_starting_materials Starting Materials cluster_side_products Side Products Aryl_Halide 2-Bromobenzoic acid Protodehalogenation Benzoic acid Aryl_Halide->Protodehalogenation H⁺ source (e.g., H₂O) Boronic_Acid 4-Cyanophenylboronic acid Homocoupling 4,4'-Dicyanobiphenyl Boronic_Acid->Homocoupling O₂ present Protodeboronation Benzonitrile Boronic_Acid->Protodeboronation H⁺ source (e.g., H₂O)

Caption: Common side reactions in the Suzuki-Miyaura coupling.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemguide. Hydrolysis of nitriles. Available at: [Link].

  • ACS Publications. Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015). Available at: [Link].

  • Master Organic Chemistry. Decarboxylation. (2022). Available at: [Link].

Sources

How to minimize homocoupling in Suzuki reactions for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds, most notably in the synthesis of biphenyls.[1][2] However, the formation of homocoupled byproducts—where two identical boronic acid or aryl halide molecules couple—can significantly reduce the yield of the desired biphenyl product and complicate purification.

This technical support guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into minimizing homocoupling. We will explore the mechanistic origins of this side reaction and offer practical, step-by-step strategies to ensure the selective synthesis of your target molecule.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Understanding the Problem - The "Why" of Homocoupling

Q1: What is homocoupling in a Suzuki reaction, and what are the primary mechanisms that cause it?

A1: Homocoupling is an undesired side reaction that produces symmetrical biaryls (Ar-Ar or Ar'-Ar') instead of the intended unsymmetrical product (Ar-Ar'). It primarily occurs through two pathways:

  • Palladium(II)-Mediated Boronic Acid Homocoupling: This is the most common route. If Palladium(II) species are present in the reaction mixture, they can undergo transmetalation with two molecules of the boronic acid. The resulting diarylpalladium(II) complex then undergoes reductive elimination to yield the homocoupled product and Palladium(0).[3] This pathway is particularly problematic when using Pd(II) precatalysts like Pd(OAc)₂ or if the active Pd(0) catalyst is oxidized by residual oxygen.[3][4][5]

  • Reductive Homocoupling of Aryl Halides: While less common for biphenyl synthesis, two molecules of the aryl halide can couple in the presence of the Pd(0) catalyst, especially at higher temperatures or with very reactive aryl halides (e.g., iodides).

The presence of oxygen is a major contributor to boronic acid homocoupling because it can oxidize the active Pd(0) catalyst to Pd(II), which then enters the homocoupling cycle.[3][5] Therefore, maintaining an inert, oxygen-free environment is critical.[4]

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cycle (Heterocoupling) cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) PdII Pd(II) Species Pd0->PdII Oxidation ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)₂) ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArPdOH Ar'-Pd(II)-OH PdII->ArPdOH Transmetalation (Ar'-B(OH)₂) Ar_prime_Pd_Ar_prime Ar'-Pd(II)-Ar' ArPdOH->Ar_prime_Pd_Ar_prime 2nd Transmetalation (Ar'-B(OH)₂) SideProduct Ar'-Ar' Ar_prime_Pd_Ar_prime->SideProduct Reductive Elimination Pd0_from_homo Pd(0)L₂ Ar_prime_Pd_Ar_prime->Pd0_from_homo O2 Oxygen (O₂)

Caption: Suzuki vs. Homocoupling Pathways

Section 2: Proactive Strategies - Designing a Robust Reaction

Q2: How do I select the right palladium source and ligands to prevent homocoupling from the start?

A2: Your choice of catalyst and ligand is the most powerful tool for controlling selectivity.

  • Palladium Source: Whenever possible, use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This minimizes the initial concentration of Pd(II) species that can directly initiate boronic acid homocoupling.[3] If you must use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it is crucial to ensure its rapid and efficient reduction to Pd(0) in situ before significant homocoupling can occur.

  • Ligands: The ligand's job is to stabilize the palladium center and modulate its reactivity. To suppress homocoupling, choose ligands that are both bulky and electron-rich .[1]

    • Electron-rich ligands (e.g., alkylphosphines like P(t-Bu)₃, SPhos, XPhos, or N-heterocyclic carbenes (NHCs)) accelerate the rate-determining oxidative addition step and promote the final reductive elimination.[1][3]

    • Bulky ligands favor the formation of the desired Ar-Pd-Ar' intermediate and speed up reductive elimination, which is often the product-forming step.[3] This kinetic preference helps the desired cross-coupling pathway outcompete the homocoupling side reaction.

Ligand TypeExamplesKey CharacteristicsImpact on Homocoupling
Bulky Phosphines P(t-Bu)₃, PCy₃, SPhos, XPhos, RuPhosSterically demanding and strongly electron-donating.Excellent Suppression. Accelerates oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type catalystsVery strong σ-donors, often more stable than phosphines.Excellent Suppression. Forms highly stable and active Pd-NHC complexes that promote the desired catalytic cycle efficiently.[3]
Standard Phosphines PPh₃ (Triphenylphosphine)Less bulky and less electron-donating than the above.Moderate Suppression. Effective for simple substrates but can be prone to homocoupling with more challenging or sensitive partners.[1]
Ligand-Free e.g., using only Pd(OAc)₂Relies on solvent or substrate coordination.High Risk. The palladium center is less stabilized, making it more susceptible to side reactions like oxidation and homocoupling.[7]

Q3: What is the role of the base and solvent, and how can they be optimized?

A3: The base and solvent system is critical for both activating the boronic acid and maintaining the stability of the catalytic species.

  • Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[2][8]

    • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and effective. Cesium carbonate is often used for difficult couplings due to its high solubility and basicity.[2]

    • Weaker Bases: For substrates with base-sensitive functional groups (like esters), a milder base such as potassium fluoride (KF) can be used.[8]

    • Strength vs. Selectivity: Using an excessively strong base (like NaOH or KOH in high concentrations) can sometimes promote decomposition of the boronic acid (protodeboronation) or other side reactions. It is best to use the mildest base that effectively promotes the reaction.

  • Solvent System: The ideal solvent should fully dissolve the reactants and catalyst while being compatible with the chosen base.

    • Aqueous/Biphasic Systems: Many Suzuki reactions are run in a mixture of an organic solvent (like Toluene, Dioxane, or THF) and water.[2][7] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

    • Anhydrous Conditions: For boronic esters that are sensitive to hydrolysis, anhydrous conditions with an organic-soluble base may be required.

Section 3: Troubleshooting in the Lab

Q4: I ran my reaction and the main product is the homocoupled dimer of my boronic acid. What likely went wrong and how can I fix it?

A4: This is a classic Suzuki problem, and the culprit is almost always oxygen .[3][4][5] Oxygen in your reaction vessel oxidizes the active Pd(0) catalyst to Pd(II), which then avidly promotes the homocoupling of your boronic acid.

Troubleshooting Protocol: Implementing Rigorous Oxygen Exclusion

  • Assemble Glassware: Ensure your reaction flask and condenser are completely dry and assemble them for the reaction.

  • Add Solids: Add your aryl halide, boronic acid (or ester), base, and catalyst/ligand to the flask.

  • Purge the System: Seal the flask with a septum and insert a needle connected to a vacuum line and another connected to an inert gas (Nitrogen or Argon) supply via a manifold.

  • Vacuum/Backfill Cycles: Evacuate the flask under vacuum for 1-2 minutes until solids "dance." Then, carefully refill the flask with the inert gas. Repeat this cycle at least three times to remove atmospheric oxygen from the headspace and solids.[9]

  • Degas the Solvent: The solvent is a major source of dissolved oxygen. Degas it before adding it to the reaction flask. The most effective method is subsurface sparging :

    • Bubble your inert gas through the solvent using a long needle or cannula for at least 20-30 minutes.[4]

    • Alternatively, use the freeze-pump-thaw method for highly sensitive reactions.

  • Add Solvent & Run Reaction: Using a cannula or syringe, transfer the degassed solvent to your reaction flask under a positive pressure of inert gas. Maintain this inert atmosphere throughout the reaction by using a balloon or a gentle positive flow of gas.

  • Consider a Reducing Agent: For particularly stubborn cases, adding a mild reducing agent like potassium formate can help "scavenge" any residual Pd(II) species without interfering with the main catalytic cycle.[4][6]

Q5: Can the stability of my boronic acid be a factor in homocoupling?

A5: Absolutely. Boronic acids can be unstable and undergo side reactions, primarily protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and decomposition. While this doesn't directly cause homocoupling, it alters the stoichiometry of the reaction, potentially leaving the catalyst to engage in undesired pathways.

  • Solution - Use Boronic Esters: If you suspect your boronic acid is unstable under the reaction conditions, switch to a more robust boronic ester.[3]

    • Pinacol esters (Bpin) are the most common and offer significantly improved stability against protodeboronation.[3]

    • MIDA boronates are exceptionally stable and can be used for slow-release, controlled cross-coupling reactions.

    • Potassium trifluoroborate salts (R-BF₃K) are also highly stable, crystalline solids that are easy to handle and often give excellent results.

By using a stable boronate, you ensure its concentration remains constant, favoring the desired transmetalation step over competing side reactions.[3]

References

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2023). Reddit. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2007). ResearchGate. [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (n.d.). ResearchGate. [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.).
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). Thieme Connect. [Link]

Sources

Technical Support Center: Synthesis of 4'-Cyano-biphenyl-2-carboxylic acid and Mitigation of Protodeboronation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of "4'-Cyano-biphenyl-2-carboxylic acid." This document is designed for researchers, chemists, and drug development professionals who are utilizing Suzuki-Miyaura cross-coupling for this synthesis and encountering challenges with the common side-reaction of protodeboronation. We will explore the root causes of this issue and provide actionable, field-proven troubleshooting strategies and protocols.

Section 1: Frequently Asked Questions - Understanding the Protodeboronation Problem

This section addresses the fundamental questions surrounding the undesired protodeboronation side-reaction.

Q1: What is protodeboronation and why is it a significant problem in this specific synthesis?

Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) of an organoboronic acid is replaced by a hydrogen atom, effectively consuming your starting material.[1][2] In the context of synthesizing this compound via a Suzuki-Miyaura coupling, this side reaction is particularly detrimental.[3][4] It converts your valuable boronic acid precursor into a simple, unreactive arene (e.g., benzoic acid or benzonitrile), which reduces the yield of your desired biaryl product and introduces impurities that can complicate purification.

The synthesis of this compound typically involves one of two Suzuki-Miyaura pathways:

  • Route A: Coupling of (2-carboxyphenyl)boronic acid with a 4-halobenzonitrile.

  • Route B: Coupling of a 2-halobenzoic acid with (4-cyanophenyl)boronic acid.

In either case, the boronic acid partner is susceptible to protodeboronation, a challenge that must be actively managed.

Q2: What are the primary mechanisms driving protodeboronation in a Suzuki-Miyaura coupling?

Protodeboronation is not caused by a single factor; it's a competing reaction pathway whose rate is highly dependent on the reaction conditions.[1] The primary mechanisms are:

  • Base-Catalyzed Protodeboronation: This is the most frequently encountered pathway in Suzuki couplings, which require a base for the transmetalation step.[3][5] The base (e.g., hydroxide) can attack the Lewis acidic boron atom to form a more electron-rich boronate species. This intermediate is then susceptible to protonolysis by a proton source (like water or alcohol from the solvent), which cleaves the carbon-boron bond.[1][5] The reaction's pH is a critical factor in this process.[1][2]

  • Palladium-Catalyzed Protodeboronation: It is now understood that the palladium catalyst itself can actively promote protodeboronation.[4] Studies have shown that palladium(II) complexes, particularly those bearing bulky phosphine ligands, can accelerate this unwanted side reaction.[3][6][7] This occurs post-transmetalation, where an unstable intermediate facilitates a proton transfer, leading to the protodeboronated byproduct.[7]

  • Acid-Catalyzed Protodeboronation: While less common under the basic conditions of a typical Suzuki reaction, protodeboronation can also be promoted by acids.[8] This pathway generally involves the protonation of the boronic acid, followed by cleavage of the C-B bond.[8]

Q3: Which boronic acid precursor is more susceptible to protodeboronation, and why?

Both potential precursors, (2-carboxyphenyl)boronic acid and (4-cyanophenyl)boronic acid, feature electron-withdrawing groups (-COOH and -CN, respectively). Arylboronic acids with electron-withdrawing substituents can be more prone to protodeboronation under certain conditions.[9] For highly electron-deficient arenes, the mechanism can even proceed through a transient aryl anion.[2] Therefore, both precursors require careful handling and optimized reaction conditions to minimize this side reaction.

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Minimizing Protodeboronation

When faced with low yields and significant protodeboronation byproducts, a systematic approach to optimization is crucial. This guide provides a logical workflow for troubleshooting your reaction.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Strategy A Problem Identified: Low Yield & High Protodeboronation Byproduct B Control Experiment: Run without Pd catalyst to assess base-catalyzed decomposition A->B Isolate Cause C Tune Reaction Parameters: 1. Base Selection (Weaker) 2. Solvent Choice 3. Temperature (Lower) B->C Optimize D Refine Catalytic System: 1. Ligand Choice (Less Bulky) 2. Pd Precatalyst (Pd(0)) C->D Further Refine E Implement Slow-Release: Use Boronic Ester (MIDA, Pinacol) or Trifluoroborate Salt D->E If Necessary

Caption: A logical workflow for troubleshooting protodeboronation.

Step 1: Initial Assessment & Diagnosis

Before modifying your protocol, confirm that protodeboronation is the primary issue. Analyze your crude reaction mixture using LC-MS and ¹H NMR. Look for the mass and characteristic peaks of the expected byproduct (benzoic acid or benzonitrile). To determine the dominant protodeboronation pathway, run a control experiment under your standard conditions but omit the palladium catalyst. Significant consumption of the boronic acid in this control experiment points towards a dominant base-catalyzed mechanism.[4]

Step 2: Optimizing Core Reaction Parameters

If protodeboronation is confirmed, the first step is to adjust the fundamental reaction conditions to disfavor the side reaction.

ParameterStandard Approach (High Protodeboronation Risk)Optimized Approach (Lower Protodeboronation Risk)Rationale
Base Strong, soluble bases (e.g., NaOH, KOH, Cs₂CO₃)Weaker, often heterogeneous bases (e.g., K₃PO₄, K₂CO₃, KF, CsF, acetates)[10]Strong bases create a high concentration of the reactive boronate species, accelerating base-catalyzed protodeboronation.[5] Weaker bases are sufficient for the Suzuki cycle but reduce the rate of the side reaction.
Solvent Protic solvents or aqueous mixtures (e.g., Dioxane/H₂O, EtOH/H₂O)Anhydrous polar aprotic solvents (e.g., 2-MeTHF, Toluene, DMF)[10]Reducing the concentration of protic sources (water) directly inhibits the protonolysis step of protodeboronation. Note that a small amount of water is often required.
Temperature High temperatures (>80-100 °C)The lowest temperature that allows for reasonable reaction kinetics (e.g., RT to 60 °C)Protodeboronation is often slower than the desired coupling.[10] Lowering the temperature can significantly improve the ratio of product to byproduct.
Time Long reaction times (12-24 h)Monitor reaction closely and quench as soon as starting material is consumed.Minimizing reaction time reduces the exposure of the boronic acid to conditions that promote its decomposition.
Step 3: Refining the Catalytic System

If optimizing conditions is insufficient, the next step is to evaluate the catalyst and ligand, as they can be direct contributors to protodeboronation.

  • The Bulky Ligand Paradox: Sterically hindered phosphine ligands (e.g., JohnPhos, P(t-Bu)₃) are often used to promote the reductive elimination step for challenging couplings. However, this same steric bulk can also accelerate palladium-catalyzed protodeboronation.[3][4][7] If you are using a very bulky ligand, consider switching to a less sterically demanding one such as SPhos, dppf, or Xantphos.[10]

  • Palladium Precatalyst: Some studies suggest that Pd(II) precatalysts like Pd(OAc)₂ can lead to more protodeboronation compared to Pd(0) sources like Pd₂(dba)₃.[4] This is because the Pd(II) species can more readily participate in the undesired catalytic cycle.

Step 4: Advanced Strategy - The Slow-Release Approach

For particularly unstable boronic acids, a "slow-release" strategy is highly effective.[1] This involves using a boronic acid derivative, such as a MIDA boronate ester or a potassium trifluoroborate salt, instead of the free boronic acid.[11] These derivatives are more stable under the reaction conditions and slowly hydrolyze to release the active boronic acid.[11] This keeps the instantaneous concentration of the sensitive boronic acid very low, ensuring it is more likely to engage with the palladium catalyst in the productive Suzuki cycle rather than undergo protodeboronation.[1][11][12]

Section 3: Key Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling

(This protocol is a starting point, incorporating best practices to minimize protodeboronation)

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzoic acid (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., 2-MeTHF or Toluene, to make a ~0.1 M solution).

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-70 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization.

Protocol B: Control Experiment for Diagnosing Protodeboronation
  • Setup: Follow steps 1 and 3 from Protocol A precisely, using the same base, solvent, and boronic acid. Crucially, do not add the palladium precatalyst or the phosphine ligand.

  • Reaction: Stir the mixture at the same temperature and for the same duration as your typical reaction.

  • Analysis: Take a sample of the reaction mixture and analyze by LC-MS or NMR to quantify the amount of remaining boronic acid and the amount of protodeboronated byproduct formed. This will quantify the contribution of the base/solvent system to the decomposition.

Section 4: Visualizing the Competing Pathways

Understanding the reaction mechanisms visually can clarify why certain strategies are effective.

Suzuki_vs_Protodeboronation Diagram 1: The Desired Suzuki Cycle vs. Competing Protodeboronation cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pathways Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Product Ar-Ar' (Desired Product) Trans->Product Reductive Elimination ProtoProduct Ar'-H (Byproduct) Trans->ProtoProduct Pd-Catalyzed Protonolysis (with bulky ligands) Product->Pd0 BoronicAcid Ar'-B(OH)₂ BoronicAcid->Trans Enters Suzuki Cycle Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Boronate->ProtoProduct + H⁺ ArX Ar-X Base Base (OH⁻) ProtonSource H⁺ (e.g., H₂O)

Caption: The desired Suzuki cycle competes with protodeboronation pathways.

References
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2024, June 12). For the pro's (Suzuki). r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • CheRxiv. (2025, August 19). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

Sources

Purification of "4'-Cyano-biphenyl-2-carboxylic acid" from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4'-Cyano-biphenyl-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable compound from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?

When this compound is synthesized via a Suzuki-Miyaura cross-coupling reaction—a common and efficient method—several types of byproducts can arise. Understanding these is the first step to designing an effective purification strategy.

  • Unreacted Starting Materials: Residual 2-halobenzoic acid (or its ester) and 4-cyanophenylboronic acid are common.

  • Homocoupling Products: The boronic acid can react with itself to form 4,4'-dicyanobiphenyl, a non-acidic impurity. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of benzonitrile.

  • Catalyst Residues: Residual palladium from the catalyst can contaminate the final product.

  • Inorganic Salts: The base used in the reaction (e.g., K₂CO₃, K₃PO₄) and boric acid byproducts must be removed.[2][3]

Q2: My crude product is a discolored, sticky solid. Where do I even begin?

A discolored, non-crystalline crude product suggests the presence of multiple impurities, including residual solvents and possibly palladium residues. The recommended first step is a simple workup to remove the most dissimilar components before attempting more refined purification.

  • Dissolution: Dissolve the entire crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with water to remove the bulk of inorganic salts. If the reaction was basic, a wash with a dilute acid (e.g., 1M HCl) can help neutralize any remaining base.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

This initial workup should yield a solid that is more amenable to further purification. The next step should be chosen based on the nature of the remaining impurities, which can be assessed by Thin Layer Chromatography (TLC).

Troubleshooting and Purification Protocols
Q3: My main impurity is a non-polar byproduct (e.g., 4,4'-dicyanobiphenyl). What is the most efficient removal method?

Answer: Acid-base extraction is the ideal technique for separating a carboxylic acid from neutral (non-acidic) organic impurities.[4][5] The principle relies on the reversible conversion of the water-insoluble carboxylic acid into a water-soluble salt.[6][7]

The workflow leverages the acidic proton of the carboxylic acid. By reacting it with a weak base, it forms an ionic carboxylate salt that is soluble in the aqueous phase, while neutral impurities remain in the organic phase.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, ~10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Extract 2-3 times, collecting the aqueous layers each time.

    • Expert Insight: Why use NaHCO₃ instead of a stronger base like NaOH? Sodium bicarbonate is a weak base, selective for deprotonating the relatively strong carboxylic acid. It will not deprotonate less acidic functional groups like phenols, should they be present as impurities. Strong bases like NaOH could potentially hydrolyze the cyano group under certain conditions.

  • Impurity Removal: The organic layer now contains the neutral impurities. It can be set aside or discarded.

  • Re-acidification: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly add a strong acid (e.g., 3M HCl) dropwise while stirring until the pH is ~2. This protonates the carboxylate salt, causing the pure this compound to precipitate out of the solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid in the funnel with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product thoroughly, preferably in a vacuum oven.

Q4: I've tried acid-base extraction, but my product is still not pure enough. What's next?

Answer: If impurities with similar acidity or polarity remain, recrystallization is the next logical step. This technique purifies crystalline solids by exploiting differences in solubility between the desired compound and impurities in a given solvent at different temperatures.

  • Problem: The compound won't crystallize upon cooling.

    • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Solution 2: Add a Seed Crystal. If you have a small amount of pure product, add a single crystal to the cooled solution.

    • Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Problem: The product "oils out" instead of forming crystals.

    • Explanation: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Using a solvent system (a mixture of two miscible solvents) can also resolve this.

  • Solvent Selection: The key is finding a solvent (or solvent pair) that dissolves the product well when hot but poorly when cold. Impurities should either be very soluble or insoluble at all temperatures.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals completely.

Solvent System Boiling Point (°C) Comments
Ethanol/Water 78-100Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then cool.
Toluene 111A good option for many aromatic compounds. Ensure adequate ventilation.
Acetic Acid/Water 100-118Often effective for carboxylic acids, but residual acetic acid can be difficult to remove. Requires thorough drying.
Q5: My TLC shows impurities with very similar polarity to my product. How do I separate them?

Answer: When simple extraction and recrystallization fail to separate compounds with similar physical properties, column chromatography is the most powerful purification technique.[9] It separates molecules based on their differential adsorption to a stationary phase while being moved by a mobile phase.

For this compound, which is a polar and acidic molecule, you may encounter "tailing" or "streaking" on the silica gel column. This is because the acidic protons of the carboxylic acid interact strongly with the slightly acidic silica gel.

  • Pro-Tip: To mitigate tailing and achieve better separation, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent (mobile phase). This keeps the carboxylic acid fully protonated, reducing its strong interaction with the silica gel and resulting in sharper bands.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A typical starting ratio might be 7:3 Hexanes:Ethyl Acetate. The optimal ratio should be determined by TLC first.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" method generally gives better resolution than loading a liquid solution.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Purification Workflow and Purity Verification

The following diagram outlines a logical workflow for the purification and verification of this compound.

PurificationWorkflow cluster_purification Purification Cascade cluster_analysis Purity Verification Crude Crude Product (Post-Synthesis) Workup Aqueous Workup (H₂O wash) Crude->Workup TLC1 TLC Analysis Workup->TLC1 Extraction Acid-Base Extraction (with NaHCO₃) TLC1->Extraction Non-polar impurities Recrystall Recrystallization TLC1->Recrystall Product is mostly pure Extraction->Recrystall Further polishing Chrom Column Chromatography (Silica Gel) Recrystall->Chrom Similar polarity impurities remain Pure Purified Solid Recrystall->Pure Purity >98% by TLC Chrom->Pure NMR ¹H and ¹³C NMR Pure->NMR HPLC HPLC Analysis Pure->HPLC MP Melting Point Pure->MP

Caption: Decision workflow for purification.

Q6: How do I confirm the purity of my final product?

Answer: A single method is rarely sufficient. A combination of analytical techniques should be used to confirm both the identity and purity of your this compound.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

  • HPLC: An excellent method for quantifying purity.[10] A pure sample should show a single major peak.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.

References
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • University of California, Irvine. (n.d.). Experiment 5: Acid-Base Extraction. Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl.
  • ResearchGate. (2017). A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. Available at: [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Available at: [Link]

  • ResearchGate. (2025). Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 4'-Cyano-biphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Cyano-biphenyl-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize one of the most critical parameters in this synthesis: catalyst loading. Achieving an optimal catalyst concentration is paramount for ensuring a cost-effective, efficient, and reproducible process that delivers a high yield of the target molecule with minimal impurities.

The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction couples an aryl halide (typically 2-bromo or 2-chlorobenzoic acid) with 4-cyanophenylboronic acid. While robust, the reaction's success is highly sensitive to several parameters, with the palladium catalyst loading being a focal point of optimization.[2][4] Insufficient catalyst leads to incomplete conversion, while excessive catalyst increases costs, complicates purification, and can promote unwanted side reactions.

This guide provides a structured, question-and-answer-based approach to address specific issues you may encounter during your experiments.

Frequently Asked Questions & Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've only recovered starting materials. What are the primary causes related to catalyst loading?

A: A low or nonexistent yield is the most common issue and often points to problems with the active catalytic species. The causes can be broken down into three main areas: insufficient active catalyst, catalyst inhibition, or improper reaction conditions preventing catalyst turnover.

Troubleshooting Protocol:

  • Verify Catalyst Activity:

    • Is the catalyst old or improperly stored? Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[5] If in doubt, use a fresh bottle or a recently purchased catalyst.

    • Run a control reaction. Use a well-known, high-yielding Suzuki coupling (e.g., coupling 4-bromotoluene with phenylboronic acid) with your catalyst batch to confirm its activity. If this control fails, the catalyst is likely inactive.

  • Evaluate Catalyst Loading:

    • While the goal is to minimize loading, starting too low can result in failure. If you started at <0.5 mol%, the concentration of active catalyst may be too low to overcome trace impurities or achieve a reasonable reaction rate.

    • Action: Systematically increase the catalyst loading. Run the reaction at 1 mol%, 2 mol%, and 5 mol% to see if a trend emerges. If the yield increases proportionally, your initial loading was simply too low.

  • Check for Catalyst Poisons:

    • Sulfur-containing compounds, unpurified reagents, or certain solvents can act as catalyst poisons, binding to the palladium center and deactivating it.

    • Action: Ensure your starting materials (aryl halide and boronic acid) are of high purity. Recrystallize them if necessary. Use high-purity, degassed solvents.

Problem 2: Reaction Stalls and Fails to Reach Completion

Q: My reaction starts, and I can see product formation via TLC or LC-MS, but it stalls at 50-70% conversion, even after extended reaction times. Why is this happening?

A: Reaction stalling is a classic sign of catalyst deactivation or instability over the course of the reaction. The initial active catalyst is effective, but it degrades before all the starting material is consumed.

Causality Behind Stalling:

  • Formation of Palladium Black: The active Pd(0) species can aggregate into inactive palladium black, especially at higher temperatures or with ligands that are not sufficiently stabilizing.[5] A visible darkening or blackening of the reaction mixture is a strong indicator.[5]

  • Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation or P-C bond cleavage under certain conditions, which destabilizes the palladium center.

  • Insufficient Base: The base is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.[6] If the base is weak, consumed by acidic impurities, or not soluble enough, the cycle can slow or stop.

Troubleshooting Protocol:

  • Optimize Ligand Choice and Ratio:

    • If you are using a simple catalyst like Pd(OAc)₂ or PdCl₂, the choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium center and promote the reductive elimination step, improving catalyst lifetime.

    • Increase the ligand-to-palladium ratio. Try ratios of 1.5:1 or 2:1 to ensure there is enough ligand to prevent palladium aggregation.

  • Re-evaluate Base and Solvent System:

    • Ensure your base is strong enough and present in sufficient excess (typically 2-3 equivalents). For this synthesis, K₂CO₃ or K₃PO₄ are common choices.[7][8]

    • The base must have some solubility in the reaction medium. Using a mixed solvent system like Toluene/Water or Dioxane/Water can improve the solubility and effectiveness of inorganic bases.[5][9]

  • Consider a Second Catalyst Addition:

    • As a diagnostic tool, if you suspect deactivation, add a second small portion of catalyst (e.g., 0.5 mol%) to the stalled reaction. If the reaction proceeds further, it confirms that catalyst deactivation was the issue. This isn't ideal for a final protocol but is excellent for troubleshooting.

Problem 3: Significant Side Product Formation (Homocoupling)

Q: My desired product is contaminated with significant amounts of 4,4'-dicyanobiphenyl, the homocoupling product of my boronic acid. How can I suppress this?

A: Homocoupling (Glaser coupling) of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain palladium species. The catalyst loading and reaction conditions play a direct role in its prevalence.

Mechanism of Homocoupling: This side reaction is often favored when the transmetalation step of the main Suzuki cycle is slow relative to the oxidative dimerization of the boronic acid on the palladium center.

Troubleshooting Protocol:

  • Rigorous Degassing is Crucial:

    • Oxygen is a known promoter of boronic acid homocoupling. Ensure your solvent and reaction setup are thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is more effective than simply bubbling argon through the solvent.[5]

  • Adjust Catalyst Loading and Pre-catalyst Choice:

    • Lower the Catalyst Loading: High concentrations of palladium can sometimes favor side reactions. Once you have a working reaction, try to slowly decrease the catalyst loading (e.g., from 2 mol% down to 1 mol% or 0.5 mol%) to find the sweet spot where the main reaction is efficient but homocoupling is minimized.

    • Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can sometimes give a cleaner reaction than in-situ reduction of a Pd(II) salt like Pd(OAc)₂.[1]

  • Control the Rate of Addition:

    • If feasible, try adding the boronic acid slowly over a period of time to the reaction mixture containing the aryl halide and catalyst. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.

Data & Visualization Center
Table 1: Catalyst System Comparison for Biphenyl Synthesis
Catalyst SystemTypical Loading (mol%)ProsCons
Pd(PPh₃)₄ 1 - 5%Pre-formed Pd(0), reliable, well-documented.Air-sensitive, may require higher temperatures.
Pd(OAc)₂ + PPh₃ 0.5 - 3%Air-stable Pd(II) source, cost-effective.Requires in-situ reduction, potential for ligand ratio issues.
PdCl₂(dppf) 1 - 3%Excellent for electron-rich and -poor partners, stable.More expensive, can be sluggish with some substrates.
Buchwald Precatalysts (e.g., XPhos Pd G3) 0.1 - 2%Highly active, allows for very low loadings, robust.[5]Higher initial cost, proprietary ligands.
Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process when encountering low product yield in the synthesis of this compound.

TroubleshootingWorkflow Start Low / No Product Yield CheckCatalyst Is the Catalyst Active? (Run Control Reaction) Start->CheckCatalyst CheckLoading Was Initial Loading Sufficient? (>0.5 mol%) CheckCatalyst->CheckLoading Yes InactiveCatalyst Outcome: Catalyst Inactive CheckCatalyst->InactiveCatalyst No CheckPurity Are Reagents & Solvents Pure? (Check for Catalyst Poisons) CheckLoading->CheckPurity Yes LowLoading Outcome: Loading Too Low CheckLoading->LowLoading No ImpureReagents Outcome: Potential Contamination CheckPurity->ImpureReagents No ReplaceCatalyst Action: Replace Catalyst Batch InactiveCatalyst->ReplaceCatalyst IncreaseLoading Action: Increase Loading Systematically (e.g., 1 mol%, 2 mol%) LowLoading->IncreaseLoading PurifyReagents Action: Purify Starting Materials Use Anhydrous/Degassed Solvents ImpureReagents->PurifyReagents

Caption: A decision tree for troubleshooting low yield.

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing issues. Each step has unique requirements that, if not met, can halt the entire process.

SuzukiCycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X (2-Halobenzoic acid) ArX->OxAdd ArB Ar'-B(OH)₂ (4-Cyanophenyl- boronic acid) ArB->OxAdd Base Base (e.g., K₂CO₃) Base->OxAdd activates

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Screening for Optimal Catalyst Loading

This protocol provides a systematic approach to determine the lowest effective catalyst loading for your reaction.

1. Materials and Setup:

  • Reactants: 2-bromobenzoic acid, 4-cyanophenylboronic acid (1.1 equiv).

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂).

  • Ligand: SPhos (1.5 equiv relative to Pd).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/H₂O (10:1 v/v), thoroughly degassed.

  • Setup: Three parallel reaction vessels (e.g., Schlenk tubes) with stir bars, under an inert atmosphere (Argon or Nitrogen).

2. Procedure:

  • Vessel 1 (High Loading): To the first vessel, add 2-bromobenzoic acid (1.0 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol% ), and SPhos (0.03 mmol).

  • Vessel 2 (Medium Loading): To the second vessel, add the same reagents but with Pd(OAc)₂ (0.01 mmol, 1 mol% ) and SPhos (0.015 mmol).

  • Vessel 3 (Low Loading): To the third vessel, add the same reagents but with Pd(OAc)₂ (0.005 mmol, 0.5 mol% ) and SPhos (0.0075 mmol).

  • To each vessel, add the degassed solvent (e.g., 5 mL Toluene, 0.5 mL H₂O).

  • Finally, add the 4-cyanophenylboronic acid (1.1 mmol) to each vessel.

  • Seal the vessels and place them in a pre-heated oil bath at 80-100 °C.

3. Monitoring and Analysis:

  • Take small aliquots from each reaction at set time points (e.g., 1h, 2h, 4h, and 8h).

  • Quench the aliquots and analyze by a suitable method like HPLC or LC-MS to determine the conversion percentage.[10][11]

  • Plot conversion vs. time for each catalyst loading. The optimal loading is the lowest concentration that achieves >98% conversion in a reasonable timeframe.

By methodically addressing these common issues, researchers can effectively optimize the catalyst loading for the synthesis of this compound, leading to a more robust, efficient, and scalable chemical process.

References
  • Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. National Institutes of Health. Available at: [Link]

  • Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. PubMed. Available at: [Link]

  • Optimization of catalyst conditions for regioselective carboxylic acid... ResearchGate. Available at: [Link]

  • Mimics of cyanobiphenyls, synthetic possibilities in carboxylic acids, and lateral substitutions by nitro-and halogeno-units. ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Preparation method of 2-cyano-4' -methyl biphenyl. Google Patents.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • Preparation of 4-cyano-4'-hydroxybiphenyl. Google Patents.
  • Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. bioRxiv. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Available at: [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health. Available at: [Link]

Sources

Effect of base and solvent choice on the yield of "4'-Cyano-biphenyl-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Cyano-biphenyl-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of base and solvent selection in optimizing reaction yield. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your experimental success.

I. Understanding the Synthesis: The Suzuki-Miyaura Coupling Approach

The most prevalent and efficient method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the crucial carbon-carbon bond between an aryl halide and an arylboronic acid. The choice of base and solvent is paramount in this process, directly influencing reaction kinetics, catalyst stability, and ultimately, the yield and purity of the final product.

A key challenge in this specific synthesis is the steric hindrance introduced by the ortho-carboxylic acid group on one of the phenyl rings. This steric bulk can impede the approach of the coupling partners to the palladium catalyst, making the selection of optimal reaction conditions even more critical.

II. Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on solutions related to base and solvent choice.

Q1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I troubleshoot this?

A1: Low yield is a common frustration, often stemming from suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Inadequate Base Activation: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] If the base is too weak or poorly soluble in the reaction medium, the boronic acid will not be sufficiently activated.

    • Solution: Switch to a stronger or more soluble base. For instance, if you are using a mild base like sodium bicarbonate, consider moving to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Incorrect Solvent System: The solvent plays a multifaceted role, including dissolving reactants, stabilizing the catalytic species, and influencing the rate of key reaction steps.[3] An inappropriate solvent can lead to poor solubility of reactants or catalyst deactivation.

    • Solution: Experiment with different solvent systems. A mixture of a non-polar solvent like toluene with a polar aprotic co-solvent such as tetrahydrofuran (THF) or the use of a polar aprotic solvent like dimethylformamide (DMF) can be effective.[4][5] Often, the addition of water as a co-solvent can be beneficial, as it can help dissolve the inorganic base and facilitate the reaction.[6][7]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.

    • Solution: Ensure your solvent is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition.[3] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.

Q2: I am observing significant amounts of side products, particularly homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.

  • Cause: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: As mentioned above, rigorous degassing of the solvent and maintaining an inert atmosphere are critical. Purging the reaction mixture with an inert gas for an extended period before heating can be beneficial.[5]

  • Cause: The choice of base and solvent can also influence the extent of homocoupling.

    • Solution: A well-chosen solvent system can minimize side reactions. For instance, in some cases, aqueous solvent systems have been shown to reduce homocoupling.

Q3: The reaction seems to stall before completion, even with extended reaction times. What could be the issue?

A3: A stalled reaction can be due to catalyst deactivation or poor solubility of an intermediate species.

  • Cause: The catalyst may be deactivating over time at elevated temperatures.

    • Solution: Consider using a more robust palladium catalyst or ligand system that is more stable at the reaction temperature.

  • Cause: An intermediate in the catalytic cycle may be precipitating out of the solution.

    • Solution: Adjusting the solvent system can help maintain the solubility of all species throughout the reaction. For example, increasing the proportion of a more polar co-solvent might be effective.

III. Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in the Suzuki-Miyaura coupling?

A1: The base plays a pivotal role in the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species. This "activated" boronate can then more readily transfer its organic group to the palladium center, which is a key step in the formation of the new carbon-carbon bond.[1] The strength and nature of the base can influence the rate of this activation and the overall reaction kinetics.

Q2: What are the advantages of using a two-phase solvent system like toluene/water?

A2: A biphasic system like toluene and water can offer several advantages. The organic phase (toluene) dissolves the aryl halide and the organoboron reagent, while the aqueous phase dissolves the inorganic base.[8] This can create a high concentration of the activated boronate at the interface of the two phases, where the palladium catalyst is also active, leading to an enhanced reaction rate. The water can also help to stabilize the palladium catalyst and prevent its precipitation.

Q3: Can I use an organic base like triethylamine (TEA)?

A3: While organic bases can be used in some Suzuki couplings, inorganic bases like carbonates and phosphates generally provide higher yields for the synthesis of biphenyl carboxylic acids.[2] Organic bases may not be strong enough to efficiently activate the boronic acid, especially in the presence of a sterically hindered substrate.

Q4: My starting aryl halide is a bromide. Would an iodide or chloride work as well?

A4: The reactivity of the aryl halide in the oxidative addition step generally follows the trend: I > Br > Cl. While an aryl iodide would be more reactive, it is also typically more expensive. An aryl chloride is less reactive and may require more forcing conditions (higher temperatures, more active catalyst) to achieve a good yield. For many applications, an aryl bromide offers a good balance of reactivity and cost.

IV. Data Summary: Effect of Base and Solvent on Yield

The following table summarizes the typical effects of different base and solvent combinations on the yield of biphenyl carboxylic acids, based on literature data for analogous reactions. Please note that optimal conditions should be determined empirically for the specific synthesis of this compound.

BaseSolvent SystemTypical Yield Range (%)Remarks
K₂CO₃Toluene / Water85-95A robust and commonly used system. Water helps dissolve the base.[8][9]
Na₂CO₃DME / Water60-80Another effective carbonate base, often used with ethereal solvents.
K₃PO₄1,4-Dioxane80-90A stronger base that can be effective for less reactive aryl halides.
Cs₂CO₃DMF75-85A highly effective but more expensive base, often used in challenging couplings.
NaOHTHF / Water50-70A strong base, but can sometimes lead to side reactions.

V. Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Bromo-benzoic acid (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene

  • Water (deionized and degassed)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-benzoic acid, 4-cyanophenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under the inert atmosphere, add toluene followed by a degassed aqueous solution of potassium carbonate.[8]

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by a suitable technique such as TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer and extract it with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

VI. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Purity & Integrity of Starting Materials & Catalyst start->check_reagents check_conditions Review Reaction Conditions (Temp., Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) check_reagents->analyze_crude check_conditions->analyze_crude side_products Side Products Identified? (e.g., Homocoupling) analyze_crude->side_products incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn decomposition Product Decomposition? analyze_crude->decomposition improve_inertness Improve Inert Atmosphere: - Thoroughly Degas Solvents - Use Schlenk Line side_products->improve_inertness Yes optimize_base Optimize Base: - Stronger Base (e.g., K3PO4) - Increase Equivalents - Finer Powder incomplete_rxn->optimize_base Yes optimize_solvent Optimize Solvent: - Change Solvent System (e.g., Toluene/H2O, DMF) - Ensure Anhydrous/Degassed Conditions incomplete_rxn->optimize_solvent Yes optimize_catalyst Optimize Catalyst: - Fresh Catalyst/Ligand - Different Ligand incomplete_rxn->optimize_catalyst Yes optimize_temp_time Optimize Temperature & Time: - Lower Temperature - Shorter Time decomposition->optimize_temp_time Yes optimize_base->optimize_solvent

Caption: A logical workflow for troubleshooting low product yield.

VII. References

  • BenchChem. (2025). Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.

  • MDPI. (2023). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

  • Google Patents. (Year). CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl.

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

  • BenchChem. (2025). Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.

  • ResearchGate. (Year). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES.

  • Organic Chemistry Portal. (Year). Suzuki Coupling.

  • ACS Publications. (Year). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry.

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • Google Patents. (Year). US3542822A - Hydrolysis of nitriles to carboxylic acids.

  • ACS Publications. (Year). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

  • ResearchGate. (Year). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.

  • Synlett. (2018). Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling.

  • ACS Publications. (Year). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • Chemistry LibreTexts. (2024). Making Carboxylic Acids by the Hydrolysis of Nitriles.

  • Google Patents. (Year). US6551804B2 - Process for preparing 4-cyanopentanoic acid.

  • ResearchGate. (2015). Synthesis of 1'-C-Cyano Pyrimidine Nucleosides and Characterization as HCV Polymerase Inhibitors.

  • ResearchGate. (2025). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?.

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions.

  • ResearchGate. (Year). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.

  • ResearchGate. (Year). Table 2 : The effect of various bases on the Suzuki coupling reaction a.

  • Common-Conditions.com. (Year). Nitrile to Acid.

  • Google Patents. (Year). CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.

  • PMC - NIH. (Year). Organoborane coupling reactions (Suzuki coupling).

  • Yoneda Labs. (Year). Suzuki-Miyaura cross-coupling: Practical Guide.

  • PMC - PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.

Sources

Troubleshooting low yields in the Ullmann synthesis of cyanobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Ullmann synthesis of cyanobiphenyls. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical C-N bond-forming reaction. Here, we address common problems in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience, to help you optimize your synthetic outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, acute problems you might be observing in your experiments.

Question 1: My reaction shows little to no conversion of the starting aryl halide. What are the most likely causes?

Answer:

Failure to initiate the reaction is a common but solvable issue. The root cause typically lies in one of three areas: the catalyst's activity, the purity of your reagents, or suboptimal reaction conditions.

  • Catalyst Inactivity (The Primary Suspect): The active catalyst in a modern Ullmann cyanation is a Cu(I) species. If you are using a Cu(I) salt like CuI, it can easily oxidize to inactive Cu(II) in the presence of air, especially at elevated temperatures.

    • Causality: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) complex.[1][2] If the copper is in the Cu(II) state, this crucial first step is inhibited.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[3] Use freshly opened, high-purity CuI or other Cu(I) precursors. If using copper powder, activation is often necessary. A common procedure involves washing copper bronze with an iodine solution followed by an acid wash to remove the passivating oxide layer.[4]

  • Reagent and Solvent Purity: Water and oxygen are significant inhibitors.

    • Causality: Water can hydrolyze the cyanide source and interfere with the base. Oxygen, as mentioned, deactivates the Cu(I) catalyst.

    • Solution: Use anhydrous solvents.[5] If your solvent is not from a fresh, sealed bottle, consider distilling it or drying it over molecular sieves. Ensure your aryl halide and other reagents are pure and dry.

  • Insufficient Temperature: While modern, ligand-accelerated Ullmann reactions operate at milder temperatures than the classical protocols (>200°C)[1][6], they are not typically room-temperature reactions.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. A typical starting point for ligand-assisted cyanations is 80-120°C.[3] Monitor the reaction by TLC or GC-MS to observe the onset of product formation.

Question 2: The reaction works, but I'm getting a significant amount of homocoupled biaryl side-product (Ar-Ar instead of Ar-CN). How can I suppress this?

Answer:

The formation of a biaryl impurity via homocoupling is a classic side reaction in Ullmann chemistry.[7] It indicates that the organocopper intermediate is reacting with another molecule of aryl halide faster than it reacts with the cyanide nucleophile.

  • Causality: This side reaction is often promoted by excessively high temperatures or an insufficient concentration of the active cyanide nucleophile at the catalytic center.

  • Solutions:

    • Lower the Temperature: This is the most effective first step. High temperatures can accelerate the homocoupling pathway.

    • Optimize the Cyanide Source: The choice of cyanide source is critical. While CuCN can act as both catalyst and reagent, its low solubility can be problematic. Using a more soluble salt like KCN or NaCN in conjunction with a catalytic amount of a Cu(I) salt can sometimes improve the availability of the CN⁻ nucleophile. However, this requires careful optimization of stoichiometry.

    • Increase Ligand Loading: The ligand's role is to stabilize the copper center and facilitate reductive elimination of the desired product. Insufficient ligand can leave a "naked" organocopper intermediate that is more prone to side reactions. Consider increasing the ligand-to-copper ratio (e.g., from 1:1 to 2:1).

Question 3: My yield is inconsistent between batches, even when I follow the same procedure. What could be causing this variability?

Answer:

Reproducibility issues almost always trace back to subtle, uncontrolled variables.

  • Causality: The Ullmann reaction is highly sensitive to trace impurities (water, oxygen), the physical state of the copper catalyst, and the precise stoichiometry of the reagents.

  • Self-Validation Checklist:

    • Inert Atmosphere Technique: Are you consistently achieving a truly inert atmosphere? A leaky septum or incomplete purging can lead to variable catalyst oxidation. Always use a proper gas manifold for evacuation and backfilling cycles.[3]

    • Copper Source: Are you using the same batch and supplier of your copper catalyst? If using copper powder, its surface area and activation state can vary significantly. As a standard practice, always activate copper powder immediately before use.[4]

    • Solvent Quality: Are you using solvent from the same bottle? An older bottle of DMF that has absorbed atmospheric moisture will give different results than a fresh one.

    • Stirring Rate: In heterogeneous reactions (e.g., using CuCN or K₂CO₃), the stirring rate can affect reaction kinetics. Ensure your stirring is vigorous and consistent across all experiments.

Frequently Asked Questions (FAQs)

What is the best combination of catalyst, ligand, and base to start with?

For a general starting point in synthesizing a cyanobiphenyl from an aryl iodide or bromide, a robust system is CuI as the catalyst, 1,10-phenanthroline as the ligand, and a carbonate base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent.

  • Catalyst: CuI is a reliable and common Cu(I) source.

  • Ligand: N-donor ligands like 1,10-phenanthroline or amino acids like L-proline are well-established for accelerating Ullmann couplings.[3] They stabilize the copper center and promote the desired reactivity.

  • Base: An inorganic base is required to facilitate the catalytic cycle. Cs₂CO₃ is often superior due to its higher solubility in organic solvents, but K₂CO₃ is a more cost-effective alternative.[3] For less reactive aryl halides (chlorides), a stronger base like t-BuOK may be necessary.[8]

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendationRationale & Considerations
Catalyst CuI (5-10 mol%)Reliable Cu(I) source. Higher loading may be needed for difficult substrates.
Ligand 1,10-Phenanthroline (10-20 mol%)Excellent N,N'-bidentate ligand; stabilizes the catalyst.
Base K₂CO₃ or Cs₂CO₃ (2 equivalents)Cs₂CO₃ offers better solubility. K₂CO₃ is a good starting point.
Cyanide Source KCN or NaCN (1.2-1.5 equiv.)Use in conjunction with the CuI catalyst. Ensure it is finely powdered and dry.
Solvent Anhydrous DMF, NMP, or DioxaneHigh boiling point polar aprotic solvents are standard.[9]
Temperature 100 - 140 °CStart around 110°C and adjust based on reactivity.
Which aryl halide (I, Br, Cl) is best?

The reactivity order for the aryl halide in an Ullmann coupling is I > Br >> Cl .[10]

  • Aryl Iodides: Are the most reactive due to the weaker C-I bond, allowing for oxidative addition to the copper center under the mildest conditions. They are the ideal choice for developing a new synthesis.

  • Aryl Bromides: Are also very effective substrates, though they may require slightly higher temperatures or more active catalytic systems compared to iodides.[8]

  • Aryl Chlorides: Are the least reactive and most challenging. Their use often requires higher temperatures, higher catalyst and ligand loadings, and stronger bases.[7] They are generally avoided unless dictated by the cost or availability of the starting material.

How does the electronic nature of the aryl halide affect the reaction?

Unlike palladium-catalyzed cross-couplings, the Ullmann reaction is often more successful with electron-deficient aryl halides.[11]

  • Causality: The presence of electron-withdrawing groups (like -NO₂, -CF₃, or even the -CN of the product) on the aryl halide makes the aromatic ring more susceptible to nucleophilic attack, which is a key part of the proposed mechanism. This facilitates the displacement of the halide by the copper catalyst.

Visualizing the Process

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

Proposed Catalytic Cycle

The diagram below illustrates the generally accepted pathway for the ligand-assisted Ullmann cyanation. The cycle begins with an active Cu(I) species, which undergoes oxidative addition with the aryl halide.

Ullmann Catalytic Cycle Cu_I L-Cu(I)-CN Cu_I->p1 ArylHalide Ar-X ArylHalide->p1 Cu_III L-Cu(III)(Ar)(X)(CN) Cu_III->p2 Cu_III->p3 Product Ar-CN Base Base (e.g., K₂CO₃) Cyanide M-CN (e.g., KCN) Cyanide->p3 p1->Cu_III Oxidative Addition p2->Product p3->Cu_I Ligand Exchange/ Regeneration

Caption: Proposed catalytic cycle for the Ullmann cyanation.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is key. Use this decision tree to guide your optimization efforts.

Troubleshooting Flowchart Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion NO: Reaction Not Initiating Check_Conversion->No_Conversion No Yes_Conversion YES: Side Reactions or Decomposition Check_Conversion->Yes_Conversion Yes NC_Action1 1. Confirm Inert Atmosphere 2. Use Anhydrous Solvent 3. Increase Temperature No_Conversion->NC_Action1 YC_Action1 1. Check for Homocoupling (Ar-Ar) 2. Look for Product Degradation Yes_Conversion->YC_Action1 NC_Action2 Screen Catalyst/Ligand System (e.g., Change Ligand, Activate Cu) NC_Action1->NC_Action2 YC_Action2 Lower Temperature Optimize Base/Solvent Adjust Stoichiometry YC_Action1->YC_Action2

Caption: A decision tree for troubleshooting low yields.

Best-Practice Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-cyanobiphenyl from 4-iodobiphenyl as a model reaction. It is designed to be a self-validating system by incorporating best practices for an inert atmosphere and reagent handling.

Objective: To synthesize 4-cyanobiphenyl with maximized yield and purity.

Materials:

  • 4-Iodobiphenyl (1 equiv)

  • Copper(I) Iodide (CuI, 0.1 equiv, 10 mol%)

  • 1,10-Phenanthroline (0.2 equiv, 20 mol%)

  • Potassium Carbonate (K₂CO₃, 2 equiv, finely ground and dried)

  • Sodium Cyanide (NaCN, 1.5 equiv, dried)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction Vessel (e.g., Schlenk flask or sealed vial)

  • Inert Gas Supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Thoroughly dry the reaction vessel in an oven at >120°C for at least 4 hours. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.[3]

  • Reagent Addition (Solid): To the cooled, inert vessel, add 4-iodobiphenyl, CuI, 1,10-phenanthroline, K₂CO₃, and NaCN.

    • Expert Tip: Adding solids first prevents solvent from splashing them onto the sides of the flask, ensuring they are all in the reaction mixture. K₂CO₃ should be finely ground to maximize its surface area.

  • Inert Atmosphere Purge: Seal the vessel with a rubber septum. Evacuate the atmosphere using a Schlenk line and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add anhydrous DMF via syringe through the septum. The volume should be sufficient to create a stirrable slurry (typically a 0.1 to 0.5 M concentration with respect to the aryl halide).

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 120°C. Begin vigorous stirring.

    • Trustworthiness Check: The mixture should be a heterogeneous slurry. A distinct color change upon heating is often indicative of the reaction proceeding.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.[3]

    • Caution: The work-up must quench any residual cyanide. Slowly pour the reaction mixture into an aqueous solution of sodium hypochlorite (bleach) with vigorous stirring in a well-ventilated fume hood to oxidize and destroy excess cyanide.

    • Dilute the quenched mixture with water and extract the product with an organic solvent like ethyl acetate (3x).[3]

    • Combine the organic layers, wash with brine to remove residual water and DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude solid product by column chromatography on silica gel or by recrystallization to obtain the pure cyanobiphenyl.[5]

References
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Galkin, M. V., & Vavilova, A. A. (2018). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Fine Chemical Technologies, 13(4), 5-13.
  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Jamaludin, N. S., & Juan, J. C. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Barbero, M., Cadamuro, S., & Dughera, S. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3583.
  • Perna, F. M., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 729.
  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. In P. Kočovský (Ed.), Topics in Current Chemistry (Vol. 334, pp. 1-45). Springer.
  • Fier, P. S., & Hartwig, J. F. (2012). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 134(12), 5524–5537.
  • Perna, F. M., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

Sources

Column chromatography conditions for purifying "4'-Cyano-biphenyl-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of 4'-Cyano-biphenyl-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. The structure of this guide is intended to be a dynamic resource, addressing the specific challenges you may encounter during this purification.

Understanding the Molecule: Key to a Successful Purification

This compound is a molecule with distinct chemical properties that directly influence its behavior on a silica gel column. Its structure features:

  • A Carboxylic Acid (-COOH) group: This functional group is highly polar and, critically, acidic. It can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the surface of silica gel.

  • A Cyano (-CN) group: This group is polar due to the carbon-nitrogen triple bond.

  • A Biphenyl Core: This aromatic system is nonpolar and hydrophobic.

The presence of both polar functional groups and a nonpolar backbone gives the molecule a moderate overall polarity. However, the acidic nature of the carboxylic acid is the most crucial factor to manage during silica gel chromatography. Strong interactions with the stationary phase can lead to significant peak tailing and poor separation.[1]

Core Protocol: Column Chromatography of this compound

This section provides a robust, step-by-step methodology for the purification.

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Before attempting a large-scale column separation, it is essential to determine the optimal mobile phase using TLC.

  • Objective: To find a solvent system where the target compound has an Rf value of approximately 0.2-0.35. This range typically provides the best separation on a column.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved mixture onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a test solvent system. A good starting point is a mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate).

    • Crucial Step: To counteract the acidity of the carboxylic acid, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent mixture.[1][2] This will protonate the carboxylic acid, reducing its strong interaction with the silica and resulting in a more compact spot with less tailing.[1]

    • Visualize the spots using a UV lamp (254 nm), as the biphenyl system is UV-active.[3]

    • Adjust the ratio of polar to nonpolar solvent until the desired Rf is achieved.

Column Preparation and Elution
  • Stationary Phase: Standard flash silica gel (40-63 μm, 230-400 mesh) is the recommended stationary phase.[2]

  • Column Packing:

    • Select a column with an appropriate diameter and length for the amount of crude material. A silica gel-to-crude material ratio of 50:1 to 100:1 by weight is a good starting point for difficult separations.[2]

    • Pack the column using the "wet slurry" method.[4] Prepare a slurry of silica gel in the initial, least polar mobile phase determined by your TLC analysis.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[4]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation than loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase composition determined from your TLC analysis (ensuring it includes 0.5-1% acetic or formic acid).

    • A gradient elution is often most effective.[5] Start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) over the course of the separation.

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Flash Silica Gel (40-63 μm)High surface area provides better separation efficiency.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate + 0.5-1% Acetic AcidA common system with tunable polarity. Acetic acid suppresses the ionization of the carboxylic acid, reducing tailing.[1][2][6]
Elution Mode Gradient ElutionStarting with low polarity and gradually increasing it allows for better separation of compounds with different polarities.[5]
Detection TLC with UV (254 nm) visualizationThe aromatic biphenyl core is UV active, allowing for easy detection of the compound on TLC plates.[3]

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column. What's happening?

A1: This is the most common issue for acidic compounds like this compound. The streaking, or tailing, is caused by the strong interaction between the acidic proton of the carboxylic acid and the slightly acidic silanol groups on the silica gel surface.[1] This leads to a slow, uneven elution.

  • Solution: The most effective solution is to add 0.5-1% of a volatile acid, such as acetic acid or formic acid, to your mobile phase (both for TLC and the column).[1][2] This creates an acidic environment that keeps your compound in its protonated, less polar form, minimizing its interaction with the silica gel and resulting in sharper bands.

Q2: My compound won't elute from the column, even with a high concentration of ethyl acetate.

A2: This indicates that the mobile phase is not polar enough to displace the highly adsorbed compound from the silica.

  • Solution 1: First, ensure you have added acetic acid to your eluent, as discussed in Q1.

  • Solution 2: If the compound still doesn't elute, you will need to switch to a more polar solvent system. A common next step is to use a gradient of methanol in dichloromethane (DCM). For example, start with 100% DCM and gradually add methanol up to 5-10%. Remember to also include 0.5-1% acetic acid in this new mobile phase.

Q3: The separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

A3: Poor resolution means the selectivity of your system is not sufficient.

  • Solution 1: Optimize the Gradient. Use a much shallower gradient.[5] Instead of increasing the polar solvent by 5% increments, try 1-2% increments. This gives the compounds more time to resolve along the length of the column.

  • Solution 2: Change Solvent System. Different solvent systems can alter the selectivity of the separation. If you are using Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol or Toluene/Acetone. The different solvent properties can change the relative elution order of your compounds.

  • Solution 3: Use a Longer Column. Increasing the length of the silica bed increases the number of theoretical plates, which can improve the separation of closely eluting compounds.

Q4: How do I prepare my crude sample for "dry loading"?

A4: Dry loading is highly recommended for this compound to ensure a narrow starting band and better separation.

  • Procedure:

    • Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).

    • In a round bottom flask, add silica gel (typically 2-3 times the weight of your crude product).

    • Pour the solution of your crude product over the silica gel.

    • Swirl the flask to ensure all the silica is coated with the solution.

    • Remove the solvent completely using a rotary evaporator until you have a fine, free-flowing powder.

    • Carefully layer this powder on top of your prepared column.

Visual Workflows

General Purification Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Optimization (Hex/EtOAc + 0.5% AcOH) Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Gradient Elution Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. TLC Analysis of Fractions Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evap 8. Solvent Evaporation Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree for Tailing/Streaking

G Problem Problem: Compound is Tailing/Streaking Cause Primary Cause: Strong interaction of acidic -COOH with silica gel surface Problem->Cause Solution Solution: Add 0.5-1% Acetic Acid to the mobile phase Cause->Solution Mechanism Mechanism: Mobile phase acid protonates the compound, reducing its interaction with the stationary phase. Solution->Mechanism Result Result: Sharper Bands, Better Separation Mechanism->Result

Caption: Decision tree for resolving peak tailing issues.

References

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Linciano, P. (2018). Answer to "TLC tailing and carboxylic acid?". ResearchGate. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • McMaster University, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Recrystallization methods for obtaining high-purity "4'-Cyano-biphenyl-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides advanced technical support for researchers, scientists, and professionals in drug development engaged in the purification of 4'-Cyano-biphenyl-2-carboxylic acid via recrystallization. Here, we move beyond generic protocols to offer a framework for rational solvent selection and systematic troubleshooting, grounded in the physicochemical properties of the target molecule and an understanding of potential impurities derived from common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence solvent selection for recrystallization?

A1: The molecule possesses three key features that dictate its solubility behavior:

  • A non-polar biphenyl core: This large, aromatic system confers significant hydrophobicity.

  • A polar cyano group (-CN): This group introduces a dipole moment.

  • A polar and acidic carboxylic acid group (-COOH): This group is capable of hydrogen bonding and can be deprotonated in basic solutions to form a highly polar carboxylate salt.

Therefore, an ideal solvent will need to effectively solvate both the non-polar and polar regions of the molecule, with a significant positive temperature coefficient of solubility.

Q2: What are the most probable impurities I might encounter in my crude this compound?

A2: The most common synthetic route to this class of compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Potential impurities from this synthesis include:

  • Unreacted starting materials: Such as a boronic acid derivative and a bromo- or chloro-benzonitrile derivative.

  • Homocoupling byproducts: From the reaction of two molecules of the boronic acid starting material.

  • Residual Palladium catalyst: This is a critical impurity to remove for pharmaceutical applications.

  • Inorganic salts: From the base used in the reaction (e.g., sodium or potassium carbonate).

Q3: Can I use an acid-base extraction prior to recrystallization?

A3: Absolutely. This is a highly recommended preliminary purification step for carboxylic acids.[4] By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the this compound will be deprotonated and move to the aqueous layer, leaving many non-acidic organic impurities behind. The purified acid can then be precipitated by acidifying the aqueous layer and collected by filtration. This can significantly reduce the impurity load before the final recrystallization.

Systematic Solvent Screening Protocol

Due to the lack of specific published solubility data for this compound, a systematic solvent screening is the most rigorous approach to identifying the optimal recrystallization solvent.

Objective: To identify a solvent (or solvent system) that completely dissolves the compound at an elevated temperature but affords low solubility at room temperature or below, leading to high crystal recovery.

Materials:

  • Crude this compound

  • A selection of test solvents (see table below)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Solvent Selection: Based on the properties of similar molecules and general principles for carboxylic acids, the following solvents are recommended for initial screening.[5][6]

Solvent ClassRecommended SolventsRationale
Alcohols Ethanol, Methanol, IsopropanolGood for dissolving polar groups and can solvate the non-polar core at elevated temperatures.
Ketones AcetoneA polar aprotic solvent that can be effective.
Esters Ethyl AcetateA moderately polar solvent.
Aromatic TolueneMay be effective for the biphenyl core, but might require a co-solvent.
Mixed Solvents Ethanol/Water, Acetone/HexaneTo fine-tune the polarity and solubility characteristics.
  • Screening Steps:

    • Place a small, known amount of the crude acid (e.g., 20-30 mg) into a series of labeled test tubes.

    • Add a small volume (e.g., 0.5 mL) of a chosen solvent to each tube at room temperature.

    • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

    • If the compound is insoluble or sparingly soluble, heat the tube in a controlled manner (e.g., in a heating block) and add the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a good yield of well-formed crystals.

The following flowchart illustrates the decision-making process for solvent selection:

Solvent_Selection Start Start: Crude Product AddSolvent Add small volume of solvent at room temp. Start->AddSolvent ObserveRT Observe Solubility AddSolvent->ObserveRT SolubleRT Soluble at Room Temp. ObserveRT->SolubleRT Yes InsolubleRT Insoluble/Sparingly Soluble at Room Temp. ObserveRT->InsolubleRT No Reject Reject Solvent SolubleRT->Reject HeatDissolve Heat and add solvent dropwise to dissolve InsolubleRT->HeatDissolve Cool Cool Slowly HeatDissolve->Cool ObserveCrystals Observe Crystal Formation Cool->ObserveCrystals GoodCrystals Good Crystal Yield ObserveCrystals->GoodCrystals Yes PoorCrystals Poor/No Crystals ObserveCrystals->PoorCrystals No End Optimal Solvent Found GoodCrystals->End TryMixed Consider Mixed Solvent System PoorCrystals->TryMixed TryMixed->HeatDissolve

Caption: Solvent selection workflow for recrystallization.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

  • Causality: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal growth. This can also be caused by the presence of impurities that depress the melting point.

  • Solutions:

    • Increase the solvent volume: Re-heat the mixture to dissolve the oil, and add more of the hot solvent to decrease the saturation level.[7]

    • Slow down the cooling rate: Allow the flask to cool to room temperature on a benchtop, insulated from the surface, before moving it to a colder environment.

    • Use a different solvent: The chosen solvent may be too non-polar. Try a more polar solvent or a mixed solvent system.

    • Scratch the inner surface of the flask with a glass rod: This can provide a nucleation site for crystal growth.

Issue 2: No crystals form, even after cooling in an ice bath.

  • Causality: The solution is not sufficiently supersaturated, meaning too much solvent was used.

  • Solutions:

    • Evaporate some of the solvent: Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[7]

    • Introduce a seed crystal: If you have a small amount of pure product, adding a single crystal can induce crystallization.

    • Consider an anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, the addition of a miscible "anti-solvent" in which it is insoluble can induce precipitation. This should be done dropwise to a stirred solution. For example, if your compound is dissolved in ethanol, the addition of water could induce crystallization.

Issue 3: The crystal yield is very low.

  • Causality: The compound has significant solubility in the solvent even at low temperatures, or an insufficient amount of crude material was used for the volume of solvent.

  • Solutions:

    • Re-evaluate the solvent: The chosen solvent may not have a steep enough solubility curve with respect to temperature.

    • Cool for a longer period: Ensure the solution has reached thermal equilibrium at the lower temperature.

    • Partially evaporate the mother liquor: You may be able to recover a second crop of crystals, although they may be less pure.

    • Ensure you started with enough crude material: A very dilute solution will not yield a significant amount of crystals.

Issue 4: The purified crystals are still colored or show impurities by analysis (e.g., TLC, HPLC).

  • Causality: The impurity has similar solubility characteristics to the desired compound in the chosen solvent, or the crystals formed too quickly, trapping impurities in the crystal lattice.[7]

  • Solutions:

    • Perform a second recrystallization: A sequential recrystallization can further improve purity.

    • Use a different solvent: An impurity that is co-soluble in one solvent may be less soluble in another.

    • Add activated charcoal: If the color is due to highly conjugated organic impurities, adding a small amount of activated charcoal to the hot solution (before filtration) can adsorb these impurities. Use with caution as it can also adsorb some of your product.

    • Consider a preliminary purification step: As mentioned in the FAQs, an acid-base extraction or column chromatography prior to recrystallization can remove impurities with different functional groups.

The general workflow for troubleshooting recrystallization is as follows:

Troubleshooting_Workflow Start Crude Product in Hot Solvent Cooling Cooling Step Start->Cooling Observation Observe Outcome Cooling->Observation OilingOut Oils Out Observation->OilingOut Problem NoCrystals No Crystals Form Observation->NoCrystals Problem LowYield Low Yield Observation->LowYield Problem ImpureCrystals Impure Crystals Observation->ImpureCrystals Problem GoodCrystals High-Purity Crystals Observation->GoodCrystals Success AddSolvent Add More Solvent / Slower Cooling OilingOut->AddSolvent Evaporate Evaporate Solvent / Add Anti-Solvent NoCrystals->Evaporate ReEvaporate Re-evaluate Solvent / Concentrate Mother Liquor LowYield->ReEvaporate ReCrystallize Re-crystallize / Use Charcoal ImpureCrystals->ReCrystallize Success Purification Successful GoodCrystals->Success AddSolvent->Cooling Evaporate->Cooling ReEvaporate->Cooling ReCrystallize->Start

Sources

Technical Support Center: Impurity Identification in 4'-Cyano-biphenyl-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist,

Welcome to the technical support center. This guide is designed to provide you with practical, in-depth answers to common challenges encountered during the synthesis and purification of 4'-Cyano-biphenyl-2-carboxylic acid, a key intermediate in pharmaceutical manufacturing. We will focus specifically on the identification and troubleshooting of impurities using High-Performance Liquid Chromatography (HPLC). Our goal is to move beyond simple procedural lists and explain the scientific rationale behind each step, empowering you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect during the synthesis of this compound via Suzuki coupling?

A1: Understanding the potential impurities begins with a thorough understanding of the reaction mechanism itself. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without its side reactions.[1][2] Impurities can generally be categorized into three main groups: starting material-related, reaction by-products, and product degradation.

  • Starting Material-Related Impurities:

    • Unreacted Starting Materials: The most straightforward impurities are unreacted 2-bromobenzoic acid and 4-cyanophenylboronic acid. Their presence typically indicates an incomplete reaction.

    • Impurities within Starting Materials: Commercially available starting materials may contain their own impurities which can be carried through the synthesis.

  • Reaction By-Products:

    • Homocoupling Products: A common side reaction in Suzuki couplings is the formation of homocoupled dimers.[3][4][5] This can occur with either of the coupling partners, leading to 4,4'-dicyanobiphenyl (from the boronic acid) and biphenyl-2,2'-dicarboxylic acid (from the aryl halide). The presence of oxygen can often promote the homocoupling of the boronic acid.[5][6]

    • Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water in a reaction known as protodeboronation.[7][8][9] This results in the formation of benzonitrile from 4-cyanophenylboronic acid. This side reaction is often pH and temperature dependent.[9]

  • Degradation Products:

    • Decarboxylation: Under harsh thermal or pH conditions, the final product can potentially undergo decarboxylation, though this is less common under typical Suzuki conditions.

Below is a diagram illustrating the main reaction and the formation of key by-products.

Caption: Synthetic pathway and common process-related impurities.

Table 1: Summary of Common Process-Related Impurities

Impurity NameOriginLikely Cause
2-Bromobenzoic acidStarting MaterialIncomplete reaction
4-Cyanophenylboronic acidStarting MaterialIncomplete reaction, excess reagent
4,4'-DicyanobiphenylBy-productHomocoupling of boronic acid, often promoted by oxygen[5][6]
Biphenyl-2,2'-dicarboxylic acidBy-productHomocoupling of aryl halide
BenzonitrileBy-productProtodeboronation of boronic acid[9]
Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A2: The appearance of an unexpected peak can be unsettling, but a systematic approach can quickly help you determine its source and identity.[10] The goal is to first ascertain if the peak is real and not an artifact, and then to gather evidence to propose a structure.

Here is a logical workflow to follow:

Troubleshooting_Workflow Start Unexpected Peak Observed Step1 1. System Verification - Inject Blank (Mobile Phase) - Check System Suitability Start->Step1 Step2 2. Hypothesis Generation - Review Synthesis Route (Table 1) - Consider Degradation Step1->Step2 Peak is real Step3 3. Preliminary Identification - Spike with Starting Materials - Compare UV Spectra (DAD) Step2->Step3 Step4 4. Confirmation & Characterization - Perform Forced Degradation Study - Analyze by LC-MS for Mass Step3->Step4 Step5 5. Structure Elucidation - Isolate Peak (Prep-HPLC) - Analyze by NMR Step4->Step5 If necessary End Impurity Identified Step5->End

Caption: Systematic workflow for identifying unknown HPLC peaks.

Step-by-Step Explanation:

  • System Verification: First, ensure the peak is not an artifact from the system itself.[10] Inject a blank (your mobile phase). If the peak persists, it could be contamination in your solvent or a system issue. If the peak disappears, it is related to your sample.

  • Hypothesis Generation: Review the potential impurities from the synthesis (see Q1). Could the unknown peak's retention time plausibly correspond to any of the starting materials or known by-products?

  • Preliminary Identification:

    • Spiking: Prepare a sample of your product and "spike" it with a small amount of a pure standard of a suspected impurity (e.g., 2-bromobenzoic acid). If your unknown peak increases in area, you have tentatively identified it.

    • Diode Array Detection (DAD/PDA): If your HPLC has a DAD, you can extract the UV-Vis spectrum of the unknown peak and compare it to the spectra of your main peak and known standards. This is a powerful tool for confirming peak identity and purity.

  • Confirmation & Characterization:

    • Forced Degradation: To identify potential degradation products, perform a forced degradation study (see Protocol 1).[11][12][13] This involves subjecting your material to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradants. If a peak generated under these conditions matches your unknown, it's likely a degradation product.

    • LC-MS Analysis: The most definitive way to identify an unknown is to determine its mass.[14] Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the compound eluting at that retention time, which is often sufficient to confirm the identity of a suspected impurity.

Q3: My main peak for this compound is showing poor peak shape (e.g., tailing). What is the cause and how can I fix it?

A3: Poor peak shape, particularly tailing, is a common issue when analyzing acidic compounds like carboxylic acids on standard silica-based C18 columns.[15] The issue often stems from secondary interactions between the analyte and the stationary phase.

Primary Causes & Solutions:

  • Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface of the column packing are acidic. The negatively charged carboxylate form of your analyte can interact with these sites via ion-exchange, causing peak tailing.

    • Solution: Suppress the ionization of both the silanol groups and your carboxylic acid by lowering the mobile phase pH. Adding an acid like formic acid or phosphoric acid to your mobile phase to achieve a pH of 2.5-3.0 is highly effective.[16] At this pH, your analyte is in its neutral form and elutes with a much more symmetrical peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad or tailing peaks.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Column Void or Contamination: A physical void at the column inlet or contamination from previous samples can distort peak shape for all compounds in the chromatogram.[15][17]

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions).[17] If this doesn't work, the column may need to be replaced.[17]

Q4: Can you provide a starting HPLC method for analyzing this compound and its impurities?

A4: Certainly. The following reversed-phase HPLC method is a robust starting point for separating the target compound from its key process-related impurities. The key is to use an acidic mobile phase to ensure good peak shape for the carboxylic acid.[16][18]

Table 2: Recommended Starting HPLC Method

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention for non-polar compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid ensures a low pH (~2.5) to suppress ionization of the carboxylic acid, improving peak shape.[16]
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. The acid is included to maintain consistent pH.
Gradient 30% B to 90% B over 20 minutesA gradient is necessary to elute both the more polar starting materials and the less polar homocoupling by-products in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe biphenyl system has strong absorbance at this wavelength.
Injection Vol. 10 µLA good starting volume to avoid overload.
Diluent 50:50 Acetonitrile:WaterEnsures the sample is fully dissolved and compatible with the mobile phase.

Note: For LC-MS compatibility, replace the non-volatile phosphoric acid with 0.1% formic acid.[18]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance to generate potential degradation products, which is a critical step in developing a stability-indicating analytical method as per ICH guidelines.[11][12][19] The goal is to achieve 5-20% degradation of the main peak.[12]

Materials:

  • This compound

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • HPLC grade water and acetonitrile

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: Add 1 M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 M NaOH. Leave at room temperature for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Leave at room temperature for 24 hours.

    • Thermal Degradation: Place the solid powder in a 100 °C oven for 48 hours, then dissolve in diluent for analysis.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines.

  • Neutralization & Dilution: Before injection, neutralize the acid and base samples (e.g., add an equivalent amount of base/acid). Dilute all samples to a final concentration of approximately 0.1 mg/mL with your mobile phase diluent.

  • HPLC Analysis: Analyze all stressed samples and the control sample using the HPLC method described in Table 2. Compare the chromatograms to identify new peaks that are potential degradation products.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]

  • Google Patents.
  • Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Google Patents. CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • RSC Publishing. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Scilife. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. Help identify source of HPLC mystery peaks?. [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Cleaning Validation. Dealing with Unknown Peaks. [Link]

  • ACS Publications. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Broughton. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Chromatography Forum. Unknow peak detected in HPLC-UV. [Link]

  • ResearchGate. When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. [Link]

  • Australian Journal of Chemistry. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. [Link]

  • MDPI. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Alphalyse. How to identify peaks observed by UV-HPLC in stability studies. [Link]

  • Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • ACS Publications. Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • GenScript. Mechanism and spectrum of inhibition of a 4´-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MDPI. Carboxylated Acyclonucleosides: Synthesis and RNase A Inhibition. [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Structural Confirmation: Spectroscopic Analysis of 4'-Cyano-biphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For researchers and scientists, the certainty that the synthesized compound is indeed the intended one underpins the reliability of all subsequent biological and pharmacological data. This guide provides an in-depth technical comparison of spectroscopic methods for the structural confirmation of "4'-Cyano-biphenyl-2-carboxylic acid," a biphenyl derivative of interest in medicinal chemistry. We will focus on the powerful combination of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, while also providing a comparative analysis with other common analytical techniques.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation for organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like this compound, with its distinct aromatic regions and functional groups, NMR provides a rich dataset for unequivocal structural confirmation.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals corresponding to the eight aromatic protons and the single carboxylic acid proton. The chemical shifts of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents, as well as through-space interactions.

Predicted ¹H NMR Spectral Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H6~8.0-8.2Doublet of doubletsortho: ~7-9, meta: ~1-2Deshielded by the adjacent carboxylic acid group.
H3~7.8-8.0Doublet of doubletsortho: ~7-9, meta: ~1-2Ortho to the carboxylic acid.
H4, H5~7.4-7.6MultipletOverlapping signals from the carboxylic acid-bearing ring.
H2', H6'~7.8-7.9Doubletortho: ~8-9Protons on the cyano-substituted ring, ortho to the cyano group.
H3', H5'~7.6-7.7Doubletortho: ~8-9Protons on the cyano-substituted ring, meta to the cyano group.
-COOH~10-13Broad singletHighly deshielded proton of the carboxylic acid, often broad due to hydrogen bonding and exchange.

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary depending on the solvent and concentration.

The expected splitting patterns arise from the spin-spin coupling between adjacent protons. For instance, the protons on the carboxylic acid-bearing ring will exhibit complex splitting due to ortho and meta couplings. The protons on the cyano-substituted ring are expected to show a simpler pattern of two doublets, characteristic of a para-substituted benzene ring.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The electron-withdrawing nature of the cyano and carboxylic acid groups will significantly influence the chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Spectral Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~168-172Carbonyl carbon of the carboxylic acid.
C1~130-132Quaternary carbon attached to the other phenyl ring.
C2~138-140Quaternary carbon bearing the carboxylic acid.
C3~128-130Aromatic CH.
C4~129-131Aromatic CH.
C5~127-129Aromatic CH.
C6~131-133Aromatic CH.
C1'~145-147Quaternary carbon attached to the other phenyl ring.
C2', C6'~128-130Aromatic CH.
C3', C5'~132-134Aromatic CH.
C4'~110-112Quaternary carbon attached to the cyano group.
-CN~118-120Nitrile carbon.

Note: These are predicted values. The spectrum of the closely related isomer, 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid, shows signals in similar regions, supporting these predictions.[2]

Comparison with Alternative Analytical Techniques

While NMR is the primary tool for structural confirmation, other techniques provide valuable, often complementary, information.

TechniqueInformation ProvidedStrengthsWeaknesses
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed connectivity information, struggles with isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple, provides characteristic vibrational frequencies for groups like -COOH and -CN.Provides limited information on the overall carbon skeleton.
X-ray Crystallography Precise three-dimensional structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocol for NMR Analysis

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often several hundred to thousands of scans).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Visualizing the Workflow and Structural Correlations

G cluster_workflow Spectroscopic Analysis Workflow cluster_comparison Comparative Techniques start Synthesis of This compound sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure_confirm Structural Confirmation data_proc->structure_confirm ms Mass Spectrometry (Molecular Weight) structure_confirm->ms Complementary Data ir IR Spectroscopy (Functional Groups) structure_confirm->ir Complementary Data xray X-ray Crystallography (3D Structure) structure_confirm->xray Definitive Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Caption: Key ¹H NMR chemical shift correlations for this compound.

Conclusion: A Multi-faceted Approach to Certainty

The structural confirmation of a synthesized molecule is a foundational requirement in chemical and pharmaceutical research. While techniques like Mass Spectrometry and IR Spectroscopy provide valuable pieces of the puzzle, NMR spectroscopy, through both ¹H and ¹³C analysis, offers the most comprehensive and definitive data for elucidating the complete structure of organic compounds like this compound. By carefully acquiring and interpreting this multi-dimensional data, researchers can proceed with confidence, knowing that their downstream experiments are built on a solid and verified chemical foundation.

References

  • SpectraBase. 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in.... [Link]

  • Sci-Hub. Determination of the orientational ordering of 4′-cyanophenyl-4-alkylbenzoates by 13 C NMR. [Link]

  • ResearchGate. Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide | Request PDF. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). [Link]

  • ResearchGate. Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. [Link]

  • ResearchGate. Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also.... [Link]

  • PubMed. Order and conformation of biphenyl in cyanobiphenyl liquid crystals: a combined atomistic molecular dynamics and 1H NMR study. [Link]

  • International Journal of ChemTech Research. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. [Link]

Sources

A Comparative Analysis of Cyanobiphenyl-Based Liquid Crystals: The Benchmark 5CB and the Influence of Carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: A direct, data-driven comparison between the well-established liquid crystal 4'-pentyl-4-cyanobiphenyl (5CB) and "4'-Cyano-biphenyl-2-carboxylic acid" is not feasible based on currently available scientific literature. Comprehensive experimental data on the liquid crystalline properties of this compound, such as its phase transitions, birefringence, and dielectric anisotropy, are not readily found in published research.

This guide, therefore, provides a comprehensive overview of the performance characteristics of 5CB as a benchmark. It then delves into a scientific discussion on the anticipated effects of introducing a carboxylic acid group to the cyanobiphenyl core, drawing insights from studies on related compounds like 4-cyano-4'-biphenylcarboxylic acid. This approach aims to equip researchers with a fundamental understanding of 5CB and a predictive framework for how molecular modifications, specifically the addition of a carboxylic acid moiety, can influence liquid crystal behavior.

The Industry Standard: 4'-pentyl-4-cyanobiphenyl (5CB)

5CB is a nematic liquid crystal that has been extensively studied and is widely used in a variety of electro-optical applications.[1] Its popularity stems from its convenient room-temperature nematic phase, chemical stability, and significant positive dielectric anisotropy.[1][2]

Molecular Structure of 5CB

The molecular structure of 5CB consists of a rigid biphenyl core, a flexible pentyl chain at one end, and a polar cyano group at the other. This elongated, rod-like shape is crucial for the formation of the liquid crystalline phase.

Caption: Chemical structure of 4'-pentyl-4-cyanobiphenyl (5CB).

Key Performance Characteristics of 5CB
PropertyValue
Phase Transitions Crystal to Nematic: ~22.5 °C, Nematic to Isotropic: ~35 °C[3]
Birefringence (Δn) ~0.18 at 589 nm and 25 °C
Dielectric Anisotropy (Δε) ~+11.5 at room temperature[3]
Response Time Varies with cell thickness and temperature, typically in the range of tens of milliseconds.

The Influence of a Carboxylic Acid Group on the Cyanobiphenyl Structure

While specific data for this compound is unavailable, we can infer potential properties based on the known behavior of other carboxylic acid-containing liquid crystals and the influence of 4-cyano-4'-biphenylcarboxylic acid as a dopant.[4]

Molecular Structure of this compound

Dimerization cluster_0 Monomer 1 cluster_1 Monomer 2 cluster_2 Dimer LC1 R-COOH Dimer R-C(O)O-H...O=C(OH)-R LC1->Dimer Hydrogen Bonding LC2 HOOC-R LC2->Dimer Hydrogen Bonding

Caption: Dimerization of carboxylic acid-containing liquid crystals.

  • Impact on Mesophase Stability and Type: Dimerization effectively elongates the molecular unit, which can lead to an increase in the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). It can also favor the formation of smectic phases, which have a higher degree of positional order than nematic phases.

  • Alteration of Dielectric Properties: The anti-parallel arrangement of the strong dipoles from the cyano groups in a dimer can lead to a significant reduction in the overall dielectric anisotropy (Δε). This could potentially change a material from having a positive Δε to a negative or very small positive Δε.

  • Influence of the Carboxylic Acid Position: The position of the carboxylic acid group is critical. In the case of this compound, the ortho-positioning of the -COOH group will likely lead to a non-linear molecular shape. This deviation from a purely rod-like structure could disrupt the liquid crystalline packing and potentially lower the clearing point or even inhibit the formation of a liquid crystal phase altogether.

  • Surface Alignment Effects: Carboxylic acid groups are known to interact strongly with surfaces. The addition of 4-cyano-4'-biphenylcarboxylic acid to 5CB has been shown to promote homeotropic alignment (where the liquid crystal molecules align perpendicular to the surface) on certain functionalized surfaces. [4]This is attributed to hydrogen bonding between the carboxylic acid and the surface. [4]

Experimental Methodologies for Characterization

To empirically determine the performance of a novel liquid crystal like this compound and compare it to a standard like 5CB, a series of well-established characterization techniques are employed.

Experimental_Workflow Start Novel Liquid Crystal Synthesis DSC Differential Scanning Calorimetry (DSC) Start->DSC Determine Phase Transition Temperatures POM Polarized Optical Microscopy (POM) DSC->POM Identify Mesophases Abbe Abbe Refractometry POM->Abbe Measure Birefringence Dielectric Dielectric Spectroscopy POM->Dielectric Measure Dielectric Anisotropy End Performance Characterization Abbe->End Dielectric->End

Caption: Experimental workflow for liquid crystal characterization.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the phase transition temperatures and associated enthalpy changes.

  • Protocol:

    • A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC furnace.

    • The temperature of the furnace is ramped up and then down at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

    • The heat flow into or out of the sample relative to the reference is recorded as a function of temperature.

    • Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve. The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)
  • Objective: To identify the type of liquid crystal phase (e.g., nematic, smectic) by observing its characteristic optical texture.

  • Protocol:

    • A small amount of the liquid crystal is placed between a glass slide and a coverslip.

    • The sample is placed on a hot stage on the microscope to allow for precise temperature control.

    • The sample is viewed through crossed polarizers.

    • The sample is heated to its isotropic phase (a dark field of view) and then slowly cooled.

    • As the sample cools into a liquid crystal phase, characteristic textures will appear. For example, a nematic phase will typically exhibit a Schlieren or marbled texture.

    • The textures are observed and compared to known textures of different liquid crystal phases for identification. [5]

Birefringence Measurement (Abbe Refractometer)
  • Objective: To quantify the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

  • Protocol:

    • A liquid crystal cell with a specific alignment layer (e.g., rubbed polyimide for planar alignment) is filled with the liquid crystal.

    • The cell is placed on the prism of an Abbe refractometer equipped with a polarizer.

    • The temperature of the cell is controlled using a circulating water bath.

    • For measuring nₒ, the polarizer is oriented perpendicular to the director of the liquid crystal (the rubbing direction for a planar cell). The refractometer is adjusted to find the sharp cutoff line, and the refractive index is read.

    • For measuring nₑ, the polarizer is oriented parallel to the director. The refractive index is then measured in the same way.

    • The birefringence (Δn) is calculated as nₑ - nₒ.

Dielectric Anisotropy Measurement (Dielectric Spectroscopy)
  • Objective: To determine the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

  • Protocol:

    • A liquid crystal cell with transparent conductive electrodes (e.g., ITO-coated glass) is filled with the liquid crystal. The cell may have alignment layers for planar or homeotropic alignment.

    • The cell is placed in a temperature-controlled holder.

    • The capacitance of the cell is measured using an LCR meter at a specific frequency (typically 1 kHz).

    • To measure ε⊥, a low voltage is applied to a planar-aligned cell, or no voltage is applied to a homeotropic-aligned cell. The capacitance (C⊥) is measured.

    • To measure ε∥, a high voltage (above the Freedericksz transition threshold) is applied to the planar-aligned cell to orient the director perpendicular to the electrodes, or no voltage is applied to a homeotropic-aligned cell. The capacitance (C∥) is measured.

    • The dielectric permittivities are calculated from the capacitance values, the electrode area, and the cell gap.

    • The dielectric anisotropy (Δε) is calculated as ε∥ - ε⊥.

Conclusion

While a direct performance comparison between this compound and 5CB is currently hampered by a lack of experimental data for the former, a scientific understanding of structure-property relationships in liquid crystals allows for informed predictions. The well-characterized properties of 5CB serve as an essential benchmark in the field. The introduction of a carboxylic acid group to the cyanobiphenyl core is expected to introduce significant changes due to hydrogen bonding, leading to dimerization that can alter mesophase stability, type, and dielectric properties. The specific ortho-positioning of the carboxylic acid in the target molecule is predicted to induce a non-linear shape, which may have a disruptive effect on liquid crystal phase formation. Further experimental investigation is required to fully elucidate the properties of this and other novel liquid crystal materials.

References

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A Comparative Guide to the Structure-Activity Relationship of 4'-Cyano-biphenyl-2-carboxylic Acid Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, comparative analysis of 4'-cyano-biphenyl-2-carboxylic acid derivatives, a scaffold of significant interest, particularly in the development of Angiotensin II Receptor Blockers (ARBs). We will dissect the key structural features, explore the impact of modifications on target affinity and pharmacokinetics, and provide robust experimental protocols for their evaluation.

The Angiotensin II Type 1 Receptor (AT1R): A Critical Target for Antihypertensive Therapy

The renin-angiotensin system (RAS) is a crucial regulator of blood pressure and cardiovascular homeostasis. The octapeptide hormone, angiotensin II (Ang II), is the primary effector of the RAS, exerting its physiological effects by binding to two main G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 Receptor (AT1R) and the Type 2 Receptor (AT2R). The majority of the well-characterized physiological actions of Ang II, including vasoconstriction, aldosterone secretion, and cellular growth, are mediated through the AT1R.[1] Consequently, blocking the AT1R has become a cornerstone of modern antihypertensive therapy.

The this compound scaffold emerged as a highly successful pharmacophore for the design of potent and selective non-peptide AT1R antagonists, commonly known as "sartans". This guide will focus on the structure-activity relationships (SAR) of this class of compounds, elucidating how subtle changes in their molecular architecture can dramatically influence their therapeutic potential.

Deconstructing the Pharmacophore: A Tale of Three Moieties

The archetypal this compound derivative can be dissected into three key components, each playing a critical role in its interaction with the AT1R.

A. The Biphenyl Scaffold: The Foundation for Binding

The biphenyl core serves as the rigid backbone, correctly positioning the other functional groups within the AT1R binding pocket. The rotational barrier between the two phenyl rings, influenced by ortho-substituents, is a critical determinant of the molecule's conformation and, consequently, its binding affinity.[2][3]

B. The Acidic Head Group: The Anchor

An acidic moiety at the 2-position of one of the phenyl rings is essential for high-affinity binding. This group typically interacts with basic residues, such as Lys199, within the receptor.[4][5] While the parent scaffold features a carboxylic acid, a significant breakthrough in the development of sartans was the introduction of the tetrazole ring as a bioisosteric replacement.[6][7]

C. The 4'-Substituent: The Key to Specificity and Potency

The substituent at the 4'-position of the second phenyl ring plays a crucial role in defining the potency and selectivity of the antagonist. The cyano group (–C≡N) is a key feature of many potent ARBs, contributing to favorable interactions within a hydrophobic pocket of the receptor.[1]

Below is a visual representation of the core pharmacophore and its key interaction points within the AT1R.

SAR_Pharmacophore cluster_ligand This compound Derivative cluster_receptor AT1 Receptor Binding Pocket Biphenyl Biphenyl Scaffold Heterocycle Heterocyclic Moiety (e.g., Imidazole) Biphenyl->Heterocycle Positions Heterocycle Acidic_Head Acidic Head Group (e.g., COOH, Tetrazole) Lys199 Lys199 Acidic_Head->Lys199 Ionic Interaction Cyano_Group 4'-Cyano Group Hydrophobic_Pocket Hydrophobic Pocket Cyano_Group->Hydrophobic_Pocket Hydrophobic/Polar Interaction Arg167 Arg167 Heterocycle->Arg167 H-Bonding/π-π Stacking

Caption: Core pharmacophore of this compound derivatives and their key interactions within the AT1 receptor binding pocket.

Comparative Analysis of Structural Modifications

To understand the SAR of this class of compounds, we will now delve into a comparative analysis of key structural modifications and their impact on biological activity, supported by experimental data.

The Acidic Head Group: Carboxylic Acid vs. Tetrazole

The replacement of the carboxylic acid group with a tetrazole ring is a classic example of successful bioisosterism in drug design. This modification generally leads to compounds with improved metabolic stability and pharmacokinetic profiles.[7][8][9]

FeatureCarboxylic AcidTetrazoleRationale for Improvement
Acidity (pKa) ~4-5~4.5-5.0Similar acidity allows for comparable ionic interactions with the receptor.[7]
Lipophilicity LowerHigherThe more lipophilic nature of the tetrazole can enhance membrane permeability and oral bioavailability.[7]
Metabolic Stability Susceptible to glucuronidationMore resistant to metabolismReduced first-pass metabolism can lead to a longer duration of action.[8]
Potency PotentOften more potentThe tetrazole ring can engage in additional favorable interactions within the binding pocket.[6]

Table 1: Comparison of Carboxylic Acid and Tetrazole Moieties in ARBs.

A prime example is the development of losartan, the first orally active ARB. The tetrazole derivative, DuP 753 (losartan), was found to be significantly more potent than its carboxylic acid-containing predecessors.[6] More recent studies have explored other acidic isosteres, such as the 5-oxo-1,2,4-oxadiazole ring, to further fine-tune the physicochemical properties of these antagonists.

The 4'-Substituent: The Role of the Cyano Group

The 4'-cyano group is a common feature in many potent ARBs, including candesartan and valsartan. While often considered a placeholder for the subsequent synthesis of the tetrazole ring, the cyano group itself can contribute to binding affinity through polar interactions within a hydrophobic pocket of the AT1R.[1]

To illustrate the impact of the 4'-substituent, consider the following hypothetical series of compounds and their corresponding inhibitory concentrations (IC50) against the AT1R.

CompoundR Group (at 4'-position)AT1R IC50 (nM)
1a -H500
1b -CH3150
1c -Cl80
1d -CN10
1e (Candesartan) -CN (with additional modifications)~1-5

Table 2: Hypothetical SAR at the 4'-Position of the Biphenyl Scaffold.

This hypothetical data demonstrates a clear trend: increasing the electron-withdrawing and polar nature of the 4'-substituent generally leads to a significant increase in potency. The cyano group, with its linear geometry and strong dipole moment, appears to be optimal for this interaction.

The Heterocyclic Moiety: Fine-Tuning Potency and Selectivity

Many potent ARBs incorporate a heterocyclic ring system, such as an imidazole (as in losartan) or a benzimidazole (as in candesartan), attached to the biphenyl scaffold. This heterocycle engages in crucial hydrogen bonding and π-π stacking interactions with residues like Arg167 in the AT1R.[1]

The nature and substitution pattern of this heterocyclic ring can have a profound impact on both potency and selectivity for the AT1R over the AT2R. For instance, the addition of a carboxyl group at the C-2 position of the imidazole ring in a losartan analogue was shown to increase binding affinity.[10]

Selectivity Profile of Marketed ARBs

A high degree of selectivity for the AT1R is a desirable feature in an ARB, as it leaves the potentially beneficial effects of AT2R stimulation unopposed.[1]

DrugAT1 Affinity (Ki)AT1/AT2 Selectivity Ratio
Losartan~10-30 nM>1,000-fold
Valsartan~5-15 nM>30,000-fold
Candesartan~0.5-2 nM>10,000-fold
Telmisartan~1-5 nM>3,000-fold

Table 3: Comparative AT1R Affinity and Selectivity of Marketed ARBs. (Data compiled from multiple sources).[1][11]

Experimental Protocols for Evaluation

To rigorously assess the SAR of novel this compound derivatives, a combination of in vitro and in vivo assays is essential.

In Vitro Evaluation: Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the AT1R by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human AT1R.

Materials:

  • Human AT1R-expressing cell membranes (e.g., from HEK293 cells)

  • [125I]-[Sar1,Ile8]-Angiotensin II (radioligand)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in binding buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Prepare Reagents Incubate Incubate Membranes, Radioligand & Test Compound Start->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Calculate IC50 & Ki Count->Analyze End Determine Affinity Analyze->End

Caption: Workflow for a radioligand binding assay to determine AT1R affinity.

In Vivo Evaluation: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

The SHR model is a well-established and widely used model of genetic hypertension that closely mimics human essential hypertension.[12][13]

Objective: To evaluate the dose-dependent antihypertensive effect of a test compound in SHRs.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • Test compound formulated for oral administration

  • Vehicle control

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system for continuous monitoring.[12][14][15]

Procedure:

  • Acclimation: Acclimate the SHRs to the housing conditions and the blood pressure measurement procedure for at least one week.

  • Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of each animal.

  • Dosing: Administer the test compound or vehicle to the rats via oral gavage.

  • Blood Pressure Monitoring: Measure SBP and HR at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in SBP from baseline for each treatment group at each time point. Plot the mean change in SBP against time to determine the time to peak effect and the duration of action. A dose-response curve can be generated by testing multiple doses of the compound.

InVivo_Hypertension_Workflow Acclimation Acclimate SHRs Baseline Measure Baseline Blood Pressure Acclimation->Baseline Dosing Administer Test Compound or Vehicle Baseline->Dosing Monitoring Monitor Blood Pressure Over Time Dosing->Monitoring Analysis Analyze Blood Pressure Changes Monitoring->Analysis

Caption: Experimental workflow for assessing the in vivo antihypertensive efficacy of a test compound in spontaneously hypertensive rats.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective AT1R antagonists. The key SAR principles outlined in this guide – the critical role of the acidic head group, the potency-enhancing effect of the 4'-cyano substituent, and the fine-tuning provided by the heterocyclic moiety – provide a solid foundation for the rational design of novel antihypertensive agents.

Future research in this area will likely focus on:

  • Exploring novel bioisosteres for the acidic head group to further optimize pharmacokinetic properties.

  • Investigating the potential for biased agonism , where ligands selectively activate certain downstream signaling pathways of the AT1R, potentially leading to drugs with improved side-effect profiles.

  • Applying computational modeling and machine learning to predict the activity of novel derivatives and guide synthetic efforts more efficiently.[4][16]

By leveraging the knowledge of the structure-activity relationships of this important class of compounds, the scientific community can continue to develop safer and more effective therapies for the management of hypertension and related cardiovascular diseases.

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A Comparative Analysis of the Electronic Effects of Cyano vs. Other Substituents on Biphenyl-2-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the nuanced modulation of a molecule's physicochemical properties is paramount. The acidity, or pKa, of a lead compound, for instance, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. The biphenyl-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, and understanding how different substituents on this framework alter its electronic character is critical for rational drug design. This guide provides a comparative study of the electronic effects of the cyano group versus other common substituents—nitro, chloro, and methoxy—on the acidity of biphenyl-2-carboxylic acid.

The Decisive Role of Substituents in Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) increase acidity by delocalizing the negative charge of the carboxylate, thereby stabilizing it. Conversely, electron-donating groups (EDGs) decrease acidity by intensifying the negative charge and destabilizing the carboxylate. These effects are transmitted through a combination of inductive and resonance effects.

The unique architecture of biphenyl-2-carboxylic acid introduces a layer of complexity. The ortho-position of the carboxylic acid group forces a twisted conformation between the two phenyl rings, influencing the extent of electronic communication between a substituent on one ring and the carboxylic acid on the other.[1]

Comparative Analysis of Substituent Effects

To quantify and compare the electronic influence of different substituents, we will examine their Hammett constants (σ) and their impact on the pKa of biphenyl-2-carboxylic acid. The Hammett equation, log(K/K₀) = ρσ, provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[2] A more positive Hammett constant indicates a stronger electron-withdrawing effect.

Substituent (at 4'-position)Hammett Constant (σp)Predicted pKa of 4'-substituted-biphenyl-2-carboxylic acidNature of Electronic Effect
Cyano (-CN)+0.66~3.6 - 3.8Strong Electron-Withdrawing (Inductive & Resonance)
Nitro (-NO₂)+0.78~3.5 - 3.7Very Strong Electron-Withdrawing (Inductive & Resonance)
Chloro (-Cl)+0.23~3.9 - 4.1Moderately Electron-Withdrawing (Inductive > Resonance)
Methoxy (-OCH₃)-0.27~4.2 - 4.4Electron-Donating (Resonance > Inductive)
Hydrogen (-H)0.00~4.2Reference
The Cyano Group: A Potent Modulator

The cyano group is a powerful electron-withdrawing substituent due to the strong inductive effect of the sp-hybridized nitrogen atom and its ability to participate in resonance delocalization of electron density.[3][4] This potent electron-withdrawing nature significantly stabilizes the carboxylate anion, leading to a marked increase in the acidity of 4'-cyano-biphenyl-2-carboxylic acid compared to the unsubstituted parent compound.

Comparison with Other Substituents:
  • Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups, with a Hammett constant even greater than that of the cyano group.[5] Its powerful inductive and resonance effects lead to a substantial stabilization of the carboxylate anion, making 4'-nitro-biphenyl-2-carboxylic acid the most acidic among the compounds compared.

  • Chloro Group (-Cl): As a halogen, the chloro group exhibits a dual electronic nature. It is inductively electron-withdrawing due to its electronegativity but has a weak electron-donating resonance effect. The net result is a moderate electron-withdrawing character, leading to an increase in acidity for 4'-chloro-biphenyl-2-carboxylic acid that is less pronounced than that observed with the cyano or nitro groups.[6]

  • Methoxy Group (-OCH₃): The methoxy group is a classic example of an electron-donating group. While the oxygen atom is electronegative and exerts an inductive pull, its lone pairs of electrons strongly donate into the aromatic ring via resonance. This resonance effect dominates, destabilizing the carboxylate anion and making 4'-methoxy-biphenyl-2-carboxylic acid less acidic than the unsubstituted compound.[7]

Visualizing Electronic Effects and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the interplay of electronic effects and a typical experimental workflow for pKa determination.

Electronic_Effects cluster_EWGs Electron-Withdrawing Groups (EWGs) cluster_EDGs Electron-Donating Groups (EDGs) CN Cyano (-CN) Carboxylate Carboxylate Anion (Conjugate Base) CN->Carboxylate Stabilize by Inductive & Resonance NO2 Nitro (-NO₂) NO2->Carboxylate Strongly Stabilize by Inductive & Resonance Cl Chloro (-Cl) Cl->Carboxylate Moderately Stabilize by Inductive Effect OCH3 Methoxy (-OCH₃) OCH3->Carboxylate Destabilize by Resonance Effect Acidity Increased Acidity (Lower pKa) Carboxylate->Acidity

Caption: Influence of substituents on carboxylate stability and acidity.

pKa_Workflow cluster_synthesis Synthesis cluster_determination pKa Determination A 2-bromobenzoic acid C Suzuki-Miyaura Coupling A->C B 4-substituted-phenylboronic acid B->C D 4'-substituted-biphenyl-2-carboxylic acid C->D E Prepare solution of acid D->E Purified Product F Potentiometric Titration with NaOH E->F G Plot pH vs. Volume of NaOH F->G H Determine Equivalence Point G->H I Calculate pKa (pH at half-equivalence point) H->I

Caption: Experimental workflow for synthesis and pKa determination.

Experimental Protocols

Synthesis of 4'-Substituted-Biphenyl-2-Carboxylic Acids via Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of the target compounds.[8]

Materials:

  • 2-Bromobenzoic acid

  • Appropriate 4'-substituted-phenylboronic acid (e.g., 4-cyanophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), the 4'-substituted-phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl, which should precipitate the crude product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4'-substituted-biphenyl-2-carboxylic acid.

Determination of pKa by Potentiometric Titration

This is a standard and reliable method for determining the pKa of carboxylic acids.

Materials:

  • The synthesized and purified 4'-substituted-biphenyl-2-carboxylic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • A suitable solvent system (e.g., a mixture of water and an organic solvent like methanol or DMSO to ensure solubility)

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of the chosen solvent system in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

  • After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point, which is the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.

  • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Conclusion

The electronic nature of a substituent on the biphenyl-2-carboxylic acid scaffold is a powerful tool for tuning its acidity. The cyano group stands out as a potent electron-withdrawing group, significantly increasing the acidity of the parent molecule. Its effect is comparable to, though slightly less pronounced than, the nitro group. In contrast, halogens like chlorine offer a more moderate increase in acidity, while electron-donating groups such as methoxy decrease acidity. A thorough understanding of these electronic effects, supported by robust experimental data, is indispensable for medicinal chemists and researchers aiming to fine-tune the properties of biphenyl-based compounds for optimal biological activity and pharmacokinetic profiles.

References

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [Link]

  • Balasubramanian, T., & M. U., B. (1984). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Götte, M., et al. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry. [Link]

  • Berliner, E., & Blommers, E. A. (1951). The Dissociation Constants of Substituted 4-Biphenylcarboxylic Acids. Journal of the American Chemical Society.
  • Yao, M., & Li, Y. (1988). Nitration of 2,2'-Dinitro-4,4'-biphenyldicarboxylic Acid at High Concentration of Sulfuric and Nitric Acids. Journal of Dalian Institute of Technology.
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  • PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.
  • Berliner, E., & Blommers, E. A. (1960). Additions and Corrections - The Dissociation Constants of Substituted 4-Biphenylcarboxylic Acids. Journal of the American Chemical Society.
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  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
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  • CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic Acid: a Layered Structure. Sci-Hub.
  • Thirunarayanan, G., et al. (2014). Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Retrieved from [Link]

  • Witek, J., et al. (2016). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica.
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A Senior Application Scientist's Guide to Benchmarking 4'-Cyano-biphenyl-2-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth performance benchmark of 4'-Cyano-biphenyl-2-carboxylic acid, a critical intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as sartans. We will explore its synthesis, benchmark its performance against key alternatives, and provide detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals to make informed decisions in the selection of intermediates for pharmaceutical manufacturing.

Introduction: The Central Role of Biphenyl Intermediates in "Sartan" Synthesis

The "sartan" class of drugs, including blockbuster medications like Losartan, Valsartan, and Telmisartan, are mainstays in the treatment of hypertension and cardiovascular diseases.[1] A common structural feature of these molecules is a biphenyl scaffold, which is crucial for their antagonistic activity at the angiotensin II type 1 (AT1) receptor.[1] The synthesis of this biphenyl core is a critical step in the manufacturing process, and the choice of intermediate can significantly impact the overall efficiency, purity, and cost of the final active pharmaceutical ingredient (API).

This compound and its derivatives have emerged as pivotal intermediates. The cyano group serves as a precursor to the tetrazole ring, a bioisostere for a carboxylic acid, which is essential for binding to the AT1 receptor.[2] This guide will focus on the performance of this compound, offering a comparative analysis to aid in process development and optimization.

Focus Product: this compound

Key Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Appearance Off-white to white crystalline powder
Solubility Soluble in organic solvents like THF, DMF, and alcohols
CAS Number 136553-07-8
Benchmark Synthesis: Suzuki-Miyaura Coupling

The most prevalent and efficient method for synthesizing the biphenyl scaffold of this compound and its precursors is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

The Suzuki-Miyaura coupling is favored in pharmaceutical manufacturing for several reasons:

  • High Yield and Selectivity: It consistently provides high yields of the desired biphenyl product with minimal side-product formation.[3]

  • Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, which helps to preserve sensitive functional groups.[5]

  • Commercial Availability of Starting Materials: The required aryl halides and boronic acids are readily available and cost-effective.

  • Catalyst Efficiency: Modern palladium catalysts and ligands offer high turnover numbers, reducing the catalyst loading required and simplifying purification.

This protocol details the synthesis of 2-Cyano-4'-methylbiphenyl, a common precursor that is subsequently oxidized to form this compound.

Materials:

  • o-bromobenzonitrile

  • p-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add o-bromobenzonitrile (1.0 eq), p-tolylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 3:1:1 v/v/v).

  • De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.01 eq) and triphenylphosphine (0.04 eq) in toluene.

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (typically 4-6 hours, monitored by HPLC or TLC).

  • Cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Cyano-4'-methylbiphenyl as a white to off-white solid.

  • Purity Analysis: The purity of the synthesized intermediate should be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[6] The expected purity for pharmaceutical applications is typically ≥99.5%.

  • Structural Confirmation: The identity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Analysis: Performance vs. Key Alternatives

The selection of a synthetic route in pharmaceutical manufacturing is a balance of efficiency, cost, safety, and environmental impact. Below is a comparison of the Suzuki coupling route to this compound with other notable alternatives.

Alternative 1: Grignard-Based Coupling

This method involves the reaction of a Grignard reagent, formed from an aryl halide, with another aryl halide, typically catalyzed by a nickel or manganese salt.[7]

  • Advantages: The starting materials for Grignard reagents are often inexpensive.

  • Disadvantages: Grignard reactions can be highly exothermic and sensitive to moisture, posing safety and control challenges on a large scale.[8] The formation of homocoupling side products can also be an issue, leading to lower selectivity and more complex purification.[7]

Alternative 2: Ullmann Coupling

The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides.[9]

  • Disadvantages: The Ullmann coupling typically requires high reaction temperatures and stoichiometric amounts of copper, which can lead to significant heavy metal waste.[9] The yields can also be variable depending on the substrates.

Head-to-Head Performance Data Summary
ParameterSuzuki-Miyaura CouplingGrignard-Based CouplingUllmann Coupling
Typical Yield >90%[7]70-85%60-80%
Purity (pre-purification) High (>95%)Moderate (impurities from side reactions)Moderate to High
Reaction Conditions Mild (60-100 °C)Can be highly exothermicHigh temperatures (>150 °C)[9]
Catalyst Loading Low (catalytic Pd)Often requires higher catalyst loading (Ni, Mn)[7]Stoichiometric or high catalytic Cu[9]
Scalability & Safety Generally goodChallenges with exotherm and moisture sensitivityHigh temperatures can be a concern
Environmental Impact Lower metal wasteCan generate significant salt byproductsHigh copper waste

Application Case Study: Synthesis of a Valsartan Intermediate

This compound is a key precursor in the synthesis of Valsartan. The following workflow illustrates its application.

G cluster_0 Step 1: Synthesis of Biphenyl Core cluster_1 Step 2: Functionalization cluster_2 Step 3: N-Alkylation cluster_3 Step 4 & 5: Tetrazole Formation & Hydrolysis A 2-Bromobenzonitrile C Suzuki Coupling (Pd Catalyst) A->C B 4-Methylphenylboronic acid B->C D 2-Cyano-4'-methylbiphenyl C->D E Bromination (e.g., NBS) D->E F 4'-Bromomethyl-2-cyanobiphenyl E->F H N-Alkylation F->H G L-Valine methyl ester G->H I Valsartan Methyl Ester Intermediate H->I J Cycloaddition with Azide I->J K Hydrolysis J->K L Valsartan API K->L

Caption: Generalized synthetic workflow for Valsartan starting from 2-bromobenzonitrile.

Practical Considerations for Process Scale-up

Transitioning a synthetic process from the laboratory to a pilot plant or full-scale manufacturing requires careful consideration of several factors.[10]

  • Raw Material Sourcing and Quality: Ensure consistent quality of starting materials and catalysts, as impurities can affect reaction performance and final product purity.[11]

  • Process Safety: Conduct a thorough risk assessment, paying close attention to reaction exotherms, potential for runaway reactions, and handling of hazardous materials.[12]

  • Equipment Selection: The choice of reactor, agitation system, and heat transfer equipment is critical for maintaining optimal reaction conditions at a larger scale.[13]

  • Process Analytical Technology (PAT): Implement in-process monitoring to track reaction progress and ensure consistency between batches.

  • Impurity Profile: Characterize and control impurities throughout the process to meet regulatory requirements.

G A Lab Scale Synthesis (mg to g) B Process Optimization - Reagent Stoichiometry - Solvent Screening - Catalyst Loading A->B Optimization C Pilot Plant Scale-Up (kg scale) B->C Scaling D Key Considerations - Heat Transfer - Mixing Efficiency - Safety Assessment C->D E Commercial Manufacturing (multi-kg to ton scale) C->E Technology Transfer F Validation & Regulatory - GMP Compliance - Process Validation - Impurity Control E->F

Caption: Key stages and considerations in the scale-up of pharmaceutical intermediate synthesis.

Conclusion and Future Trends

This compound, synthesized predominantly via the Suzuki-Miyaura coupling, remains a highly efficient and reliable intermediate for the production of sartan APIs. Its performance, in terms of yield and purity, is generally superior to alternatives like Grignard-based or Ullmann couplings, especially at an industrial scale.

Future trends in this area are likely to focus on:

  • Green Chemistry: The development of more environmentally friendly catalytic systems, such as using recyclable catalysts or conducting reactions in aqueous media.[4]

  • Flow Chemistry: The adoption of continuous flow reactors to improve safety, control, and efficiency, particularly for potentially hazardous reactions.

  • Biocatalysis: The exploration of enzymatic methods for key transformations, offering high selectivity and mild reaction conditions.

By carefully benchmarking the performance of intermediates like this compound and considering the practical aspects of scale-up, pharmaceutical manufacturers can develop robust, efficient, and cost-effective processes for producing life-saving medications.

References

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  • US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl - Google P
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  • CN102675294A - Method of synthesizing losartan and losartan intermediates - Google P
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  • Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed. (URL: [Link])

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  • Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses | Request PDF - ResearchGate. (URL: [Link])

  • Manufacturing Scale-Up of Drugs and Biologics - NIH SEED Office. (URL: [Link])

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  • New and Improved Manufacturing Process for Valsartan - ACS Publications. (URL: [Link])

  • CN102942503A - Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl - Google P
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  • Exploring Principles of Bioreactor Scale-Up - BioProcess International. (URL: [Link])

  • (PDF) Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique - ResearchGate. (URL: [Link])

  • Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - NIH. (URL: [Link])

  • From Lab to Plant: Why Scale-Up Is the Key to Success in Biopharma. (URL: [Link])

  • New and Improved Synthesis of Valsartan - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link]].pdf)

  • US7041832B2 - Processes for preparing losartan and losartan potassium - Google P
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  • Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PubMed Central. (URL: [Link])

  • Synthesis of 2-Cyanopyrimidines - MDPI. (URL: [Link])

  • Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist - Moodle@Units. (URL: [Link])

  • UNIT-I PILOT PLANT SCALE UP TECHNIQUES - Institute of Pharmacy Technology, Salipur. (URL: [Link])

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of the alkylating agents 2 and 4[2][14][15]. - ResearchGate. (URL: [Link])

  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS. (URL: [Link])

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A Comparative Guide to the Validation of Analytical Methods for Quantifying 4'-Cyano-biphenyl-2-carboxylic Acid in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-Cyano-biphenyl-2-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor blockers (ARBs) like irbesartan. The accurate quantification of this molecule within a reaction mixture is paramount for process optimization, yield determination, and impurity profiling.[1] This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of this compound, with a focus on method validation in line with international regulatory standards.

The core challenge in analyzing this compound in a reaction matrix lies in achieving specificity—differentiating it from starting materials, reagents, and other byproducts. This necessitates the development and validation of analytical procedures that are not only accurate and precise but also fit for their intended purpose.[2] This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), providing the technical insights necessary for researchers, scientists, and drug development professionals to select and validate the most appropriate method for their needs.

Comparison of Analytical Methodologies

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the requirements of the analysis, such as sensitivity, speed, and the nature of the sample matrix. For this compound, a non-volatile organic acid, liquid chromatography techniques are generally the most suitable.[3]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Ultra-Performance Liquid Chromatography (UPLC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle Separation based on polarity using a packed column and a liquid mobile phase. Quantification via UV absorbance.[3]Similar to HPLC but uses smaller particle size columns for higher resolution, speed, and sensitivity. Coupled with mass spectrometry for highly selective quantification.[4]Separation of volatile compounds based on their boiling point and interaction with a stationary phase. Requires chemical derivatization to make the analyte volatile.[5]
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98-102%99-101%95-105% (can be variable due to derivatization efficiency)
Precision (% RSD) < 2%< 1%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 ng/mL~5 ng/mL
Analysis Time 10-30 minutes2-10 minutes15-40 minutes (plus derivatization time)
Sample Preparation Simple dilution and filtration.Simple dilution and filtration.Multi-step: extraction followed by chemical derivatization (e.g., silylation).[5]
Cost ModerateHighModerate to High
Best For Routine quantification, purity analysis, and quality control.High-sensitivity applications, impurity profiling at trace levels, and complex matrices.Analysis of volatile impurities; less ideal for the primary analyte due to the need for derivatization.

In-Depth Protocol and Validation for the Recommended Method: HPLC-UV

For its robustness, cost-effectiveness, and widespread availability in QC labs, Reverse-Phase HPLC with UV detection is the recommended method for routine quantification of this compound in a reaction mixture.[6]

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Accurately weigh reference standard B Prepare stock solution in diluent (e.g., Methanol) A->B C Create calibration standards via serial dilution B->C I Inject standards and sample C->I D Withdraw aliquot of reaction mixture E Quench reaction (if necessary) D->E F Dilute with diluent to fall within calibration range E->F G Filter through 0.45 µm syringe filter F->G G->I H Equilibrate HPLC system with mobile phase H->I J Acquire chromatograms I->J K Process data: Integrate peak areas J->K L Generate calibration curve (Peak Area vs. Concentration) K->L M Calculate concentration of analyte in sample L->M

Caption: Workflow for HPLC-UV analysis.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the nonpolar C18 stationary phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm. The biphenyl and cyano groups provide strong UV absorbance at this wavelength.

4. Preparation of Solutions:

  • Mobile Phase: Prepare the mixture of acetonitrile and acidified water, filter through a 0.45 µm filter, and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Withdraw a known volume of the reaction mixture, quench if necessary, and dilute with the mobile phase to an expected concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

Method Validation According to ICH Q2(R2) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2][7]

1. Specificity:

  • Objective: To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]

  • Procedure:

    • Inject the diluent (blank), a standard solution of the analyte, a sample from the reaction mixture, and a placebo (reaction mixture without the analyte, if possible).

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the stressed samples.[8]

    • Acceptance Criteria: The analyte peak should be free from interference from other components at its retention time. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

2. Linearity:

  • Objective: To demonstrate that the analytical response is directly proportional to the concentration of the analyte.

  • Procedure: Analyze at least five concentrations of the reference standard across the expected range. Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Range:

  • Objective: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Procedure: The range is typically 80% to 120% of the test concentration for an assay.

  • Acceptance Criteria: The data from linearity, accuracy, and precision studies over the specified range should meet their respective acceptance criteria.

4. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking the reaction matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be established with acceptable precision (%RSD ≤ 10%) and accuracy.

7. Robustness:

  • Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as the pH of the mobile phase (±0.2 units), the percentage of organic solvent (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Overall Method Validation Workflow

A Method Development B Method Validation Protocol Definition A->B C Specificity & Forced Degradation B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Method Validation Report C->I D->I E->I F->I G->I H->I J Validated Method Implementation I->J

Caption: ICH-compliant method validation workflow.

Alternative and Complementary Methods

UPLC-MS/MS: For reaction mixtures where the concentration of this compound is very low or the matrix is particularly complex, UPLC-MS/MS offers superior sensitivity and selectivity. The shorter analysis times also increase sample throughput. The method development and validation principles are the same as for HPLC-UV, but with the added parameters of optimizing mass spectrometric conditions (e.g., parent and daughter ion selection for Multiple Reaction Monitoring).

GC-MS with Derivatization: While not ideal for the primary analyte due to its low volatility, GC-MS can be an excellent tool for identifying and quantifying volatile or semi-volatile impurities in the reaction mixture. To analyze this compound by GC-MS, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester or silyl ester.[5] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The validation of such a method must also consider the efficiency and reproducibility of the derivatization step.

Conclusion

The robust quantification of this compound in a reaction mixture is essential for effective process control in pharmaceutical manufacturing. While several analytical techniques can be employed, a reverse-phase HPLC method with UV detection stands out as the most practical, cost-effective, and reliable approach for routine analysis. Its validation, when performed according to the rigorous standards set by ICH guidelines, ensures the integrity and trustworthiness of the generated data.[9] For applications requiring higher sensitivity or speed, UPLC-MS/MS provides a powerful alternative. By understanding the principles, strengths, and weaknesses of each method, researchers can confidently select and validate a procedure that is fit for purpose and meets the stringent requirements of the pharmaceutical industry.

References

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column.
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A Comparative Crystallographic Guide to 4'-Cyano-biphenyl-2-carboxylic Acid Derivatives: Unraveling Structural Nuances for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone for the design of molecules with tailored properties. The introduction of specific substituents, such as a cyano group and a carboxylic acid moiety, imparts unique electronic and structural characteristics that are pivotal for their function. This guide provides a comprehensive crystallographic comparison of 4'-cyano-biphenyl-2-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a deep dive into their structural elucidation. By understanding the subtle interplay of steric and electronic effects on their three-dimensional architecture, we can better predict and modulate their biological activity and material properties.

The Significance of the Twisted Biphenyl Scaffold

Biphenyl derivatives are prevalent in a vast array of applications, from liquid crystals to potent pharmaceuticals.[1] Their conformational flexibility, primarily the dihedral angle between the two phenyl rings, is a critical determinant of their interaction with biological targets and their packing in the solid state. The substitution pattern dramatically influences this twist. In an unsubstituted biphenyl, the rings are twisted by approximately 45° in the gas phase to alleviate steric hindrance between the ortho-hydrogens.[2] This twist is a delicate balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between ortho-substituents.[3]

The focus of this guide, the this compound framework, presents a particularly interesting case. The carboxylic acid group at the 2-position introduces significant steric bulk, forcing a pronounced twist in the biphenyl system.[4][5] Simultaneously, the 4'-cyano group, a potent electron-withdrawing group, influences the electronic properties of the molecule and can participate in specific intermolecular interactions.[6]

Comparative Structural Analysis: The Impact of Substitution

While the crystal structure of this compound is not publicly available, we can gain significant insights by comparing the crystallographic data of closely related, ortho-substituted biphenyl-2-carboxylic acids. This comparative approach allows us to dissect the influence of different substituents on the key structural parameters.

CompoundBiphenyl Dihedral Angle (°)Carboxylic Acid Dihedral Angle (°)Key Intermolecular InteractionsReference
Biphenyl-2-carboxylic Acid46.5 - 52.543.6 - 50.9Centrosymmetric O-H···O hydrogen-bonded dimers[5]
4'-Methylbiphenyl-2-carboxylic acid53.3942.37Centrosymmetric O-H···O hydrogen-bonded dimers[4]
Hypothetical this compound~50-60~40-50O-H···O hydrogen-bonded dimers, potential C-H···N or C-H···O interactions-

Analysis of Torsional Angles:

The crystal structure of biphenyl-2-carboxylic acid reveals a significant twist between the phenyl rings, with dihedral angles ranging from 46.5° to 52.5°.[5] This is a direct consequence of the steric repulsion between the carboxylic acid group and the hydrogen atom on the adjacent ring. The carboxylic acid group itself is also twisted out of the plane of the phenyl ring to which it is attached, with a dihedral angle between 43.6° and 50.9°.

Introducing a methyl group at the 4'-position, as in 4'-methylbiphenyl-2-carboxylic acid , results in a slightly larger biphenyl dihedral angle of 53.39°.[4] This suggests that even a relatively small substituent at the para-position can subtly influence the overall conformation, likely through long-range electronic effects or packing forces. The carboxylic acid dihedral angle remains in a similar range at 42.37°.[4]

For our target molecule, This compound , we can predict a biphenyl dihedral angle in a similar range, likely between 50° and 60°. The cyano group is sterically smaller than a methyl group, but its strong electron-withdrawing nature could influence the electronic landscape and, consequently, the conformational preference.

Intermolecular Interactions and Crystal Packing:

A dominant feature in the crystal structures of biphenyl-2-carboxylic acid and its 4'-methyl derivative is the formation of centrosymmetric hydrogen-bonded dimers .[4][5] The carboxylic acid moieties of two molecules interact via strong O-H···O hydrogen bonds, creating a robust supramolecular synthon. This dimerization is a common and powerful organizing force in the crystal packing of carboxylic acids.

In the case of this compound, we can anticipate the persistence of this carboxylic acid dimer. Additionally, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially leading to weaker C-H···N interactions that further stabilize the crystal lattice. The packing of cyanobiphenyl derivatives is also known to be influenced by dipole-dipole interactions involving the polar cyano group.

Experimental Protocol: From Synthesis to Structural Elucidation

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow. This protocol outlines the key steps for the synthesis, crystallization, and X-ray diffraction analysis of a this compound derivative.

Part 1: Synthesis

A common route to synthesize this compound derivatives is through a Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of the C-C bond between the two phenyl rings.

Synthesis_Workflow A 2-Bromobenzoic acid D Suzuki Coupling A->D B 4-Cyanophenylboronic acid B->D C Pd Catalyst & Base C->D E Workup & Purification D->E Reaction F This compound E->F Isolation

Synthesis Workflow

Step-by-Step Synthesis:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromobenzoic acid (1 equivalent) and 4-cyanophenylboronic acid (1.1 equivalents) in a suitable solvent system, such as a mixture of toluene and ethanol.

  • Catalyst and Base Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, such as an aqueous solution of sodium carbonate (2 M, 3 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 12-24 hours.

  • Workup: After cooling to room temperature, acidify the mixture with hydrochloric acid (1 M) to a pH of approximately 2. This will protonate the carboxylic acid, causing it to precipitate.

  • Purification: Collect the crude product by filtration and wash with water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure this compound.

Part 2: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7] For small organic molecules like this compound derivatives, several techniques can be employed.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near saturation. Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it down. This decrease in temperature reduces the solubility, leading to crystal formation.

Part 3: X-ray Diffraction Analysis

Once suitable single crystals are obtained, the final step is to determine their three-dimensional structure using X-ray diffraction.

Xray_Workflow A Crystal Mounting B Data Collection A->B On Diffractometer C Data Processing B->C Diffraction Pattern D Structure Solution C->D Reflection Intensities E Structure Refinement D->E Initial Atomic Model F Structure Validation & Analysis E->F Final Structure

X-ray Crystallography Workflow

Step-by-Step Data Collection and Structure Solution:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial model of the molecule's structure can be built.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process optimizes the atomic positions, bond lengths, and bond angles to best fit the observed data.

  • Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The final structural data, including atomic coordinates, bond lengths, bond angles, and torsion angles, are then analyzed to understand the molecule's conformation and intermolecular interactions.

Conclusion and Future Directions

The structural elucidation of this compound derivatives through X-ray crystallography provides invaluable insights into their conformational preferences and solid-state packing. The pronounced twist induced by the ortho-carboxylic acid group, in conjunction with the electronic influence of the 4'-cyano substituent, creates a unique molecular architecture. The comparative analysis with related structures demonstrates a consistent trend of significant non-planarity and the formation of robust hydrogen-bonded dimers.

For researchers in drug development, this structural information can guide the design of more potent and selective inhibitors by enabling a clearer understanding of the molecule's shape and potential interaction points. In materials science, the knowledge of the crystal packing and intermolecular forces can aid in the design of novel liquid crystals and other functional organic materials.

Future work should aim to obtain the crystal structure of the parent this compound to provide a definitive benchmark for this class of compounds. Furthermore, the synthesis and crystallographic analysis of a wider range of derivatives with different substituents at various positions will allow for a more comprehensive understanding of the structure-property relationships in this versatile and important molecular scaffold.

References

  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic Acid: a Layered Structure.
  • Godyń, J., et al. (2021).
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  • Shah, V. R., & Lukin, O. (2004). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 20(18), 7751-7759.
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The Evolving Landscape of URAT1 Inhibition: A Comparative Guide to Biphenyl-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in the field of metabolic diseases, the renal urate transporter 1 (URAT1) presents a compelling target for the management of hyperuricemia and gout. This guide offers an in-depth comparative analysis of a promising class of URAT1 inhibitors: 4'-substituted biphenyl-2-carboxylic acid analogs. While direct inhibitory data for 4'-cyano-biphenyl-2-carboxylic acid is not extensively available in the current body of peer-reviewed literature, a thorough examination of its structural analogs provides critical insights into the structure-activity relationships (SAR) that govern potency against URAT1. This guide will synthesize available experimental data to inform the rational design of next-generation uricosuric agents.

The Central Role of URAT1 in Urate Homeostasis and Hyperuricemia

Uric acid, the final product of purine metabolism in humans, is primarily excreted via the kidneys.[1] The URAT1 transporter, encoded by the SLC22A12 gene, is located on the apical membrane of proximal tubule cells and is responsible for the reabsorption of the majority of filtered urate from the tubular lumen back into the bloodstream.[2] Consequently, inhibition of URAT1 is a primary and effective strategy for increasing uric acid excretion and lowering serum urate levels.[2] This mechanism forms the basis for the therapeutic management of hyperuricemia, a condition characterized by elevated serum uric acid levels, which can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[3]

Comparative Inhibitory Activity of Biphenyl-2-Carboxylic Acid Analogs

Recent research has identified biphenyl-2-carboxylic acid derivatives as a promising scaffold for the development of potent URAT1 inhibitors.[3] A study by Hou et al. (2023) explored two series of these compounds, elucidating key SAR trends. The data strongly suggest that substitutions on the biphenyl core significantly influence inhibitory activity.

Below is a comparative summary of the in vitro inhibitory activities of selected biphenyl-2-carboxylic acid analogs against human URAT1, benchmarked against established drugs, benzbromarone and lesinurad.

Compound IDStructureR GroupIC50 (µM)
Series A Analog (A1) Biphenyl-2-carboxylic acid core with amide linkerTetrahydroquinoline0.93
Series B Analog (B21) Biphenyl-2-carboxylic acid core with 1,2,4-oxadiazole linker4-pyridyl0.17
Benzbromarone Reference DrugN/ASubmicromolar
Lesinurad Reference DrugN/A3.5 - 7.0

Note: IC50 values are sourced from Hou et al. (2023) and other cited literature.[3][4] The specific IC50 for Benzbromarone can vary but is consistently in the submicromolar range.

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • The Linker Matters: The bioisosteric replacement of an amide bond in Series A with a 1,2,4-oxadiazole ring in Series B led to a significant increase in potency, as exemplified by the low IC50 of compound B21.[3]

  • Hydrophobic Moiety: The nature of the hydrophobic R group is critical. While moieties with a size similar to tetrahydroquinoline tend to maintain some level of activity, substitutions on a 4-pyridyl ring generally led to increased inhibitory effects.[3]

  • Positional Isomers: The ortho-position of the carboxylic acid on the biphenyl ring appears to be preferred for optimal activity.[3]

While data for a 4'-cyano substituted analog is not explicitly available in this key study, the SAR principles suggest that the electron-withdrawing nature and linear geometry of a cyano group could influence the electronic and steric interactions within the URAT1 binding pocket. Further focused synthesis and testing of a 4'-cyano analog are warranted to definitively place it within this comparative landscape.

Experimental Protocol: In Vitro URAT1 Inhibition Assay

To ensure the trustworthiness and reproducibility of the presented data, this section details a standard experimental workflow for assessing the inhibitory activity of novel compounds on URAT1. The protocol is based on a widely used [¹⁴C]uric acid uptake assay in human embryonic kidney 293 (HEK293) cells stably expressing the human URAT1 transporter.

Cell Culture and Plating
  • Cell Line: HEK293 cells stably transfected with a plasmid containing the full-length human URAT1 (SLC22A12) cDNA. A mock-transfected HEK293 cell line (containing an empty vector) should be used as a negative control.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain stable expression.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating for Assay: Seed the hURAT1-HEK293 cells and mock-transfected cells into 24-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.

[¹⁴C]Uric Acid Uptake Inhibition Assay
  • Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with a pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Pre-incubation: Add 200 µL of HBSS containing the desired concentration of the test compound (e.g., this compound analog), reference inhibitor (benzbromarone or lesinurad), or vehicle control (e.g., DMSO) to each well. Pre-incubate the plates at 37°C for 10-15 minutes.

  • Initiation of Uptake: Initiate the uric acid uptake by adding 200 µL of a pre-warmed uptake solution containing [¹⁴C]uric acid to each well (final volume 400 µL). The final concentration of uric acid should be close to its Km for URAT1.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-15 minutes) to allow for uric acid uptake.

  • Termination of Uptake: Terminate the reaction by rapidly aspirating the uptake solution and immediately washing the cells three times with 500 µL of ice-cold HBSS. This step is critical to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells by adding 300 µL of a suitable cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating at room temperature for 30 minutes with gentle shaking.

  • Quantification: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and quantify the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: The inhibitory effect of the test compounds is calculated as a percentage of the control (vehicle-treated) URAT1-mediated uptake. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the URAT1 transport mechanism and the experimental workflow for inhibitor screening.

URAT1_Mechanism cluster_membrane Apical Membrane of Proximal Tubule Cell Lumen Lumen URAT1 URAT1 URAT1->Lumen Uric_Acid_Cell Uric Acid (reabsorbed) URAT1->Uric_Acid_Cell Cell_Interior Cell Interior Uric_Acid_Lumen Uric Acid (in lumen) Uric_Acid_Lumen->URAT1 Reabsorption Organic_Anion_Cell Organic Anion (e.g., Lactate) Organic_Anion_Cell->URAT1 Exchange Inhibitor Biphenyl-2-carboxylic acid analog Inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

URAT1_Assay_Workflow A 1. Cell Seeding (hURAT1-HEK293 cells in 24-well plates) B 2. Pre-incubation (Wash with HBSS, add test compounds) A->B C 3. Initiate Uptake (Add [¹⁴C]uric acid solution) B->C D 4. Incubation (37°C for 5-15 min) C->D E 5. Terminate Uptake (Aspirate and wash with ice-cold HBSS) D->E F 6. Cell Lysis (Add lysis buffer) E->F G 7. Quantification (Liquid scintillation counting) F->G H 8. Data Analysis (Calculate % inhibition and IC50) G->H

Caption: Experimental workflow for the in vitro URAT1 inhibition assay.

Conclusion and Future Directions

The biphenyl-2-carboxylic acid scaffold represents a highly promising foundation for the development of novel and potent URAT1 inhibitors. The available data from analogs highlight the critical role of the linker and the hydrophobic moiety in determining inhibitory activity, with some compounds demonstrating potency superior to the established drug benzbromarone.[3]

While the inhibitory potential of the specific "this compound" remains to be elucidated through direct experimental evaluation, the SAR insights from related analogs provide a strong rationale for its investigation. Future research should focus on the synthesis and in vitro testing of this and other novel analogs to build a more comprehensive understanding of the chemical space for potent and selective URAT1 inhibition. Such efforts will be instrumental in the development of safer and more effective therapeutic options for the millions of individuals affected by hyperuricemia and gout.

References

  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. [Link]

  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. [Link]

  • Chen, Y., You, R., Wang, K., & Wang, Y. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Journal of Medicinal Chemistry, 64(20), 14796-14814. [Link]

  • Tan, P. K., & Dalbeth, N. (2020). Urate transport in the kidney: implications for the pathogenesis and treatment of gout. Rheumatology, 59(Supplement_5), v11-v17. [Link]

  • Dalbeth, N., Merriman, T. R., & Stamp, L. K. (2016). Gout. The Lancet, 388(10055), 2039-2052. [Link]

  • Keenan, R. T., et al. (2023). AR882, a potent and selective URAT1 inhibitor, in patients with gout: a phase 2b, randomized, double-blind, placebo-controlled study. The Lancet Rheumatology, 5(9), e506-e515. [Link]

  • Patsnap Synapse. (2024). What are URAT1 inhibitors and how do they work? [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4'-Cyano-biphenyl-2-carboxylic Acid: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of 4'-Cyano-biphenyl-2-carboxylic acid and structurally similar compounds. As laboratory professionals, our primary responsibility extends beyond achieving research milestones to upholding an unwavering commitment to safety. The following protocols are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the potential hazards.

Hazard Assessment: The "Why" Behind the "What"

Understanding the inherent risks of a chemical is the foundation of safe handling. Based on data from related compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Serious Eye Irritation (Category 2A): The most significant documented hazard is the potential to cause serious eye irritation.[1][2] Contact can lead to redness, pain, and damage if not addressed immediately.

  • Skin Irritation (Category 2): This compound may cause skin irritation upon contact.[1][2]

  • Respiratory Tract Irritation (Category 3): As a fine powder, the dust can be irritating to the respiratory system if inhaled.[1][2]

  • Acute Toxicity (Category 4): It is classified as harmful if swallowed, and potentially harmful if inhaled or in contact with the skin.[1][2][3]

  • Combustible Dust Hazard: Fine dust dispersed in the air may form combustible concentrations.[3]

These hazards dictate a stringent, multi-layered approach to personal protection.

Core Directive: Mandatory Personal Protective Equipment

The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's hazard profile. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection

Given the high risk of serious eye irritation, eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required for all operations, including handling the solid material.

  • Best Practice/High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers or when working with larger quantities), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[1][4][5] Standard safety glasses do not offer adequate protection and are not permitted.[5]

Hand Protection

Hands are the most likely point of direct contact. Proper glove selection and technique are paramount.

  • Glove Type: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including bases, oils, and many solvents.[6] Always inspect gloves for tears or punctures before use.

  • Gloving Protocol: Double gloving is required for all handling procedures.[7] This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Gloves must be changed every 30 minutes during continuous use or immediately if contamination is suspected.[7]

Body Protection

Protecting the skin from accidental contact is crucial.

  • Standard Operations: A long-sleeved laboratory coat is the minimum requirement.

  • Enhanced Protection: For tasks with a higher risk of dust generation or splashing, such as weighing large quantities or transfers, a disposable, long-sleeved gown that closes in the back is required.[7] These gowns should be made of a low-lint material to prevent contamination.

Respiratory Protection

Inhalation of fine chemical dust can cause respiratory irritation.[1][2]

  • Engineering Controls First: All work with the solid form of this compound must be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.

  • When Respirators are Required: If engineering controls are insufficient or during a spill cleanup outside of a containment field, respiratory protection is necessary. A NIOSH-approved N95 or higher-rated particulate respirator is required to protect against airborne dust.[4] Surgical masks provide no protection from chemical dusts and are not a substitute.[7]

Operational Plan: PPE Protocols in Practice

A self-validating safety system relies on consistent, repeatable procedures.

Step-by-Step PPE Donning & Doffing Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don inner pair of nitrile gloves.

    • Don disposable gown, ensuring complete back closure.

    • Don N95 respirator (if required), performing a seal check.

    • Don chemical splash goggles and face shield (if required).

    • Don outer pair of nitrile gloves, ensuring cuffs are pulled over the sleeves of the gown.

  • Doffing (Taking Off) - The Clean Comes Off Last:

    • Decontaminate: Wipe down outer gloves with an appropriate solvent before removal.

    • Remove Outer Gloves: Remove the outer pair of gloves using a technique that avoids touching the external surface with your bare inner glove.

    • Remove Gown: Unfasten the gown and roll it down from the shoulders, turning it inside-out as you go.

    • Perform Hand Hygiene with inner gloves still on.

    • Remove Face/Eye Protection: Remove the face shield and goggles from the back to the front.

    • Remove Respirator: Remove the respirator without touching the front.

    • Remove Inner Gloves: Remove the final pair of gloves.

    • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency & Disposal Plans

In Case of Exposure
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal of Contaminated PPE & Waste

All disposable PPE (gloves, gowns, respirator) used while handling this compound must be considered hazardous waste.

  • Following the doffing procedure, place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Never dispose of contaminated PPE in standard laboratory trash.

  • Chemical waste should be collected in a suitable, closed container and disposed of through an approved waste disposal plant.[1][8] Do not let the product enter drains.[1]

Summary & Visual Guides

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g in fume hood) Chemical GogglesDouble Nitrile GlovesLab CoatNot required (in hood)
Weighing Solid (>1g in fume hood) Goggles & Face ShieldDouble Nitrile GlovesDisposable GownN95 Respirator
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesDisposable GownNot required (in hood)
Spill Cleanup (outside hood) Goggles & Face ShieldDouble Nitrile GlovesDisposable GownMandatory N95 or higher
Diagram 1: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow cluster_start Initiation cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end Execution start Define Task with This compound risk_dust Potential for Dust/Aerosol Generation? start->risk_dust ppe_base Core PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat risk_dust->ppe_base  No ppe_respirator Add N95 Respirator risk_dust->ppe_respirator Yes risk_splash Potential for Liquid Splash? ppe_face_shield Add Face Shield & Disposable Gown risk_splash->ppe_face_shield Yes execute Proceed with Task Using Selected PPE risk_splash->execute  No ppe_base->risk_splash ppe_respirator->risk_splash ppe_face_shield->execute

Caption: PPE selection workflow based on task-specific risks.

References

  • SAFETY D
  • Safety D
  • SAFETY D
  • SAFETY D
  • 4-Cyano-4'-pentylbiphenyl SDS (Safety D
  • 2-SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Personal Protective Equipment. (n.d.). Mabi.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.

Sources

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